molecular formula C₉H₁₀FNO₃ B1141089 4-Fluoro- CAS No. 322-03-2

4-Fluoro-

货号: B1141089
CAS 编号: 322-03-2
分子量: 199.18
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Fluoro-, also known as 4-Fluoro-, is a useful research compound. Its molecular formula is C₉H₁₀FNO₃ and its molecular weight is 199.18. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNNRQFRXBIYIZ-JAMMHHFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)N)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C([C@@H](C(=O)O)N)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-Substituted Aromatic Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, 4-fluoro-substituted aromatic rings are prevalent motifs in a wide array of pharmaceuticals, contributing to enhanced metabolic stability, improved binding affinity, and better membrane permeability. This guide provides a comprehensive overview of the core synthetic methodologies for introducing fluorine at the para-position of an aromatic ring, complete with detailed experimental protocols, quantitative data for comparative analysis, and mechanistic diagrams.

Classical Approach: The Balz-Schiemann Reaction

The Balz-Schiemann reaction, a stalwart in fluorine chemistry, provides a reliable method for the synthesis of aryl fluorides from aromatic amines.[1][2] The reaction proceeds through the diazotization of a primary aromatic amine, followed by the thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[3][4]

Reaction Mechanism

The reaction is initiated by the formation of a diazonium salt from a primary aniline derivative. This is followed by the introduction of a tetrafluoroborate anion, which precipitates the diazonium tetrafluoroborate salt. Gentle heating of this salt leads to the elimination of nitrogen gas and boron trifluoride, generating a highly reactive aryl cation that is subsequently trapped by the fluoride ion.[4]

Balz_Schiemann_Mechanism Ar-NH2 Aromatic Amine Diazonium_Salt Ar-N2+ X- Ar-NH2->Diazonium_Salt NaNO2, H+ Diazonium_BF4 Ar-N2+ BF4- Diazonium_Salt->Diazonium_BF4 HBF4 or BF4- source Aryl_Cation Ar+ Diazonium_BF4->Aryl_Cation Δ or hν - N2, -BF3 Ar-F 4-Fluoro Aromatic Aryl_Cation->Ar-F F-

Caption: Balz-Schiemann Reaction Mechanism.

Experimental Protocols

Traditional Batch Protocol for 4-Fluorotoluene:

A detailed procedure for the synthesis of 4-fluorotoluene from p-toluidine with a reported yield of approximately 89% is available.[5]

Modern Variations:

To address the safety concerns associated with the isolation of potentially explosive diazonium salts, modern variations of the Balz-Schiemann reaction have been developed. These include conducting the reaction in ionic liquids, which can lead to cleaner reactions and easier product isolation, and utilizing continuous flow reactors, which allow for the in situ generation and immediate consumption of the diazonium intermediate, significantly improving safety and scalability.[1][6][7][8] A continuous flow protocol for the synthesis of an aryl fluoride from an aryl amine has been described, with the diazotization performed at 10 °C with a residence time of 10 minutes, followed by fluorination at 60 °C with a residence time of 5.4 seconds, achieving a yield of about 70%.[1][8]

Detailed Experimental Procedure for the Synthesis of 4-Fluoropyridine: [9]

  • In a round-bottomed, two-necked 200 mL flask equipped with a thermometer and a stirring bar, charge a 42% aqueous solution of HBF4.

  • Add 4-aminopyridine (14.4 g, 153 mmol) and dissolve by heating to 40 °C.

  • Cool the solution to 5–7 °C with an ice-water bath to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.

  • Slowly add sodium nitrite (12.0 g, 174 mmol) to this suspension while maintaining the temperature between 5–9 °C. The addition should take approximately 90 minutes.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5–10 °C, then allow it to warm to 25 °C.

  • Slowly add the reaction mixture to a solution of NaHCO3 (30.0 g, 357 mmol) in 200 mL of water for neutralization.

  • The product is then extracted and purified.

Quantitative Data
SubstrateProductConditionsYield (%)Reference
p-Toluidine4-FluorotolueneTraditional Batch~89[5]
2-Methylpyridin-3-amine2-Fluoro-3-methylpyridineContinuous Flow~70[1][8]
2-Cyano-5-aminopyridine2-Cyano-5-fluoropyridineIonic Liquid (BMIMBF4)High[7]
4-Aminopyridine4-FluoropyridineAqueous HBF4Not specified[9]

Electrophilic Fluorination

Electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine into electron-rich aromatic and heteroaromatic systems.[10] This method utilizes reagents that deliver an electrophilic fluorine species ("F+").

Common Reagents and Mechanism

Commercially available and relatively stable N-F reagents are the most common sources of electrophilic fluorine. These include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®).[10][11] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich aromatic ring attacks the electrophilic fluorine atom of the N-F reagent.[12]

Electrophilic_Fluorination_Mechanism Arene Electron-Rich Arene Sigma_Complex Wheland Intermediate Arene->Sigma_Complex N-F Reagent (e.g., Selectfluor) Product 4-Fluoro Aromatic Sigma_Complex->Product - H+

Caption: Electrophilic Aromatic Fluorination Mechanism.

Experimental Protocols

General Procedure for Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®: [13]

  • Under an argon atmosphere, cool a solution of the 1,2-dihydropyridine (1a-k) in acetonitrile to 0 °C.

  • Slowly add a solution of Selectfluor® in acetonitrile to the cooled solution.

  • The resulting 3-fluoro-3,6-dihydropyridines can often be used without further purification.

Fluorination of 2-Aminopyridines in Aqueous Solution: [14]

A method for the fluorination of 2-aminopyridines and pyridin-2(1H)-ones using Selectfluor in a mixture of water and chloroform under mild conditions has been developed, affording good to high yields with high regioselectivity.

Quantitative Data
SubstrateReagentConditionsProductYield (%)Reference
1,2-DihydropyridinesSelectfluor®Acetonitrile, 0 °C3-Fluoro-3,6-dihydropyridinesNot specified[13]
2-AminopyridinesSelectfluor®Water/Chloroform, mildFluorinated PyridinesGood to High[14]
1,3-Dicarbonyl CompoundsSelectfluor®MeCN/H2O, rt, 4h2-Fluoro-1,3-dicarbonylsup to 93[11]
1,3-Dicarbonyl CompoundsSelectfluor®MeCN/H2O, rt, 16h2,2-Difluoro-1,3-dicarbonylsup to 99[11]
2-Phenyl-2H-indazoleNFSIWater, 80 °C, 30 min3-Fluoro-2-phenyl-2H-indazole85[11]

Palladium-Catalyzed Fluorination

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, and the synthesis of aryl fluorides is no exception. These methods typically involve the coupling of an aryl halide or triflate with a fluoride source.

Catalytic Cycle

The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl electrophile to a Pd(0) complex, fluoride transfer to the resulting Pd(II) complex, and reductive elimination to form the C-F bond and regenerate the Pd(0) catalyst. The reductive elimination step is often the most challenging.[15] The use of sterically hindered ligands is crucial to facilitate this step.[15]

Pd_Catalyzed_Fluorination_Cycle Pd(0)L Pd(0)Ln Ox_Add Oxidative Addition Pd(0)L->Ox_Add Ar-Pd(II)-X L(n-2)Pd(II)(Ar)(X) Ox_Add->Ar-Pd(II)-X Ar-X F_Transfer Fluoride Transfer Ar-Pd(II)-X->F_Transfer Ar-Pd(II)-F L(n-2)Pd(II)(Ar)(F) F_Transfer->Ar-Pd(II)-F F- source Red_Elim Reductive Elimination Ar-Pd(II)-F->Red_Elim Red_Elim->Pd(0)L Ar-F Ar-F Red_Elim->Ar-F

Caption: Palladium-Catalyzed Fluorination Cycle.

Experimental Protocols

Fluorination of Aryl Triflates with AdBrettPhos:

The use of the stable Pd(0) precatalyst [(1,5-cyclooctadiene)(L·Pd)₂] where L = AdBrettPhos has been shown to be effective for the fluorination of challenging aryl triflates, including those derived from biologically active and heteroaryl phenols.[16][17] This precatalyst activates at room temperature under neutral conditions.

Quantitative Data

The development of fluorinated ligands has enabled room-temperature and regioselective Pd-catalyzed fluorination of aryl triflates and bromides.[18]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a variety of nucleophiles, including fluoride, onto an aromatic ring. This reaction is particularly effective for electron-deficient aromatic systems.

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic fluoride attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring. The presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group is crucial for stabilizing the Meisenheimer intermediate and accelerating the reaction.[19]

SNAr_Mechanism Ar-X Electron-Deficient Aryl Halide/Leaving Group Meisenheimer Meisenheimer Complex Ar-X->Meisenheimer + F- Ar-F 4-Fluoro Aromatic Meisenheimer->Ar-F - X-

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental Protocols

Synthesis of 4-Fluoronitrobenzene: [20]

A general procedure for the synthesis of nitroarenes, which can be precursors for SNAr reactions, involves the reaction of an arylboronic acid with Cu(NO₃)₂·3H₂O in a mixture of ethyl acetate and CF₃COOH at 100 °C. The resulting nitroarene can then undergo nucleophilic fluorination. For the SNAr step, a common procedure involves heating the nitro-substituted aryl halide with a fluoride source like KF in a polar aprotic solvent such as DMSO.

SNAr of 4-Fluoronitrobenzene with 1-Methylpiperazine: [21]

An early step in the synthesis of adavosertib involves the SNAr reaction between 4-fluoronitrobenzene and 1-methylpiperazine in acetonitrile at 70 °C.

Quantitative Data

The reactivity of fluoronitrobenzene isomers in SNAr reactions follows the order: para > ortho >> meta.[19]

Other Modern Methods

Copper-Mediated Fluoro-deamination

A Cu(I)-mediated fluoro-deamination method has been developed for the synthesis of fluorinated aromatic products directly from anilines.[22][23] This method is applicable under both no-carrier added and stoichiometric conditions, with isolated radiochemical yields ranging from 11% to 81%.[22][23]

Final Reaction Conditions: Aniline (30 mM), 1.5 equiv of alkyl nitrite, 1.2 equiv of phase transfer catalyst, 4 equiv of [Cu], 120 °C, 20 min, in MeCN (1 mL).[22][23]

Conclusion

The synthesis of this compoundsubstituted aromatic rings is a critical endeavor in the fields of medicinal chemistry and drug development. The choice of synthetic method depends on several factors, including the electronic nature of the substrate, the desired functional group tolerance, and scalability. While the Balz-Schiemann reaction remains a valuable tool, modern methods such as electrophilic fluorination and palladium-catalyzed cross-coupling offer milder conditions and broader substrate scopes. Nucleophilic aromatic substitution is particularly effective for electron-deficient systems. This guide provides a foundational understanding of these key methodologies, equipping researchers with the knowledge to select and implement the most appropriate strategy for their synthetic targets.

References

Physicochemical Properties: The Impact of a 4-Fluoro Substituent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of 4-Fluoro Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorination strategies, the introduction of a fluorine atom at the 4-position of an aromatic ring is a prevalent and impactful modification. This guide provides a detailed exploration of the fundamental properties of 4-fluoro compounds, offering insights into their synthesis, physicochemical characteristics, metabolic fate, and pharmacological implications.

The introduction of a fluorine atom at the 4-position of a phenyl ring or related aromatic system can profoundly influence a molecule's fundamental physicochemical properties. These changes, while seemingly subtle, can have a significant ripple effect on the compound's overall developability and biological activity.

Lipophilicity (logP/logD)

A molecule's lipophilicity, often measured as the logarithm of its partition coefficient (logP) between octanol and water, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. While fluorine is the most electronegative element, its effect on lipophilicity is not straightforward. A single fluorine atom can either increase or decrease logP depending on the overall electronic context of the molecule. However, in many cases, the introduction of a 4-fluoro substituent leads to a modest increase in lipophilicity.

CompoundlogP (Unsubstituted)logP (4-Fluoro)ΔlogP
Benzene2.132.27+0.14
Aniline0.901.15+0.25
Phenol1.461.65+0.19
Toluene2.732.85+0.12

Data compiled from various literature sources.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the fluorine atom, primarily through the inductive effect (-I), can significantly alter the acidity or basicity of nearby functional groups. When placed at the 4-position of a phenyl ring, a fluorine atom can lower the pKa of an acidic proton or decrease the pKa of a protonated base. This modulation of pKa can have profound effects on a compound's ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement.

CompoundFunctional GrouppKa (Unsubstituted)pKa (4-Fluoro)ΔpKa
PhenolAcidic (OH)9.959.81-0.14
AnilineBasic (NH2)4.634.20-0.43
Benzoic AcidAcidic (COOH)4.204.14-0.06

Data compiled from various literature sources.

Metabolic Stability: Blocking the "Soft Spot"

One of the most powerful applications of 4-fluorination is the enhancement of metabolic stability. Aromatic hydroxylation, mediated by cytochrome P450 (CYP) enzymes, is a common metabolic pathway for many drugs. The para-position of a phenyl ring is often a metabolic "soft spot," susceptible to oxidation. Placing a fluorine atom at this position can effectively block this metabolic route due to the strength of the C-F bond, which is significantly stronger than a C-H bond. This "metabolic blocking" strategy can lead to a longer half-life, reduced clearance, and improved oral bioavailability.

Drug/CompoundUnsubstituted Half-life (t½)4-Fluoro Half-life (t½)Key Metabolizing Enzyme
Flurbiprofen analogueShorterLongerCYP450
CSNK2 Inhibitor1.4 h2.5 hCYP450

Data compiled from various literature sources.

A notable example is the development of Ezetimibe, a cholesterol absorption inhibitor. The parent compound was susceptible to metabolic attack at multiple sites, including the 4-position of a phenyl ring. Introduction of a 4-fluoro substituent was a key modification that led to a metabolically more stable and potent drug.

Pharmacological Effects: Fine-Tuning Molecular Interactions

The electronic perturbations and conformational biases introduced by a 4-fluoro substituent can have a significant impact on a compound's pharmacological profile

The Exploratory Synthesis of Novel 4-Fluoro-Heterocyclic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by the fluorine atom—including increased metabolic stability, enhanced binding affinity, and altered lipophilicity—have led to the development of numerous blockbuster drugs.[1][2][3][4][5] This technical guide provides an in-depth exploration of the synthesis of novel 4-fluoro-heterocyclic compounds, with a focus on benzimidazoles and pyrazoles. It offers detailed experimental protocols, quantitative data analysis, and a discussion of their potential modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade.

Synthetic Methodologies and Data Presentation

The synthesis of this compoundheterocyclic compounds can be broadly approached through two main strategies: late-stage fluorination of a pre-formed heterocyclic core or the use of fluorine-containing building blocks in the initial cyclization reaction. Recent advancements have provided a diverse toolkit for chemists to access these valuable motifs.

Synthesis of this compoundSubstituted Benzimidazoles

One common method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. To introduce a fluorine atom at the 4-position, 3-fluorobenzene-1,2-diamine is a key starting material. The yields of these reactions can be influenced by the nature of the substituents on the aldehyde and the reaction conditions employed.

EntryAldehyde/Carboxylic AcidCatalystSolventYield (%)Reference
1BenzaldehydeZnO nano catalystAcetonitrile99[3]
24-Chlorobenzaldehydep-TSOHEthanol-[6]
34-N,N-Dimethylbenzaldehydep-TSOHEthanol-[6]
4Formaldehydep-TSOHEthanol-[6]
5Salicylic acidp-TSOHEthanol-[6]
6Acetic acidp-TSOHEthanol-[6]
7Butanoic acidp-TSOHEthanol-[6]

Note: Specific yield data for entries 2-7 were not provided in the source material.

Synthesis of this compoundSubstituted Pyrazoles

The synthesis of 4-fluoropyrazoles often involves the reaction of a β-dicarbonyl compound or its equivalent with a hydrazine derivative. Direct fluorination of a pre-existing pyrazole ring at the 4-position is also a viable strategy, often employing electrophilic fluorinating agents like Selectfluor™.

EntryPyrazole SubstrateFluorinating AgentSolventYield of 4-fluoropyrazole (%)Yield of 4,4-difluoropyrazole (%)Reference
13,5-Diphenyl-1H-pyrazoleSelectfluor™Acetonitrile4530[1][2]
23,5-Bis(4-methoxyphenyl)-1H-pyrazoleSelectfluor™Acetonitrile5025[1][2]
33,5-Bis(4-chlorophenyl)-1H-pyrazoleSelectfluor™Acetonitrile4035[1][2]
43,5-Di-tert-butyl-1H-pyrazoleSelectfluor™Acetonitrile6015[1][2]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole

This protocol details the three-component synthesis of a this compoundbenzimidazole derivative using a zinc oxide nanocatalyst.[3]

Materials:

  • 3-Fluorobenzene-1,2-diamine

  • Benzaldehyde

  • Ammonium acetate

  • ZnO nano catalyst

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 3-fluorobenzene-1,2-diamine (1 mmol), benzaldehyde (2 mmol), and ammonium acetate (1 mmol).

  • Add the ZnO nano catalyst to the mixture.

  • Add ethanol as the solvent and reflux the mixture at 353 K.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 1-benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole.

Characterization Data:

  • Yield: 99%

  • Melting Point: 214 °C

  • ¹H NMR (500 MHz, CDCl₃): δ 5.79 (s, 2H), 6.97 - 7.51 (m, 12 H), 8.28 (q, 2 H)

  • ¹³C NMR (100 MHz, CDCl₃): δ 52.2, 105.6, 109.9, 124.6, 124.9, 125.7, 127.5, 127.6, 131.1, 128.6, 129.2, 130.6, 135.8, 137.3, 149.0, 153.3

Protocol 2: Regioselective Synthesis of 1-Aryl-3-CF₃-4-iodo-1H-pyrazoles

This protocol describes the ceric ammonium nitrate (CAN)-mediated iodination of 1-aryl-3-trifluoromethyl-1H-pyrazoles to selectively introduce an iodine atom at the 4-position, which can be a precursor for further functionalization.[4]

Materials:

  • 1-Aryl-3-CF₃-1H-pyrazole

  • Iodine (I₂)

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile

Procedure:

  • To a solution of the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in acetonitrile, add iodine (1.3 equiv.) and CAN (1.1 equiv.).

  • Reflux the resulting mixture for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM).

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ and then with saturated aqueous NaHCO₃.

  • Separate the organic layer, dry it over Na₂SO₄, and remove the solvent in vacuo.

  • Purify the product by column chromatography.

Mandatory Visualizations

General Experimental Workflow for Synthesis of this compoundHeterocyclic Compounds

G Start Starting Materials Reaction Reaction Setup (Solvent, Catalyst, Temperature) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization Final Pure 4-Fluoro- Heterocyclic Compound Characterization->Final

A generalized workflow for the synthesis and purification of this compoundheterocyclic compounds.
Potential Inhibition of the p38 MAPK Signaling Pathway

Several benzimidazole and imidazole derivatives have been identified as inhibitors of p38 MAPK, a key enzyme in a signaling cascade that regulates inflammatory responses and other cellular processes.[7][8][9][10][11] The introduction of a 4-fluoro substituent could enhance the inhibitory activity and selectivity of these compounds.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors phosphorylates GeneExpression Inflammatory Gene Expression MK2->GeneExpression regulates Inhibitor This compoundHeterocycle (Potential Inhibitor) Inhibitor->p38 inhibits TranscriptionFactors->GeneExpression activates SAR cluster_substituents Key Substitution Points for SAR Core This compoundHeterocyclic Core Benzimidazole, Pyrazole, etc. R1 R1 Group (Position 1/2) Core:f1->R1 Modulate Lipophilicity & H-Bonding R2 R2 Group (Position 3/5) Core:f1->R2 Influence Sterics & Target Binding R3 Other Positions Core:f1->R3 Fine-tune Electronic Properties BiologicalActivity Biological Activity (e.g., p38 MAPK Inhibition) R1->BiologicalActivity R2->BiologicalActivity R3->BiologicalActivity

References

The Strategic Incorporation of 4-Fluoro Groups in Modern Drug Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of a hydrogen atom with fluorine, particularly at the 4-position (para) of an aromatic ring, is a cornerstone strategy in modern medicinal chemistry. This seemingly minor alteration can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often transforming a promising lead compound into a viable drug candidate. This guide provides a detailed technical overview of the multifaceted roles of the 4-fluoro group, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its impact on drug design.

Core Physicochemical and Pharmacokinetic Effects

The strategic placement of a fluorine atom at the 4-position of a phenyl group imparts several key advantages, primarily by modulating metabolic stability, binding affinity, acidity (pKa), and lipophilicity.[1]

One of the most significant benefits of 4-fluorination is the enhancement of metabolic stability.[1] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary mechanism of drug metabolism and clearance in the liver.[2][3] The para-position is a common site for this enzymatic hydroxylation.

The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~100 kcal/mol). By replacing the hydrogen at the metabolically vulnerable 4-position with a fluorine atom, this site is effectively "blocked" from oxidative metabolism.[4][5] This modification can dramatically slow down the rate of drug clearance, prolonging its half-life and increasing its overall exposure in the body.[3] For example, studies have shown that para-fluorination can slow the clearance rate of a compound by as much as 108-fold.[3] This enhanced stability is a critical factor for achieving desired therapeutic concentrations with less frequent dosing.[6][7]

The introduction of a 4-fluoro group can significantly alter a drug's binding affinity for its biological target.[1] Fluorine is the most electronegative element, and its presence creates a strong dipole moment in the C-F bond. This can lead to favorable electrostatic interactions, such as dipole-dipole and hydrogen bonding, with amino acid residues in the target protein's binding pocket.[8] These interactions can increase the potency and selectivity of the drug.[6] For instance, the 4-fluorophenoxy substituent in the BTK inhibitor ibrutinib was shown to stabilize interactions within a hydrophobic pocket, enhancing its binding and selectivity.[6]

However, the effect is highly context-dependent. While fluorine can act as a hydrogen bond acceptor, it does so weakly. In some cases, replacing a hydrogen that is not involved in critical interactions can lead to improved affinity through favorable electrostatic or hydrophobic contacts. Conversely, if the original C-H group was involved in a crucial hydrophobic interaction, its replacement with the more polar C-F bond could be detrimental to binding affinity.[9]

The strong electron-withdrawing nature of the fluorine atom can significantly influence the acidity or basicity (pKa) of nearby functional groups through inductive effects.[1][10] For a drug molecule containing a basic amine, the presence of a 4-fluoro group on a nearby aromatic ring will decrease the electron density on the nitrogen, making it less basic and lowering its pKa.[11][12]

This modulation of pKa is critical because it affects the ionization state of a drug at physiological pH (around 7.4). A lower pKa for a basic drug can lead to a higher proportion of the neutral, uncharged form, which can more readily cross biological membranes, potentially improving oral bioavailability and cell penetration.[1][10]

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a crucial parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[13] The effect of a 4-fluoro group on lipophilicity is nuanced. While fluorine is highly electronegative, the substitution of a single hydrogen with a fluorine atom on an aromatic ring generally leads to an increase in lipophilicity.[14][15] This can enhance membrane permeability and cell uptake.[16] For instance, the para-fluorophenyl group in the cholesterol absorption inhibitor ezetimibe enhances its lipophilicity, which contributes to improved intestinal absorption.[6]

However, the overall impact on lipophilicity depends on the molecular context.[14][17] Excessive fluorination can sometimes lead to a decrease in solubility or undesirable interactions with efflux transporters.[17]

The introduction of a fluorine atom can also exert subtle but significant control over the molecule's three-dimensional shape or conformation.[11] Due to its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), it rarely introduces significant steric hindrance.[1][8] However, the polar nature of the C-F bond can lead to conformational preferences through electrostatic interactions and gauche effects.[5][18] By stabilizing a specific "bioactive conformation"—the shape the molecule must adopt to bind effectively to its target—a 4-fluoro group can enhance potency and selectivity.[11][19]

Quantitative Data Summary

The following tables summarize the impact of 4-fluoro substitution on key drug properties for illustrative compound pairs.

Table 1: Effect of 4-Fluoro Substitution on Metabolic Stability

Compound Pair Non-fluorinated Analog (Half-life, t½) 4-Fluoro Analog (Half-life, t½) Fold Increase
Flurbiprofen Analog Slower Oxidation[4] Inactive to Oxidation[4] Significant

| Ezetimibe Parent | Standard Activity | 50-fold increase in activity (related to stability)[16] | ~50 |

Table 2: Effect of 4-Fluoro Substitution on Binding Affinity (IC₅₀/Kᵢ)

Compound Pair Non-fluorinated Analog (IC₅₀/Kᵢ) 4-Fluoro Analog (IC₅₀/Kᵢ) Change in Affinity
PDE9 Inhibitors Varies by scaffold[10] Generally modulated[10] Context-dependent
Classical Cannabinoids (THC) High Affinity 38-fold less affinity[9] Detrimental

| Quinolone Antibacterials | Baseline Gyrase Activity | 2-17 fold improved activity[1] | Favorable |

Table 3: Effect of 4-Fluoro Substitution on pKa and Lipophilicity (LogP)

Compound Property General Effect of 4-Fluoro Substitution Rationale
pKa of nearby amine Decrease[10][12] Inductive electron withdrawal

| LogP (Aromatic) | Increase[14][15] | Increased hydrophobicity of the ring |

Experimental Protocols

The quantitative data presented above are determined through a variety of standard in vitro assays. Detailed methodologies for three key experiments are provided below.

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, found in liver microsomes.[2]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (e.g., human, rat) are thawed on ice and diluted in a phosphate buffer (e.g., 100 mM, pH 7.4) to a working concentration (e.g., 0.5 mg/mL).[20]

    • An NADPH-regenerating system is prepared, typically containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system ensures a sustained supply of the necessary cofactor (NADPH) for CYP enzyme activity.[21]

  • Incubation:

    • The test compound is added to the microsomal solution to a final concentration (e.g., 1 µM).[20]

    • The mixture is pre-warmed to 37°C.

    • The metabolic reaction is initiated by adding the NADPH-regenerating system.[20]

  • Time-Point Sampling:

    • Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[2]

  • Reaction Quenching:

    • The reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[2] This step also serves to precipitate the microsomal proteins.

  • Sample Analysis:

    • The samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

  • Data Analysis:

    • The peak area of the parent compound at each time point is normalized to the internal standard.

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the resulting line corresponds to the elimination rate constant (k).

    • The in vitro half-life is calculated as t½ = 0.693 / k.

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand.[22]

Objective: To determine the IC₅₀ (inhibitory concentration 50%) and calculate the Kᵢ (inhibition constant) of a test compound.

Methodology:

  • Preparation of Reagents:

    • A source of the target receptor is prepared (e.g., cell membranes expressing the receptor, purified receptor).

    • A radioligand (a ligand with a radioactive isotope like ³H or ¹²⁵I) with known high affinity for the receptor is selected.

    • A series of dilutions of the unlabeled test compound are prepared.

  • Assay Setup:

    • The receptor preparation, a fixed concentration of the radioligand (typically at or below its Kₑ), and varying concentrations of the test compound are incubated together in a suitable buffer.[23]

    • Three control conditions are also included:

      • Total Binding: Receptor + radioligand (no competitor).

      • Non-specific Binding (NSB): Receptor + radioligand + a very high concentration of a known unlabeled ligand to saturate all specific binding sites.

      • Blank: Radioligand only (no receptor).

  • Incubation and Separation:

    • The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) until binding reaches equilibrium.

    • The bound radioligand must be separated from the unbound (free) radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.[23]

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the logarithm of the test compound's concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

    • The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[23]

This is the "gold standard" method for experimentally determining the partition coefficient (P) of a compound between two immiscible liquids, typically n-octanol and water.[24]

Objective: To measure the LogP value of a compound.

Methodology:

  • System Preparation:

    • n-Octanol and water are mutually saturated by mixing them and allowing the phases to separate. This ensures that the subsequent measurement is not affected by changes in solvent volume.

  • Partitioning:

    • A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

    • A precise volume of this solution is mixed with a precise volume of the other phase in a flask.

  • Equilibration:

    • The flask is shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.[13]

  • Phase Separation:

    • The mixture is allowed to stand or is centrifuged to ensure complete separation of the n-octanol and water layers.

  • Concentration Measurement:

    • The concentration of the compound in each phase is measured.[24] This is typically done using a quantitative analytical technique like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [organic] / [aqueous].[25]

    • The LogP is then calculated as the base-10 logarithm of P: LogP = log₁₀(P).[25]

Visualizations

G A 4-Fluoro Substitution on Aromatic Ring B1 Increased C-F Bond Strength A->B1 B2 High Electronegativity (Inductive Effect) A->B2 B3 Altered Sterics & Conformational Preference A->B3 B4 Increased Lipophilicity (Aromatic) A->B4 C1 Blockage of P450 Metabolism B1->C1 C2 Lowered pKa of Proximal Amines B2->C2 C3 Modulated Target Binding Interactions B2->C3 C4 Stabilized Bioactive Conformation B3->C4 C5 Enhanced Membrane Permeability B4->C5 D1 Improved Metabolic Stability (Longer t½) C1->D1 D2 Improved Bioavailability & Cell Penetration C2->D2 D3 Enhanced Potency & Selectivity C3->D3 C4->D3 C5->D2

Caption: Logical flow of 4-fluoro substitution effects.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A1 Prepare Microsome Suspension B Initiate Reaction at 37°C by adding NADPH A1->B A2 Prepare Test Compound & NADPH System A2->B C Collect Aliquots at Time Points (0-60 min) B->C D Quench Reaction with Acetonitrile + Int. Std. C->D E Centrifuge to Remove Proteins D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate t½ and CLint F->G

Caption: Workflow for a liver microsomal stability assay.

Conclusion

The incorporation of a 4-fluoro group is a powerful and versatile strategy in drug design, capable of concurrently optimizing multiple critical parameters. By blocking metabolic oxidation, modulating electronic properties to enhance binding and tune pKa, and influencing conformation and lipophilicity, this small atomic substitution can profoundly improve a compound's pharmacokinetic profile and overall therapeutic potential. A thorough understanding of these effects, supported by robust experimental data, enables medicinal chemists to rationally design more effective and durable drug candidates.

References

4-fluoro- building blocks for organic synthesis suppliers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to 4-Fluoro Building Blocks for Organic Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The unique properties of the fluorine atom can dramatically enhance a compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides an overview of 4-fluoro-substituted building blocks, their suppliers, synthetic applications, and biological relevance.

The Strategic Advantage of Fluorine in Drug Design

The introduction of a fluorine atom, particularly on an aromatic ring at the 4-position, is a widely used strategy in medicinal chemistry to optimize drug candidates.[1][2][3] Its potent electron-withdrawing nature and small van der Waals radius (comparable to hydrogen) allow for minimal steric perturbation while inducing significant electronic changes.[2][4]

Key benefits of incorporating fluorine include:

  • Enhanced Metabolic Stability : The strength of the carbon-fluorine bond can block metabolically susceptible sites, preventing oxidative degradation by cytochrome P450 enzymes and increasing the drug's half-life.[2][3][5]

  • Improved Binding Affinity : Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, enhancing binding affinity and selectivity.[2][3]

  • Modulation of Physicochemical Properties : Fluorination can lower the pKa of nearby functional groups, which can improve properties like membrane permeability and oral bioavailability.[1][2][5] It also typically increases lipophilicity, which can aid in cell penetration.[5][6]

  • Favorable Conformational Effects : The presence of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.[1][3]

Approximately 20% of all pharmaceuticals on the market contain fluorine, underscoring its importance in the industry.[7]

Leading Suppliers of 4-Fluoro Building Blocks

A robust supply chain of high-purity building blocks is essential for any research and development program. The following companies are prominent suppliers of a wide range of fluorinated compounds, including this compoundsubstituted aromatics and heterocycles.

SupplierKey Offerings & Specializations
Sigma-Aldrich (Merck) Extensive portfolio of fluorinated building blocks, reagents, and solvents with detailed online documentation and technical support.[8]
Alfa Chemistry Provides a wide variety of heterocyclic and organic fluorinated building blocks for applications in medicinal, agricultural, and materials chemistry.[9]
Fluorochem Specializes in fluorine chemistry, offering a diverse catalog of fluorinated rings, chains, and functionalized aromatics for drug discovery.[10]
TCI Chemicals Offers a broad range of nucleophilic and electrophilic fluorinating agents alongside a comprehensive library of fluorinated building blocks.[7]
BLDpharm Supplies a vast array of organic building blocks, including thousands of fluorinated intermediates for pharmaceutical and materials science research.[11]
Ossila Provides high-purity fluorinated building blocks, particularly for applications in organic electronics and materials science, which often overlap with pharmaceutical needs.[4]

Common Classes of 4-Fluoro Building Blocks

4-Fluoro building blocks are available with a variety of functional groups, enabling their use in a multitude of coupling and derivatization reactions.

Table 1: 4-Fluoroarylboronic Acids and Esters

Used in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.

Compound NameStructureMolecular FormulaTypical Purity
4-Fluorophenylboronic acidC₆H₆BFO₂>97%
2-Methyl-4-fluorophenylboronic acidC₇H₈BFO₂>96%
This compound3-formylphenylboronic acidC₇H₆BFO₃>97%
Table 2: 4-Fluoroanilines and Derivatives

Key precursors for synthesizing heterocycles, amides, and for Buchwald-Hartwig amination.

Compound NameStructureMolecular FormulaTypical Purity
4-FluoroanilineC₆H₆FN>99%
3-Chloro-4-fluoroanilineC₆H₅ClFN>98%
4-Bromo-2-fluoroanilineC₆H₅BrFN>98%
Table 3: 4-Fluorobenzaldehydes and Ketones

Versatile starting materials for condensation reactions, reductions, and nucleophilic additions.

Compound NameStructureMolecular FormulaTypical Purity
4-FluorobenzaldehydeC₇H₅FO>98%
1-(4-Fluorophenyl)ethan-1-oneC₈H₇FO>98%
2-Bromo-1-(4-fluorophenyl)ethan-1-oneC₈H₆BrFO>97%

Experimental Protocols: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a foundational reaction in modern drug discovery for creating C-C bonds, particularly for biaryl moieties which are common in kinase inhibitors.[12]

Detailed Methodology for Synthesis of this compound4'-methylbiphenyl

This protocol describes a representative synthesis using 4-fluorophenylboronic acid and a suitable aryl halide.[12][13]

Reaction Scheme: (4-Fluorophenyl)boronic acid + 1-Bromo-4-methylbenzene → this compound4'-methyl-1,1'-biphenyl

Materials & Reagents:

  • 4-Fluorophenylboronic acid (1.1 eq)

  • 1-Bromo-4-methylbenzene (1.0 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (e.g., 4:1 solvent mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-methylbenzene (1.0 eq) and 4-fluorophenylboronic acid (1.1 eq).

  • Catalyst & Base : Add the palladium catalyst, ligand (PPh₃), and potassium carbonate base to the flask.

  • Solvent & Degassing : Add the toluene/water solvent mixture. Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction : Heat the mixture to reflux (typically 90-110°C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound4'-methylbiphenyl.

Visualizing Workflows and Biological Pathways

Drug Discovery Workflow

The journey from a building block to a clinical candidate involves a multi-stage, iterative process. The following diagram illustrates a typical workflow for developing a targeted inhibitor using a 4-fluoro building block.

Drug_Discovery_Workflow General Drug Discovery Workflow cluster_0 Discovery & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development BB Select 4-Fluoro Building Block Synth Synthesize Compound Library BB->Synth Purify Purify & Characterize Synth->Purify HTS High-Throughput Screening (HTS) Purify->HTS Hit Identify 'Hit' Compound HTS->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt ADME In Vitro ADME & Toxicology LeadOpt->ADME Vivo In Vivo Efficacy (Animal Models) ADME->Vivo Candidate Select Candidate Drug Vivo->Candidate IND Clinical Trials Candidate->IND IND Filing

Caption: A simplified workflow for drug discovery using 4-fluoro building blocks.

Biological Context: Targeting the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth and proliferation.[14][15] It is frequently hyperactivated in cancers due to mutations in proteins like RAS and RAF.[14][16] Many successful kinase inhibitors, such as Vemurafenib and Trametinib, target components of this pathway and often contain fluorinated moieties to enhance their efficacy.[17][18]

The diagram below illustrates how a hypothetical this compoundcontaining inhibitor might block this pathway.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocates Proliferation Cell Proliferation & Survival Nucleus->Proliferation Promotes Inhibitor This compoundContaining MEK Inhibitor Inhibitor->MEK Blocks Activation

Caption: Inhibition of the MAPK/ERK pathway by a fluorinated MEK inhibitor.

References

Preliminary Investigation of 4-Fluoro Compound Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical and pharmacological properties. This has led to the widespread use of fluorination in the development of pharmaceuticals, agrochemicals, and industrial compounds. The 4-fluoro- substitution pattern is a common motif, and understanding the toxicological profile of this class of compounds is crucial for risk assessment and the development of safer chemical entities. This technical guide provides a preliminary investigation into the toxicity of select 4-fluoro compounds, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key toxicological pathways.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for a selection of 4-fluoro compounds. These values provide a comparative measure of the acute toxicity of these substances.

CompoundCAS NumberTest SpeciesRoute of AdministrationLD50Reference
4-Fluoroamphetamine153.20 g·mol−1MouseIntraperitoneal46 mg/kg[1]
4-Fluorophenol371-41-5MouseIntraperitoneal312 mg/kg[2]
4-Fluorotoluene352-32-9MouseParenteral500 mg/kgNot specified in search results

Table 1: In Vivo Acute Toxicity Data (LD50)

Compound/DerivativeCell LineAssayIC50Reference
4-Fluorobenzoic acid derivativesA549 (human lung carcinoma)Not specified68.07–183.26 μMNot specified in search results
4-Fluorobenzoic acid derivativesHT29 (human colon adenocarcinoma)Not specified19.70–68.41 μMNot specified in search results
4-Fluorobenzoic acid derivativesEAhy926 (human umbilical vein)Not specified~50 μMNot specified in search results

Table 2: In Vitro Cytotoxicity Data (IC50)

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are widely used to assess the potential of a compound to cause cell death.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Principle: The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the 4-fluoro compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Principle: The amount of LDH released into the culture medium is proportional to the number of dead or damaged cells.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with an LDH assay reagent mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent) and determine the EC50 value.

Neutral Red Uptake (NRU) Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Principle: The amount of Neutral Red retained by the cells is proportional to the number of viable cells.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Dye Incubation: After treatment, remove the medium and incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for approximately 3 hours.

  • Washing: Remove the dye-containing medium and wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Mandatory Visualizations: Signaling Pathways and Workflows

Mechanism of Fluoroacetate Toxicity

Fluoroacetate is a potent toxin that undergoes "lethal synthesis" within the body. It is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate. Fluorocitrate is a powerful inhibitor of aconitase, a key enzyme in the Krebs cycle.[3][4][5] This inhibition leads to a buildup of citrate and a disruption of cellular energy metabolism.[3][4][5]

Fluoroacetate_Toxicity Fluoroacetate 4-Fluoroacetate FluoroacetylCoA Fluoroacetyl-CoA Fluoroacetate->FluoroacetylCoA CitrateSynthase Citrate Synthase FluoroacetylCoA->CitrateSynthase Oxaloacetate Oxaloacetate Oxaloacetate->CitrateSynthase Fluorocitrate Fluorocitrate (Toxic Metabolite) CitrateSynthase->Fluorocitrate Aconitase Aconitase (Krebs Cycle Enzyme) Fluorocitrate->Aconitase Inhibits KrebsCycle Krebs Cycle Disruption (Energy Depletion) Aconitase->KrebsCycle

Caption: Lethal synthesis and mechanism of fluoroacetate toxicity.

Mechanism of 4-Fluoroamphetamine Neurotoxicity

4-Fluoroamphetamine (4-FA) is a psychoactive substance that primarily acts as a releasing agent and reuptake inhibitor of several key neurotransmitters in the brain: dopamine, serotonin, and norepinephrine.[1] This leads to an increase in the synaptic concentration of these neurotransmitters, resulting in its stimulant and entactogenic effects.[1]

FourFA_Neurotoxicity cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron FourFA 4-Fluoroamphetamine DAT Dopamine Transporter (DAT) FourFA->DAT Inhibits Reuptake SERT Serotonin Transporter (SERT) FourFA->SERT Inhibits Reuptake NET Norepinephrine Transporter (NET) FourFA->NET Inhibits Reuptake Vesicles Neurotransmitter Vesicles Dopamine Dopamine Vesicles->Dopamine Promotes Release Serotonin Serotonin Vesicles->Serotonin Promotes Release Norepinephrine Norepinephrine Vesicles->Norepinephrine Promotes Release DAT->Vesicles Reuptake SERT->Vesicles Reuptake NET->Vesicles Reuptake Receptors Postsynaptic Receptors Dopamine->Receptors Serotonin->Receptors Norepinephrine->Receptors

Caption: Mechanism of 4-fluoroamphetamine action on neurotransmitter transporters.

General Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a 4-fluoro compound using the in vitro assays described in this guide.

Cytotoxicity_Workflow start Start: Select 4-Fluoro Compound cell_culture Prepare Cell Cultures (e.g., HepG2, Vero, etc.) start->cell_culture treatment Treat Cells with Compound (Dose-Response) cell_culture->treatment assay_choice Select Cytotoxicity Assay treatment->assay_choice mtt MTT Assay assay_choice->mtt Metabolic Activity ldh LDH Assay assay_choice->ldh Membrane Integrity nru Neutral Red Uptake Assay assay_choice->nru Lysosomal Integrity measurement Measure Absorbance/ Fluorescence mtt->measurement ldh->measurement nru->measurement analysis Data Analysis (Calculate IC50/EC50) measurement->analysis end End: Toxicity Profile analysis->end

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Conclusion

This technical guide provides a foundational overview of the toxicology of 4-fluoro compounds. The presented data and protocols offer a starting point for researchers and drug development professionals to assess the potential toxicity of novel 4-fluorinated molecules. It is important to note that this is a preliminary investigation, and a comprehensive toxicological evaluation would require a broader range of in vitro and in vivo studies, including investigations into genotoxicity, carcinogenicity, and chronic toxicity. The provided diagrams of toxicological pathways serve to illustrate the mechanisms by which some of these compounds exert their effects, highlighting the importance of understanding the metabolic fate and molecular targets of 4-fluoro compounds in assessing their safety. Further research into the structure-toxicity relationships of this chemical class is warranted to guide the design of safer and more effective fluorinated compounds.

References

The Strategic Advantage of 4-Fluoro Substitution: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates represents a powerful tool for optimizing molecular properties. The substitution of a hydrogen atom with fluorine, particularly at the 4-position of an aromatic ring, can profoundly influence a molecule's electronic character, lipophilicity, metabolic stability, and target binding affinity. This guide provides a comprehensive overview of the theoretical properties of 4-fluoro-substituted isomers, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in the rational design of novel therapeutics.

The unique properties of fluorine, including its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine bond (~485 kJ/mol), underpin its utility in drug design.[1][2] These characteristics can lead to enhanced pharmacokinetic profiles, improved potency, and reduced off-target effects.[3][4] This whitepaper will explore these effects through a comparative analysis of a model compound and its 4-fluoro isomer, providing researchers with the foundational knowledge to leverage this strategy in their own drug discovery programs.

Core Theoretical Properties of this compoundSubstituted Isomers

The introduction of a fluorine atom at the 4-position of a phenyl ring induces significant changes in the molecule's physicochemical properties, primarily through strong inductive electron withdrawal. This electronic perturbation has several key consequences:

  • Modulation of Acidity and Basicity (pKa): As the most electronegative element, fluorine strongly influences the acidity or basicity of nearby functional groups.[5] For an aromatic amine like aniline, a 4-fluoro substituent withdraws electron density from the nitrogen atom's lone pair, making it less available for protonation.[6] This results in a lower pKa, signifying reduced basicity.[6][7] While this can sometimes decrease binding to a target that requires a basic interaction, it can also improve bioavailability by increasing the proportion of the neutral species that can more readily cross biological membranes.[5]

  • Alteration of Lipophilicity (LogP): Fluorine substitution generally increases the lipophilicity of a molecule.[8] This is because the C-F bond is less polarizable than a C-H bond, leading to weaker interactions with water.[4] Enhanced lipophilicity can improve a compound's ability to cross lipid membranes, potentially increasing oral absorption and penetration into the central nervous system (CNS).[1][3] However, excessive lipophilicity can also lead to decreased aqueous solubility and increased metabolic liability.[3]

  • Enhancement of Metabolic Stability: A primary driver for incorporating fluorine is to block sites of metabolic oxidation.[1] The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP) superfamily.[9] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, the molecule's metabolic half-life can be significantly extended, leading to improved therapeutic exposure and potentially reduced dosing frequency.[1][9]

  • Increased Binding Affinity: Fluorine can enhance a drug's binding affinity to its target protein through several mechanisms.[5] It can participate in favorable electrostatic interactions, form hydrogen bonds, and influence the conformation of the molecule to better fit the binding pocket.[3][8]

Comparative Analysis: Aniline vs. 4-Fluoroaniline

To illustrate the practical effects of 4-fluoro substitution, this section presents a comparative analysis of aniline and its 4-fluoro isomer. Aniline is a common scaffold in medicinal chemistry, making this comparison a relevant and informative model.

Data Presentation

The following tables summarize the key physicochemical and metabolic properties of aniline and 4-fluoroaniline.

PropertyAniline4-FluoroanilineRationale for Change
pKa 4.604.65The strong electron-withdrawing effect of fluorine reduces the electron density on the nitrogen atom, decreasing its basicity and lowering the pKa of the conjugate acid.[6][7]
LogP 0.901.15Fluorine is more lipophilic than hydrogen, leading to a modest increase in the partition coefficient.[8]

Table 1: Comparative Physicochemical Properties of Aniline and 4-Fluoroaniline.

PropertyAniline4-FluoroanilineRationale for Change
Metabolic Profile Undergoes significant para-hydroxylation by CYP enzymes.Para-hydroxylation is blocked by the C-F bond. Metabolism is redirected to ortho-hydroxylation.[10]The high strength of the C-F bond prevents enzymatic oxidation at the 4-position, thus enhancing metabolic stability at that site.[9]

Table 2: Comparative Metabolic Properties of Aniline and 4-Fluoroaniline.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to determine the properties listed above.

Protocol for pKa Determination by Potentiometric Titration

This method is considered a gold standard for its accuracy and flexibility.[11][12]

  • Preparation:

    • Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10.[5]

    • Prepare a 0.1 M solution of the titrant (e.g., NaOH for an acidic analyte or HCl for a basic analyte).[5]

    • Prepare a 1 mM solution of the test compound in water or a suitable co-solvent if solubility is low.[5]

    • To maintain constant ionic strength, add a background electrolyte such as 0.15 M KCl to the test solution.[11]

  • Titration:

    • Place 20 mL of the test solution in a reaction vessel with a magnetic stirrer.[5]

    • Immerse the calibrated pH electrode into the solution.[5]

    • If titrating a base (like aniline), acidify the solution to pH 1.8-2.0 with 0.1 M HCl.[5]

    • Begin the titration by adding small, precise volumes of the 0.1 M NaOH titrant.

    • Record the pH reading after each addition, ensuring the signal drift is less than 0.01 pH units per minute before recording.[11]

    • Continue the titration until the pH reaches approximately 12-12.5.[5]

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa is determined from the inflection point of the resulting sigmoid curve.[11]

    • Perform a minimum of three titrations for each compound and report the average pKa with the standard deviation.[5]

Protocol for LogP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient (LogP).[1][2]

  • Preparation:

    • Use n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) as the two phases.

    • Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing them to separate.

    • Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning:

    • Add a precise volume of the stock solution to a known volume of the pre-saturated buffer in a glass vial.

    • Seal the vial and shake it gently at a constant temperature (e.g., 25°C) until equilibrium is reached (this can take several hours).[1]

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[1]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s.[8][13]

  • Preparation:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C.[14]

    • Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (100 mM, pH 7.4).[8]

    • Prepare a 1 µM working solution of the test compound in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomes (final protein concentration of 0.5 mg/mL) to the test compound solution.[4]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[15]

    • Incubate the plate at 37°C with shaking.[8]

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction in individual wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[4][8]

    • Centrifuge the plate to precipitate the proteins.[8]

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the resulting linear regression line corresponds to the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the study of this compoundsubstituted isomers.

G cluster_0 Drug Candidate Evaluation Workflow Synthesis Synthesize Parent (C-H) & 4-Fluoro (C-F) Isomers Purification Purify & Characterize (NMR, MS) Synthesis->Purification PhysChem Determine Physicochemical Properties (pKa, LogP) Purification->PhysChem InVitro Assess In Vitro Properties (Metabolic Stability, Target Affinity) PhysChem->InVitro Analysis Analyze & Compare Data InVitro->Analysis Decision Decision: Advance Lead Candidate? Analysis->Decision G cluster_1 Impact of 4-Fluoro Substitution on Metabolism Parent Parent Compound (Aromatic Ring with C-H at C4) CYP450 Cytochrome P450 (CYP) Enzyme Parent->CYP450 Metabolic Attack Metabolite Para-hydroxylated Metabolite (Often leads to rapid clearance) CYP450->Metabolite Blocked Metabolism Blocked at C4 (Strong C-F Bond) CYP450->Blocked Fluoro 4-Fluoro Isomer (Aromatic Ring with C-F at C4) Fluoro->CYP450 Resistant to Attack IncreasedStability Increased Metabolic Stability Longer Half-Life Blocked->IncreasedStability

References

Methodological & Application

Application Notes and Protocols: Practical Applications of 4-Fluoro- Compounds in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Replacing a hydrogen atom with fluorine, which is only slightly larger, can profoundly enhance a molecule's pharmacological profile.[1][2] The C-F bond is exceptionally strong, often increasing metabolic stability, while fluorine's high electronegativity can alter pKa, lipophilicity, and binding interactions with target proteins.[1][3][4] These modifications are particularly valuable in neuropharmacology, where crossing the blood-brain barrier and achieving specific target engagement are critical.[3] The 4-fluoro-phenyl motif is a recurring feature in centrally acting agents, contributing to improved potency, selectivity, and pharmacokinetic properties.[2][3]

This document explores the practical applications of this compoundcompounds in two key areas of neuropharmacology: as diagnostic imaging agents using Positron Emission Tomography (PET) and as scaffolds for the development of therapeutic agents targeting central nervous system (CNS) disorders.

Application 1: Diagnostic Imaging with 18F-Labeled Radiotracers

The isotope 18F is a positron emitter with a half-life of approximately 110 minutes, making it ideal for PET imaging.[5] This non-invasive technique allows for the in-vivo quantification of neurochemical processes, aiding in the diagnosis of neurodegenerative diseases and monitoring treatment responses.[6][7]

Imaging the Dopaminergic System in Parkinson's Disease

Abnormalities in the dopamine system are a hallmark of Parkinson's disease.[8] 18F-labeled compounds that act as substrates for enzymes in the dopamine synthesis pathway are invaluable tools for assessing dopaminergic function.

4-[18F]Fluoro-l-m-tyrosine (4-[18F]FMT) is an analog of L-DOPA used to measure the activity of Aromatic L-amino acid decarboxylase (AAAD), the enzyme that converts L-DOPA to dopamine.[6][8] As a noncatecholic radioligand, it allows for the imaging of dopaminergic metabolism and function.[8] In PET studies with monkeys, 4-[18F]FMT showed rapid accumulation in the striatum, an area rich in AAAD, with the striatum-to-cerebellum radioactivity ratio reaching approximately 4 at 3 hours post-injection.[8]

Imaging Pathological Protein Aggregates in Alzheimer's Disease

Alzheimer's disease is characterized by the extracellular deposition of β-amyloid (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein.[3][5]

  • β-Amyloid Plaque Imaging : A series of fluorinated benzofuran derivatives have been developed as PET tracers for Aβ plaques.[5][9] These compounds demonstrate high binding affinity for Aβ(1-42) aggregates.[5][9] For example, the radiofluorinated derivative [18F]17 showed high initial brain uptake in mice, sufficient for PET imaging, and successfully labeled β-amyloid plaques in brain sections from transgenic mice.[5][9] Other key 18F-labeled agents for amyloid imaging include Florbetapir, Flutemetamol, and Florbetaben.[7]

  • Tau Tangle Imaging : Flortaucipir F-18 is an FDA-approved small lipophilic tracer that crosses the blood-brain barrier and binds to aggregated tau proteins, enabling their visualization and quantification via PET.[7][10]

Parameter4-[18F]FMT (in Monkeys)[8][18F]17 (Benzofuran Derivative in Mice)[5][9]Flortaucipir F-18[10]
Target Aromatic L-amino acid decarboxylaseβ-Amyloid (Aβ) PlaquesAggregated Tau Protein
Disease Area Parkinson's DiseaseAlzheimer's DiseaseAlzheimer's Disease, Chronic Traumatic Encephalopathy
Brain Uptake Striatum/Cerebellum Ratio: ~4 at 3h5.66% ID/g at 10 min; 2.80% ID/g at 60 minCrosses blood-brain barrier
Binding Affinity (Ki) N/A (Substrate)Nanomolar range for Aβ(1-42) aggregatesN/A

Table 1: Quantitative Data for Selected 18F-Labeled Neuropharmacological Imaging Agents.

PET_Workflow cluster_prep Radiotracer Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis Synthesis [18F]Fluoride Production (Cyclotron) Labeling Radiochemical Synthesis & Labeling Synthesis->Labeling QC Quality Control (Purity, Specific Activity) Labeling->QC Injection IV Injection of Radiotracer QC->Injection Scan Dynamic PET Scan Injection->Scan Reconstruction Image Reconstruction Scan->Reconstruction Modeling Kinetic Modeling (e.g., SUVR) Reconstruction->Modeling Quantification Quantification of Target Density Modeling->Quantification

Caption: General experimental workflow for a neuro-PET imaging study.

Application 2: Scaffolds for Therapeutic Drug Development

The 4-fluorophenyl group is a privileged structure in CNS drug design, enhancing blood-brain barrier penetration and improving pharmacokinetic profiles.[11]

Synthesis of Receptor Antagonists

2-(4-Fluorophenyl)morpholine oxalate serves as a versatile chemical building block for developing drugs that target the CNS. Its fluorophenyl group increases lipophilicity, which aids in crossing the blood-brain barrier. It has been used in the synthesis of antagonists for both the Neurokinin-1 (NK-1) and Dopamine D4 receptors.

  • Neurokinin-1 (NK-1) Receptor Antagonists : Aprepitant, a selective NK-1 antagonist used to prevent nausea and vomiting, can be synthesized from a chiral intermediate, (S)-3-(4-fluorophenyl)morpholin-2-one, which is derived from 2-(4-fluorophenyl)morpholine oxalate.[11]

  • Dopamine D4 Receptor Antagonists : This class of compounds is significant for treating various psychiatric and neurological disorders. The 4-fluorophenyl morpholine scaffold is a key component in their synthesis.[11]

D4_Pathway D4_Antagonist This compoundCompound (D4 Antagonist) D4R Dopamine D4 Receptor D4_Antagonist->D4R Blocks Gi Gαi Protein D4R->Gi Activates Dopamine Dopamine Dopamine->D4R Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Response Mediates

Caption: Simplified Dopamine D4 receptor signaling pathway.

Probing Structure-Activity Relationships: 4-Fluoroamphetamine (4-FA)

While not a therapeutic, 4-Fluoroamphetamine (4-FA) provides a clear example of how 4-fluorination impacts the pharmacology of a known neuroactive scaffold. Compared to its parent compound, amphetamine, 4-FA exhibits a distinct pharmacological profile. In animal studies, 4-FA acts as a potent releaser of serotonin (5-HT) and dopamine, though its effects on the dopaminergic system are stronger than on the serotonergic system.[12] In rats, 4-FA administration increased dopamine levels by 300% and serotonin levels by 30%.[12] Human studies show that 4-FA produces stimulant effects, including increased vigor, positive mood, and improved attention, but is also associated with significant cardiovascular risks like elevated blood pressure.[12]

Parameter4-Fluoroamphetamine (4-FA)[12]
Mechanism of Action Dopamine and Serotonin Releasing Agent
Neurotransmitter Release (Rats) ↑ Dopamine by 300%, ↑ Serotonin by 30%
Subjective Effects (Humans) Increased vigor, friendliness, elation, arousal, positive mood
Neurocognitive Effects (Humans) Improved attention, decreased reaction time, reduced tracking error
Adverse Effects (Humans) Strong elevation in blood pressure, sustained increase in heart rate

Table 2: Summary of Pharmacological Data for 4-Fluoroamphetamine (4-FA).

Experimental Protocols

Protocol 1: Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one (Key Intermediate for Aprepitant)

This protocol outlines a three-step synthesis adapted from literature methods.[11]

Step 1: Cyclization

  • Dissolve ethyl 2-(4-fluorophenyl)-2-oxoacetate (1.0 eq) in toluene.

  • Add 2-aminoethanol (1.1 eq) to the solution.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude product, 3-(4-fluorophenyl)-3-hydroxy-morpholin-2-one. This is used in the next step without further purification.

Step 2: Hydrogenation

  • Dissolve the crude product from Step 1 in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the catalyst through a pad of Celite.

  • Concentrate the filtrate to obtain the racemic product, (±)-3-(4-Fluorophenyl)morpholin-2-one.

Step 3: Chiral Resolution

  • Dissolve the racemic product (1.0 eq) in a mixture of methanol and water.

  • Add L-Dibenzoyl-tartaric acid (L-DBTA) (0.5 eq) to the solution.

  • Stir the mixture at room temperature to allow the diastereomeric salt to form and precipitate.

  • Collect the precipitated salt by filtration.

  • Treat the salt with a base, such as a sodium bicarbonate solution, to liberate the free amine.

  • Extract the final product, (S)-3-(4-Fluorophenyl)morpholin-2-one, with an organic solvent, dry the organic layer, and concentrate. Purify further via column chromatography if necessary.

Synthesis_Workflow Start 2-(4-Fluorophenyl) morpholine oxalate Step1 Step 1: Cyclization (+ 2-aminoethanol) Start->Step1 Intermediate1 3-(4-fluorophenyl)-3-hydroxy- morpholin-2-one Step1->Intermediate1 Step2 Step 2: Hydrogenation (H2, Pd/C) Intermediate1->Step2 Intermediate2 Racemic (±)-3-(4-Fluorophenyl) morpholin-2-one Step2->Intermediate2 Step3 Step 3: Chiral Resolution (+ L-DBTA) Intermediate2->Step3 Intermediate3 (S)-3-(4-Fluorophenyl) morpholin-2-one Step3->Intermediate3 Final Aprepitant (NK-1 Antagonist) Intermediate3->Final Further Stereoselective Reactions

Caption: Synthetic workflow for an NK-1 antagonist from a 4-fluorophenyl starting material.

Protocol 2: In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol provides a general method to assess the potency of a compound like 4-FA at inhibiting dopamine reuptake.[13]

Materials:

  • HEK-293 cells stably expressing the human dopamine transporter (hDAT).

  • Assay buffer (e.g., Krebs-Ringer-HEPES, KRH).

  • [³H]dopamine (Radioligand).

  • Test compounds (e.g., this compoundcompounds) at various concentrations.

  • Scintillation fluid and counter.

Procedure:

  • Plate hDAT-expressing cells in 96-well plates and grow to confluence.

  • On the day of the experiment, wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of the test compound (or vehicle control) for 10-15 minutes at 37°C.

  • Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine to each well.

  • Allow uptake to proceed for 5-10 minutes at 37°C.

  • Terminate the reaction by rapidly aspirating the assay buffer and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells using a suitable lysis buffer or 1% SDS.

  • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of [³H]dopamine uptake) by performing a non-linear regression analysis of the concentration-response curve.

References

Application Notes and Protocols: Utilizing 4-Fluoro-Analogs for Advanced Protein Structure and Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, particularly 4-fluoro-analogs, into proteins has emerged as a powerful tool for dissecting protein structure, function, and dynamics. The unique properties of the fluorine atom—its small size, high electronegativity, and favorable spectroscopic properties—provide a minimally perturbing probe to investigate complex biological systems.[1][2] These analogs, such as 4-fluoroproline, 4-fluorotryptophan, and 4-fluorophenylalanine, offer researchers the ability to modulate protein stability, influence folding pathways, and introduce sensitive reporters for biophysical characterization, most notably through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5][6] This document provides detailed application notes and experimental protocols for the utilization of this compoundanalogs in protein research.

Key Applications of this compoundAnalogs

The introduction of this compoundanalogs can significantly impact a protein's characteristics, providing valuable insights for researchers.

  • Enhanced Protein Stability: The incorporation of specific isomers of 4-fluoroproline can enhance the thermal and thermodynamic stability of proteins.[3][7][8] For instance, (2S, 4R)-4-fluoroproline ((4R)-FPro) has been shown to stabilize the Cγ-exo ring pucker, which can pre-organize the polypeptide backbone and increase the melting temperature of proteins like ubiquitin and collagen.[3][7][8] This increased stability is advantageous for structural studies and for the development of more robust protein-based therapeutics.

  • Modulation of Protein Folding and Conformation: The strong inductive effect of the fluorine atom in 4-fluoroprolines can enforce a particular pucker on the pyrrolidine ring and bias the conformation of the preceding peptide bond (cis/trans isomerization).[9][10][11] This allows for the controlled modulation of protein folding kinetics and the investigation of the roles of specific proline residues in these processes.[9][10]

  • Probing Protein-Ligand and Protein-Protein Interactions: The ¹⁹F NMR chemical shift is highly sensitive to the local chemical environment.[4][5][12] By incorporating fluoro-analogs at specific sites, researchers can monitor conformational changes upon ligand binding or protein-protein interaction with high precision and without the background signal inherent in ¹H NMR.[13]

  • Fluorescence Quenching for Spectroscopic Studies: 4-fluorotryptophan is non-fluorescent, and its incorporation in place of tryptophan residues can suppress the intrinsic protein fluorescence.[14] This is particularly useful for studying other chromophores within the protein or for investigating protein-ligand interactions where the ligand itself is fluorescent.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compoundanalogs.

Table 1: Effect of 4-Fluoroproline on Protein Stability

ProteinThis compoundAnalogChange in Melting Temperature (Tm)Reference
Collagen Mimetic(4R)-FluoroprolineIncreased thermostability[10][11]
Ubiquitin(4R)-FluoroprolineMore stable than wild-type[7][8]
Thioredoxin4,4-DifluoroprolinePosition-dependent destabilization[15][16]

Table 2: Influence of 4-Fluoroproline on Peptide Bond Conformation

This compoundAnalogFavored Pyrrolidine Ring PuckerFavored Preceding Peptide Bond ConformationReference
(2S, 4S)-4-fluoroproline ((4S)-FPro)Cγ-endocis[7][9]
(2S, 4R)-4-fluoroproline ((4R)-FPro)Cγ-exotrans[7][9]

Experimental Workflows and Signaling Pathways

To effectively utilize this compoundanalogs, a systematic workflow is essential. The following diagrams illustrate the general experimental pipeline and the underlying principles of how these analogs affect protein conformation.

experimental_workflow cluster_design Design & Synthesis cluster_incorporation Incorporation cluster_analysis Analysis cluster_application Application start Identify Target Protein & Residue analog Select this compoundAnalog start->analog synthesis Synthesize or Procure Analog analog->synthesis invivo In Vivo Incorporation (Auxotrophic Strain) synthesis->invivo invitro In Vitro Incorporation (Cell-Free System) synthesis->invitro sps Solid-Phase Peptide Synthesis synthesis->sps purification Protein Purification invivo->purification invitro->purification sps->purification nmr 19F NMR Spectroscopy purification->nmr cd Circular Dichroism purification->cd fluorescence Fluorescence Spectroscopy purification->fluorescence xray X-ray Crystallography purification->xray interaction Interaction Studies nmr->interaction stability Stability Analysis cd->stability folding Folding Kinetics fluorescence->folding xray->stability

Caption: General experimental workflow for studies using this compoundanalogs.

proline_puckering cluster_4R (4R)-Fluoroproline cluster_4S (4S)-Fluoroproline pro Proline Residue exo Favors Cγ-exo Ring Pucker pro->exo Substitution with (4R)-FPro endo Favors Cγ-endo Ring Pucker pro->endo Substitution with (4S)-FPro trans Favors trans Peptide Bond exo->trans cis Favors cis Peptide Bond endo->cis

Caption: Influence of 4-fluoroproline stereochemistry on conformation.

Experimental Protocols

Protocol 1: In Vivo Incorporation of this compoundAnalogs using an Auxotrophic E. coli Strain

This protocol describes the residue-specific incorporation of a this compoundanalog into a target protein expressed in an E. coli strain that is auxotrophic for the corresponding canonical amino acid.

Materials:

  • E. coli auxotrophic strain (e.g., for phenylalanine, use a Phe auxotroph).

  • Expression plasmid containing the gene of interest under an inducible promoter.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with all canonical amino acids except the one to be replaced.

  • This compoundanalog (e.g., 4-fluorophenylalanine).

  • Inducing agent (e.g., IPTG).

  • Antibiotics corresponding to the plasmid resistance.

Methodology:

  • Prepare Starter Culture: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli auxotrophic strain. Grow overnight at 37°C with shaking.

  • Inoculate Minimal Medium: The next day, inoculate 500 mL of M9 minimal medium (supplemented with all amino acids except the target one, and the appropriate antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Grow Cells: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce Protein Expression: Add the this compoundanalog to a final concentration of 0.5-1 mM. Immediately after, induce protein expression by adding the inducing agent (e.g., IPTG to 1 mM).

  • Continue Growth: Continue to grow the culture for 4-6 hours at 30°C.

  • Harvest Cells: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in lysis buffer and proceed with your standard protein purification protocol.

  • Verify Incorporation: Confirm the incorporation of the this compoundanalog using mass spectrometry.

Protocol 2: In Vitro Incorporation of this compoundAnalogs using a Cell-Free Protein Synthesis (CFPS) System

This protocol is advantageous for incorporating toxic non-canonical amino acids and allows for precise control over the reaction components.[17][18]

Materials:

  • Commercial E. coli based CFPS kit.

  • DNA template (plasmid or linear) encoding the protein of interest.

  • Amino acid mixture lacking the canonical amino acid to be replaced.

  • This compoundanalog stock solution.

Methodology:

  • Prepare Amino Acid Mix: Prepare a complete amino acid mixture, omitting the canonical amino acid that will be substituted.

  • Set up the Reaction: In a microcentrifuge tube on ice, combine the components of the CFPS kit according to the manufacturer's instructions.

  • Add Custom Components: Add the DNA template, the custom amino acid mixture, and the this compoundanalog to the desired final concentration.

  • Incubate: Incubate the reaction at the temperature and for the duration recommended by the CFPS kit manufacturer (typically 2-4 hours at 30-37°C).

  • Analyze Expression: Analyze the protein expression by SDS-PAGE.

  • Purify Protein: If necessary, purify the expressed protein directly from the cell-free reaction mixture using an appropriate method (e.g., affinity chromatography).

Protocol 3: Analysis of Protein Stability using Circular Dichroism (CD) Spectroscopy

This protocol outlines the determination of the melting temperature (Tm) of a protein containing a this compoundanalog.

Materials:

  • Purified protein (wild-type and fluoro-analog-containing).

  • Phosphate buffer (or other suitable buffer).

  • CD spectropolarimeter with a temperature controller.

  • Quartz cuvette with a 1 mm path length.

Methodology:

  • Prepare Protein Samples: Prepare protein samples at a concentration of 0.1-0.2 mg/mL in the desired buffer.

  • Acquire CD Spectra: Record the far-UV CD spectrum (e.g., from 200 to 260 nm) at a starting temperature (e.g., 20°C) to confirm the protein is folded.

  • Thermal Denaturation: Monitor the CD signal at a single wavelength corresponding to a maximum or minimum in the spectrum (e.g., 222 nm for alpha-helical proteins).

  • Temperature Ramp: Increase the temperature at a controlled rate (e.g., 1°C/minute) from the starting temperature to a final temperature where the protein is expected to be fully unfolded (e.g., 95°C).

  • Data Analysis: Plot the CD signal as a function of temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the midpoint of the unfolding transition.

  • Compare Tm Values: Compare the Tm of the fluoro-analog-containing protein with that of the wild-type protein to assess the effect on thermal stability.

References

Application Notes and Protocols for the Synthesis of 4-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoroacetophenone is a versatile chemical intermediate widely utilized in the pharmaceutical and agricultural industries.[1][2] It serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals, such as herbicides and pesticides.[1] This document provides a detailed, step-by-step protocol for the synthesis of 4-fluoroacetophenone via the Friedel-Crafts acylation of fluorobenzene. The protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Principle

The synthesis of 4-fluoroacetophenone is achieved through the Friedel-Crafts acylation of fluorobenzene with acetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride.[3][4][5] This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene ring of fluorobenzene, primarily at the para position due to the directing effect of the fluorine atom, to yield 4-fluoroacetophenone.

Safety Precautions

Hazard Identification: 4-Fluoroacetophenone is a combustible liquid that can cause skin and serious eye irritation.[1][6][7] Inhalation may cause respiratory irritation.[7] The reagents used in this synthesis, particularly anhydrous aluminum chloride and acetyl chloride, are corrosive and react violently with water. Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive.

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood.[8] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][9]

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not inhale fumes.[6][8] Keep away from sources of ignition.[6] Handle anhydrous aluminum chloride and acetyl chloride with extreme care in a dry environment. In case of accidental contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[6][7]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a standard Friedel-Crafts acylation procedure.[5]

Materials and Reagents:

  • Fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous Hydrogen Fluoride (HF) (optional, as a solvent and catalyst)

  • Methylene chloride (CH₂Cl₂)

  • 3% Aqueous potassium hydroxide (KOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[10]

  • Crushed ice

  • Water

Equipment:

  • 250 mL stainless steel reactor (or a three-necked round-bottom flask)[5]

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL stainless steel reactor equipped with a magnetic stirrer, introduce 100 mL of anhydrous HF and 20 g (0.21 mole) of fluorobenzene at approximately 0°C. Alternative for standard labs: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride and a solvent like 1,2-dichloroethane. Cool the mixture in an ice bath and add fluorobenzene.[5]

  • Addition of Acetyl Chloride: Slowly add 20.8 g (0.25 mole) of acetyl chloride to the reactor.

  • Introduction of Catalyst: Close the reactor and introduce gaseous boron trifluoride (BF₃) until a constant pressure of 10 bars is reached. Alternative: Use a stoichiometric amount of anhydrous aluminum chloride as the catalyst.[5][11]

  • Reaction: Stir the reaction mixture for 23 hours at ambient temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1][2]

  • Quenching: After the reaction is complete, decompress the reactor to atmospheric pressure and carefully pour the reaction mixture onto 200 g of crushed ice.

  • Extraction: Extract the heterogeneous mixture three times with 200 mL of methylene chloride.

  • Washing: Combine the organic phases and wash them three times with 200 mL of water, once with 200 mL of 3% aqueous potassium hydroxide solution, and then twice more with 200 mL of water.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and eliminate the solvent by distillation under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by silica gel column chromatography to obtain high-purity 4-fluoroacetophenone.[1][10]

Data Presentation

ParameterValueReference
Reactants
Fluorobenzene20 g (0.21 mole)
Acetyl Chloride20.8 g (0.25 mole)
Boron Trifluoride10 bars
Reaction Conditions
TemperatureAmbient
Time23 hours
Product
Yield26 g (98%)
Purity (Initial)90%
AppearanceClear colorless to slightly yellow liquid[2][12]
Molecular FormulaC₈H₇FO[13]
Molecular Weight138.14 g/mol [13]

Diagrams

SynthesisWorkflow Reagents 1. Reagent Preparation - Fluorobenzene - Acetyl Chloride - Catalyst (BF₃/AlCl₃) Reaction 2. Friedel-Crafts Acylation - Stir at ambient temperature for 23h Reagents->Reaction Quench 3. Quenching - Pour onto crushed ice Reaction->Quench Extraction 4. Extraction - Methylene Chloride Quench->Extraction Wash 5. Washing - Water - 3% KOH - Water Extraction->Wash Dry 6. Drying - Anhydrous MgSO₄ Wash->Dry Evaporation 7. Solvent Removal - Rotary Evaporation Dry->Evaporation Purification 8. Purification - Column Chromatography Evaporation->Purification Product Final Product 4-Fluoroacetophenone Purification->Product

Caption: Experimental workflow for the synthesis of 4-fluoroacetophenone.

References

Application of 4-fluoro-2-methyl-L-phenylalanine in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance therapeutic properties. 4-fluoro-2-methyl-L-phenylalanine, a synthetic amino acid, offers unique structural and electronic features that can significantly modulate the biological activity, metabolic stability, and conformational properties of peptides.[1][2] The presence of a fluorine atom on the phenyl ring can alter the pKa of nearby functional groups, influence electrostatic interactions, and enhance binding affinity to target proteins.[1] The additional methyl group provides steric bulk, which can restrict conformational flexibility and potentially increase resistance to enzymatic degradation.

These application notes provide a comprehensive overview of the utility of this compound2-methyl-L-phenylalanine in peptide synthesis, including detailed protocols for its incorporation using Fmoc-based solid-phase peptide synthesis (SPPS), and methods for the purification and characterization of the resulting peptides.

Key Applications

The unique properties of this compound2-methyl-L-phenylalanine make it a valuable tool for:

  • Enhancing Biological Potency: The fluorinated phenyl ring can participate in favorable interactions with biological targets, leading to improved binding affinity and efficacy.

  • Improving Metabolic Stability: The C-F bond is exceptionally strong, and the methyl group can sterically hinder protease recognition, thereby increasing the peptide's resistance to enzymatic degradation and extending its in vivo half-life.

  • Modulating Peptide Conformation: The steric and electronic effects of the fluoro and methyl substituents can be used to constrain the peptide backbone and side-chain orientations, which can be crucial for optimizing receptor binding and selectivity.

  • Probing Structure-Activity Relationships (SAR): As a unique probe, it allows for the systematic investigation of the role of aromatic interactions, hydrophobicity, and steric bulk in peptide function.

Experimental Protocols

The following protocols outline the general procedure for the incorporation of Fmoc-4-fluoro-2-methyl-L-phenylalanine into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol describes the stepwise assembly of a peptide chain on a solid support.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 5-10 minutes at room temperature.
  • Drain the deprotection solution.
  • Repeat the deprotection step one more time.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve Fmoc-4-fluoro-2-methyl-L-phenylalanine (3-5 equivalents relative to the resin loading capacity) and a suitable coupling reagent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents) in DMF.
  • Add a base, typically N,N-diisopropylethylamine (DIPEA; 6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture at room temperature for 1-2 hours. The coupling time may need to be optimized depending on the peptide sequence.
  • To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

4. Capping (Optional):

  • If the coupling is incomplete after a second attempt, any unreacted amino groups can be capped to prevent the formation of deletion sequences.
  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.
  • Wash the resin with DMF.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Workflow for a Single SPPS Cycle:

SPPS_Cycle Start Start Cycle: Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 End End Cycle: Resin with Elongated Chain Wash2->End

Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

1. Resin Preparation:

  • After the final coupling step and subsequent Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard cocktail is Reagent K:
  • Trifluoroacetic acid (TFA): 82.5%
  • Phenol: 5%
  • Water: 5%
  • Thioanisole: 5%
  • 1,2-Ethanedithiol (EDT): 2.5%
  • Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
  • Agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Collection:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide.
  • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.
  • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Characterization

1. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).
  • Collect fractions containing the desired peptide.

2. Characterization:

  • Confirm the purity of the collected fractions by analytical RP-HPLC.
  • Verify the identity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight.
  • Further characterization can be performed using techniques such as NMR spectroscopy to confirm the structure and incorporation of the this compound2-methyl-L-phenylalanine residue.

Experimental Workflow from Synthesis to Characterization:

Full_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Resin Cleavage and Side-Chain Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Purity and Identity Confirmation (HPLC, MS, NMR) Purification->Analysis

Caption: Overall experimental workflow for peptide synthesis and analysis.

Data Presentation

The following tables provide illustrative data for the synthesis and characterization of a hypothetical model peptide (e.g., Ac-Tyr-Gly-Gly-Phe(4-F, 2-Me)-Leu-NH2) incorporating this compound2-methyl-L-phenylalanine. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: SPPS Reagent Stoichiometry

ReagentEquivalents (relative to resin loading)
Fmoc-protected Amino Acids3 - 5
Coupling Reagent (e.g., HBTU/HATU)3 - 5
Base (e.g., DIPEA)6 - 10

Table 2: Illustrative Purification and Characterization Data

ParameterResult
Crude Purity (by HPLC)~75-85%
Purified Purity (by HPLC)>98%
Theoretical Mass (M+H)+[Calculated Value] Da
Observed Mass (M+H)+[Calculated Value ± 0.5] Da
Retention Time (RP-HPLC)[Sequence-dependent value] min

Logical Relationships in Peptide Design

The decision to incorporate this compound2-methyl-L-phenylalanine into a peptide sequence is driven by a logical progression aimed at improving its therapeutic potential.

Logical_Relationship cluster_effects Expected Physicochemical Effects cluster_outcomes Desired Biological Outcomes Problem Initial Peptide has Low Potency or Stability Hypothesis Hypothesis: Modification of Phenylalanine Residue Can Improve Properties Problem->Hypothesis Strategy Strategy: Incorporate this compound2-methyl-L-phenylalanine Hypothesis->Strategy Steric Increased Steric Hindrance Strategy->Steric Electronic Altered Electronic Properties Strategy->Electronic Stability Improved Proteolytic Stability Steric->Stability Potency Enhanced Binding Affinity and Potency Electronic->Potency Evaluation Evaluation Potency->Evaluation Biological Evaluation Stability->Evaluation

Caption: Logical framework for utilizing this compound2-methyl-L-phenylalanine in peptide design.

Conclusion

This compound2-methyl-L-phenylalanine is a valuable building block for medicinal chemists and peptide scientists. Its incorporation into peptides via standard Fmoc-SPPS protocols can lead to analogues with enhanced biological activity and improved metabolic stability. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for researchers aiming to leverage the unique properties of this non-canonical amino acid in their drug discovery and development efforts.

References

Application Notes and Protocols for Incorporating 4-Fluoro- Groups into Existing Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The introduction of a 4-fluoro- group, in particular, can significantly modulate a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity to its target.[1][2] This is attributed to the unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. Late-stage fluorination, the introduction of fluorine at a late step in a synthetic sequence, is of particular interest as it allows for the direct modification of complex, biologically active molecules, enabling rapid access to novel analogs for structure-activity relationship (SAR) studies.[1][3]

These application notes provide detailed protocols for several state-of-the-art methods for late-stage fluorination, focusing on techniques applicable to existing drug candidates. The protocols are supplemented with quantitative data to guide researchers in selecting the most appropriate method for their specific needs.

Electrophilic Fluorination of Electron-Rich Aromatic and Heterocyclic Systems

Electrophilic fluorination is a powerful method for the direct C-H fluorination of electron-rich aromatic and heteroaromatic moieties commonly found in drug molecules. Reagents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used for this purpose due to their stability, selectivity, and commercial availability.

General Considerations
  • Substrate Scope: This method is most effective for electron-rich aromatic rings (e.g., phenols, anilines, and their derivatives) and certain heterocycles.

  • Regioselectivity: The position of fluorination is directed by the electronic properties of the substituents on the aromatic ring.

  • Reaction Conditions: Reactions are typically carried out under mild conditions, making them compatible with a wide range of functional groups.

Protocol: Electrophilic Fluorination using N-Fluorobenzenesulfonimide (NFSI)

This protocol describes a general procedure for the palladium-catalyzed ortho-C–H fluorination of 2-arylbenzo[d]thiazoles using NFSI.[4]

Materials:

  • 2-Arylbenzo[d]thiazole substrate

  • N-Fluorobenzenesulfonimide (NFSI)

  • Palladium(II) acetate (Pd(OAc)₂)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry reaction vessel, add the 2-arylbenzo[d]thiazole substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon).

  • Add anhydrous DMF as the solvent.

  • Add NFSI (1.2 equiv) to the reaction mixture.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated product.

Quantitative Data: Electrophilic Fluorination with NFSI
SubstrateProductYield (%)Reference
2-Phenylbenzo[d]thiazole2-(2-Fluorophenyl)benzo[d]thiazole85[4]
2-(4-Methoxyphenyl)benzo[d]thiazole2-(2-Fluoro-4-methoxyphenyl)benzo[d]thiazole78[4]
2-(4-Chlorophenyl)benzo[d]thiazole2-(2-Fluoro-4-chlorophenyl)benzo[d]thiazole82[4]

Deoxyfluorination of Alcohols

Deoxyfluorination is a valuable technique for converting hydroxyl groups in drug candidates to fluoro- groups. This transformation can significantly impact the molecule's properties by removing a potential site of metabolism and a hydrogen bond donor. PhenoFluor™ is a commercially available reagent that enables the deoxyfluorination of a wide range of alcohols under mild conditions.[5][6]

General Considerations
  • Substrate Scope: This method is applicable to primary, secondary, and even some tertiary alcohols.[5][6]

  • Selectivity: PhenoFluor™ exhibits excellent chemoselectivity, allowing for the fluorination of alcohols in the presence of other sensitive functional groups.[5] In molecules with multiple hydroxyl groups, the reactivity generally follows the order: primary > secondary > tertiary.[5]

  • Stereochemistry: The reaction typically proceeds with inversion of stereochemistry at the reacting center.

Protocol: Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™

This protocol provides a general procedure for the deoxyfluorination of a complex alcohol.[5][6]

Materials:

  • Alcohol-containing drug candidate

  • PhenoFluor™

  • Potassium fluoride (KF) (optional, can reduce elimination byproducts)

  • Hünig's base (N,N-Diisopropylethylamine, DIPEA) (optional, can shorten reaction time)

  • Toluene or Dioxane, anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the alcohol substrate (1.0 equiv) in anhydrous toluene or dioxane.

  • Add PhenoFluor™ (1.5 equiv).

  • (Optional) Add KF (2.0 equiv) and/or DIPEA (1.5 equiv).

  • Stir the reaction mixture at room temperature or elevate the temperature to 80 °C. The optimal temperature may need to be determined empirically to balance reaction rate and potential for elimination side products.[5][6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Deoxyfluorination of Complex Alcohols with PhenoFluor™
Substrate (Parent Compound)ProductYield (%)Reference
Fmoc-serine methyl esterFmoc-(2-fluoro)alanine methyl ester80[5]
Testosterone17β-Fluorotestosterone65[5]
Everolimus derivativeFluorinated Everolimus derivative55[5]
Oligomycin AFluorinated Oligomycin A analog71[5]

Silver-Mediated Fluorination of Aryl Stannanes

For the late-stage fluorination of highly functionalized and complex molecules, silver-mediated fluorination of aryl stannanes has proven to be an exceptionally effective method.[1] This approach offers broad functional group tolerance.[1]

General Considerations
  • Substrate Preparation: Aryl stannanes are typically prepared from the corresponding aryl halides or triflates.

  • Toxicity: It is important to note that organotin compounds are toxic and should be handled with appropriate safety precautions.[1]

  • Reaction Conditions: The reaction is operationally simple and proceeds rapidly at room temperature.[7][8]

Protocol: Silver-Mediated Fluorination of Aryl Stannanes

This protocol is a general procedure for the silver-mediated fluorination of an aryl tributylstannane.[7][8]

Materials:

  • Aryl tributylstannane substrate

  • Silver(I) trifluoromethanesulfonate (AgOTf) or Silver(I) hexafluorophosphate (AgPF₆)

  • F-TEDA-PF₆ (Selectfluor® II)

  • Acetone, anhydrous

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a reaction vessel, add the aryl tributylstannane (1.0 equiv) and dissolve it in anhydrous acetone.

  • Add AgOTf (2.0 equiv) or AgPF₆ (2.0 equiv) to the solution.

  • Add F-TEDA-PF₆ (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 20-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the fluorinated arene.

Quantitative Data: Silver-Mediated Fluorination of Aryl Stannanes
SubstrateProductYield (%)Reference
(4-Biphenyl)tributylstannane4-Fluorobiphenyl83[7][8]
3-(Tributylstannyl)estrone3-Fluoro-3-deoxyestrone85[7]
Stannylated δ-tocopherol derivativeFluorinated δ-tocopherol derivative75[7]
Stannylated camptothecin derivativeFluorinated camptothecin derivative68[7]

Visualizations

experimental_workflow_electrophilic_fluorination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Substrate, Pd(OAc)₂, L-proline, & K₂CO₃ inert Inert Atmosphere (N₂ or Ar) start->inert solvent Add Anhydrous DMF inert->solvent reagent Add NFSI solvent->reagent heat Heat to 100°C (12-24h) reagent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute & Wash cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Fluorinated Product purify->product

Caption: Workflow for Electrophilic Fluorination.

logical_relationship_deoxyfluorination cluster_substrate Substrate Properties cluster_reagents Reagent Selection cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome alcohol_type Type of Alcohol (Primary, Secondary, Tertiary) selectivity Chemoselectivity & Regioselectivity alcohol_type->selectivity functional_groups Presence of Other Functional Groups functional_groups->selectivity phenofluor PhenoFluor™ yield Yield of Fluorinated Product phenofluor->yield additives Optional Additives (KF, DIPEA) additives->yield side_products Elimination Byproducts additives->side_products temperature Temperature (RT to 80°C) time Reaction Time temperature->time temperature->yield temperature->side_products time->yield

Caption: Factors Influencing Deoxyfluorination.

experimental_workflow_silver_fluorination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Aryl Stannane in Acetone add_ag Add AgOTf or AgPF₆ start->add_ag add_f Add F-TEDA-PF₆ add_ag->add_f stir Stir at RT (20-30 min) add_f->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor filter Filter through Celite® monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product Isolated Aryl Fluoride purify->product

References

Application Notes and Protocols: The Role of 4-Fluoro Intermediates in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmaceutical compounds is a cornerstone of modern drug design, offering enhanced metabolic stability, improved bioavailability, and increased binding affinity. Among the various fluorinated building blocks, 4-fluoro-substituted aromatic compounds serve as critical intermediates in the synthesis of a wide array of therapeutic agents. Their presence can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

These application notes provide detailed experimental protocols and data for the synthesis of key pharmaceuticals utilizing 4-fluoro intermediates. The information is intended to guide researchers and drug development professionals in the practical application of these versatile building blocks.

Synthesis of Ezetimibe: A Cholesterol Absorption Inhibitor

Ezetimibe is a potent cholesterol absorption inhibitor widely used in the management of hypercholesterolemia. A key structural feature of Ezetimibe is the presence of two 4-fluorophenyl groups, which are introduced early in the synthesis through the use of this compoundsubstituted intermediates. One common synthetic route involves the stereoselective synthesis of a β-lactam ring.

Experimental Protocol: Synthesis of Ezetimibe Intermediate

This protocol outlines the synthesis of a key intermediate, (4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one, a precursor to the β-lactam core of Ezetimibe.[1][2]

Step 1: Condensation of 4-(4-fluorobenzoyl)butyric acid with (S)-4-phenyl-2-oxazolidinone

  • Under a nitrogen atmosphere, combine 20g of 4-(4-fluorobenzoyl)butyric acid, 10g of (S)-4-phenyl-2-oxazolidinone, 20.1g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and 1.6g of 4-dimethylaminopyridine (DMAP) in a 250mL single-necked flask at room temperature.[2]

  • Add 100mL of dichloromethane to the flask.

  • Stir the reaction mixture for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add 100mL of 1N hydrochloric acid and separate the aqueous and organic layers.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield an off-white solid.

  • Recrystallize the solid from isopropanol to obtain the purified compound (I).

Step 2: Chiral Reduction of Compound (I)

  • Under a nitrogen atmosphere, add 19.5g (55mmol) of the compound from Step 1 and 200mL of dichloromethane to a three-necked flask.

  • Cool the mixture to -20°C.

  • Slowly add 32mL of a 1.7M solution of (-)-B-chlorodiisopinocampheylborane (DIP-Chloride™) in n-hexane, ensuring the internal temperature does not exceed -20°C.[2]

  • Stir the reaction mixture at -20°C for 1 hour, then at 0°C for 1 hour.

  • Allow the reaction to warm to room temperature and continue stirring until the conversion is complete, as monitored by TLC.

  • Work-up the reaction to isolate the final intermediate.

Quantitative Data
StepProductStarting MaterialsReagentsSolventTemp.TimeYieldPurity (HPLC)
1Compound (I)4-(4-fluorobenzoyl)butyric acid, (S)-4-phenyl-2-oxazolidinoneEDCI, DMAPDichloromethaneRT24h~84%99.9%
2Ezetimibe IntermediateCompound (I)(-)-B-chlorodiisopinocampheylboraneDichloromethane-20°C to RT---

Yields and purity are based on reported values and may vary depending on experimental conditions.[2]

Synthetic Workflow for Ezetimibe Intermediate

Ezetimibe_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Chiral Reduction A 4-(4-fluorobenzoyl)butyric acid C Compound (I) A->C EDCI, DMAP Dichloromethane, RT, 24h B (S)-4-phenyl-2-oxazolidinone B->C EDCI, DMAP Dichloromethane, RT, 24h D Ezetimibe Intermediate C->D (-)-DIP-Chloride™ Dichloromethane, -20°C to RT

Caption: Synthesis of a key Ezetimibe intermediate.

Synthesis of Talazoparib: A PARP Inhibitor

Talazoparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer. The synthesis of Talazoparib relies on the use of 4-fluorobenzaldehyde as a key starting material to introduce the 4-fluorophenyl group present in the final molecule.

Experimental Protocol: Synthesis of Talazoparib

This protocol describes a key step in the synthesis of Talazoparib, involving a reductive cyclization.[3]

Step 1: Reductive Cyclization

  • Combine the keto-ester intermediate (derived from 6-fluoro-4-nitroisobenzofuran-1(3H)-one) and 4-fluorobenzaldehyde in a reaction vessel.

  • Add a mixture of tetrahydrofuran (THF) and methanol as the solvent.

  • Introduce titanium(III) chloride (TiCl₃) to drive the reductive cyclization.

  • Stir the reaction mixture until the starting materials are consumed, as monitored by an appropriate analytical technique (e.g., LC-MS).

  • Upon completion, quench the reaction and proceed with standard work-up procedures to isolate the cyclized product.

Step 2: Final Cyclization with Hydrazine

  • Dissolve the product from Step 1 in a suitable solvent.

  • Add hydrazine monohydrate to the solution.

  • Heat the reaction mixture to effect the final cyclization to form the Talazoparib core structure.

  • After cooling, the product can be isolated and purified by crystallization. A patent describes heating the intermediate with 50% hydrazine hydrate in ethanol at reflux for 2-4 hours, followed by removal of the solvent and washing to yield the final product.

Quantitative Data
StepProductStarting MaterialsReagentsSolventTemp.TimeYieldPurity (HPLC)
1Cyclized IntermediateKeto-ester, 4-fluorobenzaldehydeTiCl₃THF/Methanol----
2TalazoparibCyclized IntermediateHydrazine hydrateEthanolReflux2-4h89.6%99.3%

Yield and purity for the final step are based on a specific patent and may vary.

Logical Relationship in Talazoparib Synthesis

Talazoparib_Synthesis A 6-fluoro-4-nitroisobenzofuran-1(3H)-one B Keto-ester Intermediate A->B Reaction with formylated triazole D Reductive Cyclization Intermediate B->D TiCl₃ THF/Methanol C 4-fluorobenzaldehyde C->D TiCl₃ THF/Methanol E Talazoparib D->E Hydrazine hydrate Ethanol, Reflux

Caption: Key steps in the synthesis of Talazoparib.

General Considerations for the Use of 4-Fluoro Intermediates

The use of this compoundsubstituted intermediates in pharmaceutical synthesis offers several advantages, but also requires careful consideration of reaction conditions and potential side reactions.

  • Activation of the Aromatic Ring: The fluorine atom is a weakly deactivating group, which can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions.

  • Nucleophilic Aromatic Substitution: The carbon-fluorine bond is strong, making nucleophilic aromatic substitution challenging. However, under specific conditions, particularly with strong nucleophiles and activating groups elsewhere on the ring, this reaction can be achieved.

  • Grignard Reagent Formation: 4-fluorophenyl halides can be readily converted to their corresponding Grignard reagents, which are versatile nucleophiles for the formation of carbon-carbon bonds.

  • Purity of Intermediates: As with any pharmaceutical synthesis, the purity of the 4-fluoro intermediate is crucial for the quality and yield of the final active pharmaceutical ingredient (API).

These application notes provide a starting point for the utilization of 4-fluoro intermediates in the synthesis of complex pharmaceutical molecules. Researchers are encouraged to consult the primary literature for more detailed information and to optimize reaction conditions for their specific applications.

References

Application Notes and Protocols for the Analysis of 4-Fluoro-Molecules using HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of fluorine into organic molecules is a prevalent strategy in drug discovery and materials science to modulate properties such as metabolic stability, bioavailability, and binding affinity.[1] The 4-fluoro- substitution pattern, particularly on aromatic rings, is a common motif. Consequently, robust analytical methods are essential for the characterization, quantification, and purity assessment of these compounds. This document provides detailed application notes and standardized protocols for the analysis of 4-fluoro-molecules using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, tailored for researchers and professionals in drug development.

High-Performance Liquid Chromatography (HPLC) Analysis

Application Note:

HPLC is a cornerstone technique for the separation, quantification, and purification of this compoundmolecules. For reversed-phase HPLC, standard C8 and C18 columns are widely used; however, challenging separations may benefit from stationary phases specifically designed for fluorinated compounds.[2] These fluorinated phases can offer alternative selectivity and elution orders, which is advantageous for separating structurally similar fluorinated analytes or isomers.[2] Method development can also involve pairing a conventional hydrocarbon column (e.g., C8) with a fluorinated eluent, such as trifluoroethanol (TFE), to achieve optimal separation based on the molecule's fluorine content percentage.[3] Detection is commonly performed using UV-Vis, but for specific applications, fluorescence detection or mass spectrometry (MS) can provide enhanced sensitivity and specificity.[4][5]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Extraction Extraction (if needed) (LLE, SPE) Sample->Extraction Complex Matrix Filter Filtration (0.45 µm) Sample->Filter Simple Matrix Extraction->Filter Vial Transfer to HPLC Vial Filter->Vial HPLC HPLC System - Pump - Injector - Column Vial->HPLC Detector Detection (UV, FLD, MS) HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis Report Final Report Analysis->Report

Caption: General workflow for the HPLC analysis of 4-fluoro- molecules.

Detailed Protocol for HPLC Analysis

1. Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve the 4-fluoro- compound in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL). Perform serial dilutions to prepare calibration standards.

  • Matrix Samples (e.g., Plasma, Environmental Water):

    • For complex matrices, an extraction step is necessary to remove interferences.[6]

    • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., Oasis WAX, C18) with methanol followed by water.[7] Load the sample and pass it through the cartridge. Wash away interfering components and elute the target analytes with a suitable solvent like methanol.[7]

    • Liquid-Liquid Extraction (LLE): Mix the sample with an immiscible organic solvent. The analyte will partition into the phase where it is more soluble. Separate the layers and collect the analyte-rich phase.[6]

  • Filtration: Filter all prepared samples and standards through a 0.22 or 0.45 µm syringe filter to remove particulate matter before injection.[8]

  • Final Preparation: Transfer the filtered solution into an appropriate HPLC vial and cap securely.[6]

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

  • Column:

    • Standard: C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2][5]

    • Alternative: For enhanced selectivity, consider a fluorinated stationary phase (e.g., Pentafluorophenyl (PFP) or alkyl-fluorinated).[2]

  • Mobile Phase:

    • A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[2][5]

    • Separation is usually achieved using a gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase percentage.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Column Temperature: Maintain a constant temperature, often around 30 °C, to ensure reproducible retention times.[2]

  • Injection Volume: 5-20 µL, depending on sample concentration and instrument sensitivity.

  • Detection:

    • UV Detection: Set the detector to the wavelength of maximum absorbance for the target 4-fluoro- molecule (e.g., 254 nm or 280 nm).[2][5]

    • Fluorescence Detection (FLD): If the molecule is fluorescent (e.g., fluoroquinolones), use an FLD with optimized excitation and emission wavelengths for higher sensitivity.[4]

3. Data Analysis:

  • Identify the peak corresponding to the 4-fluoro- analyte by comparing its retention time with that of a known standard.

  • Integrate the peak area or height.

  • Quantify the analyte concentration by constructing a calibration curve from the standards and interpolating the concentration of the unknown sample.

Quantitative Data: Example HPLC Conditions
Analyte ClassColumnMobile PhaseDetectionReference
Difluorophenols FluoroSep-RP Octyl (150 x 4.6 mm, 5 µm)A: 25 mM Sodium Acetate Buffer (pH 4.3)B: Acetonitrile (75% A / 25% B)UV at 254 nm[2]
Fluoroquinolones Chromolith® RP-18 (100 x 4.6 mm)A: Phosphate Buffer (pH 5.5, 15 mM)B: AcetonitrileUV at 280 nm[5]
Perfluorinated Carboxylic Acids (PFCAs) C18A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFAFluorescence (after derivatization)[7]
Fluorinated Amphiphiles C8A: Water with 0.1% TFAB: Trifluoroethanol (TFE) with 0.1% TFAUV at 210 nm[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Application Note:

NMR spectroscopy is a powerful tool for the structural elucidation of 4-fluoro- molecules. The fluorine-19 (¹⁹F) nucleus is ideal for NMR studies due to its 100% natural abundance, high sensitivity (nearly 83% that of ¹H), and a spin of 1/2, which results in sharp signals.[1][9] A key advantage of ¹⁹F NMR is its wide chemical shift range (typically -200 to +200 ppm), which provides excellent signal dispersion and minimizes peak overlap, even in complex mixtures.[1][9][10] This large dispersion makes the ¹⁹F chemical shift highly sensitive to the local electronic environment, providing valuable information about molecular structure, conformation, and intermolecular interactions.[1][11] ¹⁹F NMR can be used to confirm the presence and position of fluorine atoms, analyze stereochemistry, and monitor chemical reactions involving fluorinated compounds.[1][12]

Experimental Workflow for ¹⁹F NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Analysis Dissolve Dissolve 5-25 mg Sample in 0.6-0.7 mL Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire Acquire ¹⁹F Spectrum (Tune, Shim, Run) Spectrometer->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Analyze Analyze Spectrum: - Chemical Shift (δ) - Coupling (J) - Integration Process->Analyze Elucidate Structure Elucidation Analyze->Elucidate

Caption: General workflow for the ¹⁹F NMR analysis of 4-fluoro- molecules.

Detailed Protocol for ¹⁹F NMR Analysis

1. Sample Preparation:

  • Amount: For small molecules (<1000 g/mol ), use approximately 5-25 mg of the purified 4-fluoro- compound.[13] Quantitative analysis may require more precise weighing.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆).[13] Ensure the sample is fully dissolved; any solid particles can degrade spectral quality.[8] It is often best to dissolve the sample in a small vial first before transferring it to the NMR tube with a pipette.[13]

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube.

  • Internal/External Standard: For accurate chemical shift referencing, an internal standard can be added. However, due to the large chemical shift range and potential for reactivity, an external reference (e.g., CFCl₃ in a sealed capillary) is often preferred.[11]

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer equipped with a probe capable of detecting the ¹⁹F frequency.

  • Tuning and Shimming: Tune the probe to the ¹⁹F frequency. Perform shimming on the deuterium lock signal of the solvent to optimize the magnetic field homogeneity.[8]

  • Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse sequence is typically sufficient for qualitative analysis. For quantitative analysis, an inverse-gated decoupling sequence should be used with a sufficient relaxation delay (at least 5 times the longest T₁) to ensure full signal relaxation and accurate integration.[9]

    • Spectral Width: Set a wide spectral width (e.g., 250-300 ppm) to ensure all ¹⁹F signals are captured.

    • Number of Scans: The number of scans will depend on the sample concentration. Due to the high sensitivity of ¹⁹F, fewer scans are often needed compared to ¹³C NMR.

    • Temperature: Maintain a constant temperature (e.g., 298 K or 25 °C) for consistency.

3. Data Processing and Analysis:

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Referencing: Reference the spectrum to 0 ppm using the signal from the reference standard (e.g., CFCl₃).

  • Analysis:

    • Chemical Shift (δ): The position of the signal on the ppm scale provides information about the electronic environment of the fluorine atom.[1]

    • Integration: The area under the peak is proportional to the number of fluorine nuclei it represents.[9]

    • Spin-Spin Coupling (J): The splitting pattern (multiplicity) of a signal reveals information about neighboring spin-active nuclei (e.g., ¹H, ¹³C, or other ¹⁹F atoms).[9] This is crucial for determining connectivity.

Quantitative Data: Typical ¹⁹F NMR Chemical Shifts

The chemical shifts are referenced to CFCl₃ at 0 ppm. Values can vary based on solvent, temperature, and specific molecular structure.[1]

Functional Group / Compound TypeTypical Chemical Shift (δ, ppm)Reference
C₆H₅-F (Fluorobenzene)-113[1]
R-CH₂F -200 to -220[10]
R-CF₂-R-90 to -130[9]
R-CF-50 to -70[10]
Aqueous F⁻ (e.g., from KF)-125.3[1]
CF Cl₃ (Reference)0[1]
CF ₂Cl₂-8[1]

References

Applications of 4-Fluoro Compounds in the Development of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, particularly in the development of novel anticancer agents. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly enhance the therapeutic profile of a drug candidate. Specifically, the introduction of a fluorine atom at the 4-position of various scaffolds has led to the discovery of potent and selective anticancer compounds. This document provides detailed application notes, experimental protocols, and data for select 4-fluoro compounds that have shown promise in cancer research, including derivatives of tamoxifen, celecoxib, and various heterocyclic compounds.

Data Presentation

The following tables summarize the in vitro anticancer activity of representative 4-fluoro compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

CompoundCancer Cell LineIC50 (µM)Citation(s)
4'-Fluoro-Chalcones
Compound 2a (4'-F, 3-OCH3)HepG267.51 ± 2.26[1]
Compound 3a (4'-F, 3-OH)HepG287.22 ± 8.52[1]
Compound 3c (4'-F, 4-OH)HepG279.22 ± 5.03[1]
4'-Fluorinated Flavonols
Compound 6j (4'-fluoro)A5496.13 ± 0.63[2]
4-Fluoro-Celecoxib Analogs
CelecoxibHCT11615.0 (approx.)[3]
CelecoxibHepG225.0 (approx.)[3]
CelecoxibMCF-730.0 (approx.)[3]
CelecoxibU25111.7[3]
CelecoxibHeLa37.2[3]
Fluorinated Tamoxifen Derivatives
4-HydroxytamoxifenMCF-70.02941 (29.41 nM)[4]
Fluorinated Tamoxifen Deriv.MCF-73.6[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of 4-fluoro compounds as potential anticancer agents.

Protocol 1: Synthesis of 4'-Fluorinated Flavonols

This protocol describes a general method for the synthesis of 4'-fluorinated flavonols, adapted from methodologies for halo-substituted flavonols.[2]

Step 1: Synthesis of 4'-Fluoro-Chalcone Intermediate

  • To a solution of 2'-hydroxyacetophenone (1 mmol) and 4-fluorobenzaldehyde (1 mmol) in ethanol (10 mL), add a solution of sodium hydroxide (2 mmol) in water (2 mL).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and dry. The crude chalcone can be purified by recrystallization from ethanol.

Step 2: Cyclization to 4'-Fluorinated Flavonol

  • Dissolve the synthesized 4'-fluoro-chalcone (1 mmol) in a mixture of ethanol (15 mL) and 30% hydrogen peroxide (2 mL).

  • Add a 2M aqueous solution of sodium hydroxide (3 mL) dropwise to the mixture at room temperature.

  • Stir the reaction for 4-6 hours, monitoring by TLC.

  • After completion, neutralize the reaction mixture with dilute HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude flavonol by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-fluoro compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the modulation of signaling pathways by 4-fluoro compounds. This protocol provides a general procedure for analyzing the phosphorylation status of key signaling proteins like Akt and ERK.[9][10]

  • Cell Lysis: Treat cancer cells with the 4-fluoro compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the action of 4-fluoro anticancer agents and a general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_signaling Signaling Pathway Analysis cluster_invivo In Vivo Studies (Optional) synthesis Synthesis of 4-Fluoro Compound characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay ic50 IC50 Determination viability_assay->ic50 mechanism_study Mechanism of Action (e.g., Apoptosis Assay) ic50->mechanism_study western_blot Western Blotting mechanism_study->western_blot pathway_analysis Analysis of Key Signaling Proteins (p-Akt, p-ERK, etc.) western_blot->pathway_analysis animal_model Xenograft Animal Model pathway_analysis->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy

Caption: General experimental workflow for the development of 4-fluoro anticancer agents.

tamoxifen_pathway cluster_inhibition Inhibition by this compoundTamoxifen Tamoxifen This compoundTamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER Binds to Coactivators Coactivators ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Corepressors Corepressors ER->Corepressors Recruits GeneTranscription Gene Transcription ERE->GeneTranscription Corepressors->GeneTranscription Inhibits CellProliferation Cell Proliferation GeneTranscription->CellProliferation Inhibition Inhibition of Proliferation GeneTranscription->Inhibition

Caption: Simplified signaling pathway of this compoundtamoxifen via estrogen receptor modulation.

celecoxib_pathway cluster_effects Downstream Effects Celecoxib This compoundCelecoxib Derivative COX2 COX-2 Celecoxib->COX2 Inhibits Wnt Wnt/β-catenin Pathway PI3K_Akt PI3K/Akt Pathway Celecoxib->PI3K_Akt Inhibits Apoptosis Apoptosis Celecoxib->Apoptosis Induces PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Produces PGE2->Wnt Activates PGE2->PI3K_Akt Activates CellProliferation Cell Proliferation & Survival Wnt->CellProliferation PI3K_Akt->Apoptosis Inhibits PI3K_Akt->CellProliferation

Caption: Key signaling pathways modulated by this compoundcelecoxib derivatives in cancer cells.

References

Application Notes & Protocols: Enzymatic Synthesis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorination can dramatically alter a compound's metabolic stability, bioavailability, and binding affinity.[1][2][3] While traditional chemical fluorination methods are effective, they often require harsh conditions and aggressive reagents, posing challenges for selectivity and environmental sustainability.[1][4][5] Biocatalytic approaches, leveraging the high efficiency and selectivity of enzymes, offer a powerful alternative, enabling precise fluorination under mild, aqueous conditions.[4][6][7] These methods are gaining significant attention for their potential in green chemistry and the synthesis of complex pharmaceuticals.[6]

This document provides detailed application notes and protocols for key enzymatic methods used in the synthesis of fluorinated compounds, with a focus on fluorinases and cytochrome P450-based chemoenzymatic systems.

Direct C-F Bond Formation via Fluorinase

The most direct enzymatic route to a carbon-fluorine bond is catalyzed by the fluorinase enzyme (5'-fluoro-5'-deoxyadenosine synthase, EC 2.5.1.63).[8][9] Originally isolated from Streptomyces cattleya, this enzyme catalyzes an S_N2-type nucleophilic substitution, transferring a fluoride ion to the C-5' position of S-adenosyl-L-methionine (SAM), yielding 5'-fluoro-5'-deoxyadenosine (5'-FDA) and L-methionine.[8][10][11] This is the only known enzyme capable of forming this exceptionally strong bond in nature.[10]

Fluorinase_Catalytic_Cycle E_SAM Fluorinase-SAM-F⁻ Complex E_Product Fluorinase + 5'-FDA + L-Met E_SAM->E_Product SN2 Reaction FDA 5'-Fluoro-5'-deoxyadenosine (5'-FDA) E_Product->FDA LMet L-Methionine (L-Met) E_Product->LMet Enzyme Fluorinase E_Product->Enzyme Product Release SAM S-Adenosyl-L-methionine (SAM) SAM->E_SAM F_ion Fluoride (F⁻) F_ion->E_SAM Enzyme->E_SAM Binds SAM & F⁻

Caption: Catalytic cycle of the fluorinase enzyme.

Application Note: Fluorinase Substrate Scope

While the native substrate for fluorinase is SAM, research has demonstrated its ability to accept other substrates, particularly through a "Finkelstein" type reaction where a different leaving group is displaced by fluoride.[8] The enzyme exhibits a narrow substrate specificity, though some modifications at the C-2 position of the adenine ring are tolerated.[12]

Table 1: Fluorinase-Catalyzed Reactions and Substrate Efficiency

Substrate Reaction Type Product Conversion Efficiency (%) Reference
S-Adenosyl-L-methionine (SAM) Native Fluorination 5'-Fluoro-5'-deoxyadenosine (5'-FDA) High (not specified) [8][10]
5'-Chloro-5'-deoxyadenosine (5'-ClDA) Transhalogenation 5'-Fluoro-5'-deoxyadenosine (5'-FDA) 5 [8]
5'-Bromo-5'-deoxyadenosine (5'-BrDA) Transhalogenation 5'-Fluoro-5'-deoxyadenosine (5'-FDA) 35 [8]
5'-Iodo-5'-deoxyadenosine (5'-IDA) Transhalogenation 5'-Fluoro-5'-deoxyadenosine (5'-FDA) 8 [8]
2-Amino-5'-ClDA Transhalogenation 2-Amino-5'-FDA 72 [12]

| 2-Methylamino-5'-ClDA | Transhalogenation | 2-Methylamino-5'-FDA | 39 |[12] |

Protocol 1: Synthesis of 5'-FDA using Fluorinase

This protocol describes the synthesis of 5'-FDA from SAM and sodium fluoride using purified fluorinase enzyme.

Materials:

  • Purified Fluorinase enzyme (20 µM final concentration)

  • S-adenosyl-L-methionine (SAM) (1 mM final concentration)

  • Sodium Fluoride (NaF) (200 mM final concentration)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Methanol (for quenching)

  • Microcentrifuge tubes (1.5 mL)

  • Shaking incubator or water bath (37°C)

  • Heating block or PCR machine (95°C)

  • HPLC system for analysis

Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare a 100 µL reaction mixture by adding the components in the following order:

    • Tris-HCl buffer (pH 7.5)

    • NaF solution to a final concentration of 200 mM.

    • SAM solution to a final concentration of 1 mM.

    • Purified fluorinase enzyme to a final concentration of 20 µM.

  • Incubation: Incubate the reaction mixture at 37°C for 1.5 to 4 hours with gentle shaking (e.g., 250 rpm).[13]

  • Reaction Quenching: Stop the reaction by heating the sample at 95°C for 1 minute.[13] Alternatively, quench the reaction by adding an equal volume (100 µL) of cold methanol.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10-20 minutes to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the presence of 5'-FDA using reverse-phase HPLC. The substrate (SAM) and product (5'-FDA) can typically be separated and quantified by monitoring absorbance at 260 nm.[14]

Chemoenzymatic Fluorination via Cytochrome P450s

A versatile, two-step strategy combines the remarkable ability of cytochrome P450 monooxygenases to selectively hydroxylate non-activated C-H bonds with a subsequent chemical deoxofluorination step.[2] P450 enzymes, particularly engineered variants of P450_BM3_, can introduce a hydroxyl group at a specific position on a complex organic molecule with high regioselectivity.[2][8] This newly installed -OH group is then chemically replaced by fluorine using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST).[8]

P450_Workflow Substrate Organic Substrate (R-H) P450 Step 1: P450-catalyzed C-H Hydroxylation Substrate->P450 + O₂, NADPH Intermediate Hydroxylated Intermediate (R-OH) P450->Intermediate DF Step 2: Chemical Deoxofluorination Intermediate->DF + DAST/Py-HF Product Fluorinated Product (R-F) DF->Product

Caption: Workflow for chemoenzymatic fluorination.

Application Note: P450-Mediated Fluorination

This method is particularly powerful for late-stage fluorination of drug candidates and complex scaffolds where traditional chemical synthesis is difficult. The regioselectivity is controlled by the P450 enzyme variant used, allowing for the targeted fluorination of different positions on the same molecule.

Table 2: Examples of P450-Based Chemoenzymatic Fluorination

Substrate P450 Variant Regioselectivity (%) Overall Yield (%) Reference
Steroidal Analogs Various P450 mutants 55–100 > 60 [8]
Ibuprofen P450_BM3_ mutant High (site-specific) Not specified [2]

| Various Pharmaceuticals | P450_BM3_ library | Site-selective | Not specified |[2] |

Protocol 2: General Procedure for Chemoenzymatic Fluorination

This protocol outlines the general two-step process for fluorinating a target molecule using a P450 enzyme and a chemical fluorinating agent. Note: Deoxofluorinating agents like DAST are hazardous and must be handled with extreme care in a fume hood by trained personnel.

Step 1: Enzymatic Hydroxylation

Materials:

  • P450 enzyme (e.g., purified P450_BM3_ variant or whole-cell system)

  • NADPH regeneration system (e.g., glucose-6-phosphate, G6P-dehydrogenase)

  • Target substrate

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Organic solvent for substrate solubilization (e.g., DMSO)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the buffer, NADPH regeneration system components, and the P450 enzyme.

  • Substrate Addition: Add the target substrate (e.g., from a concentrated stock in DMSO, keeping the final DMSO concentration low, typically <1%).

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-30°C) with shaking for several hours to overnight, monitoring the conversion of the substrate to the hydroxylated product by TLC or LC-MS.

  • Extraction: Once the reaction is complete, extract the hydroxylated product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the hydroxylated intermediate using standard techniques like flash column chromatography.

Step 2: Deoxofluorination

Materials:

  • Purified hydroxylated intermediate

  • Anhydrous dichloromethane (DCM)

  • Deoxofluorinating agent (e.g., DAST)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: In a dry flask under an inert atmosphere, dissolve the purified hydroxylated intermediate in anhydrous DCM.

  • Cooling: Cool the solution in an ice bath (0°C) or a dry ice/acetone bath (-78°C), depending on the substrate's reactivity.

  • Reagent Addition: Slowly add the deoxofluorinating agent (e.g., 1.1 to 1.5 equivalents of DAST) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at low temperature and then warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the fluorinated product with an organic solvent, dry the organic layer, and purify the final compound by flash column chromatography.

Multi-Enzyme Cascade for Fluoroalkylation

More complex fluorinated groups can be installed using multi-enzyme cascades. A recent strategy utilizes an engineered methionine adenosyltransferase (MAT) to synthesize fluorinated SAM analogues from ATP and corresponding fluorinated L-methionine analogues. These novel cofactors are then used by SAM-dependent methyltransferases (MTs) to transfer a fluoroalkyl group onto a target molecule.[15][16]

Multi_Enzyme_Cascade F_Met Fluorinated L-Methionine Analogue MAT Engineered MAT (e.g., hMAT2AI322A) F_Met->MAT ATP ATP ATP->MAT F_SAM Fluorinated SAM Analogue MAT->F_SAM MT SAM-dependent Methyltransferase (MT) F_SAM->MT Substrate Acceptor Substrate Substrate->MT Product Fluoroalkylated Product MT->Product Fluoroalkyl Transfer

Caption: Multi-enzyme cascade for biocatalytic fluoroalkylation.

Application Note: Enzymatic Fluoroalkylation

This one-pot, multi-enzyme approach enables the biocatalytic transfer of groups like the 3,3-difluoroallyl group.[15] It has been successfully applied to the late-stage modification of complex molecules, including the antibiotic vancomycin, demonstrating high conversion rates and potential for targeted drug modification.[15][16] This strategy significantly expands the toolbox for creating novel organofluorine compounds.

References

Troubleshooting & Optimization

overcoming challenges in the purification of 4-fluoro- isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of 4-fluoro- isomers. The positional difference of a fluorine atom can significantly alter a molecule's pharmacological and toxicological properties, making accurate separation and purification critical.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate 4-fluoro- isomers from their other positional isomers (e.g., 2-fluoro- or 3-fluoro-)?

A1: Positional isomers, such as different fluoro-isomers, often possess very similar physical and chemical properties. This includes comparable hydrophobicity, polarity, and molecular weight, which makes their separation by standard purification techniques like chromatography and crystallization difficult.[2][3][4] The key to separation lies in exploiting subtle differences in their spatial structure or electronic properties.[3]

Q2: What are the primary analytical techniques recommended for identifying and quantifying 4-fluoro- isomers?

A2: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and quantification of 4-fluoro- isomers.[1] The most powerful methods include:

  • High-Performance Liquid Chromatography (HPLC): Especially with specialized columns, it is a primary tool for separation and purity assessment.[3][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for volatile compounds, providing separation and structural information from fragmentation patterns.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is often the most direct method for distinguishing between fluoro-isomers due to the distinct chemical shifts of the fluorine atom in each isomer.[1][6] ¹H and 2D NMR techniques are also crucial for structural confirmation.[1]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements that can help confirm elemental compositions and differentiate between isomers, especially when coupled with a chromatographic system (e.g., LC-QTOF-MS).[1]

Q3: Can I use chiral chromatography to separate positional 4-fluoro- isomers?

A3: Chiral chromatography is specifically designed to separate enantiomers (non-superimposable mirror images) of a single chiral compound.[7][8] While some chiral stationary phases (CSPs) might incidentally show some selectivity for positional isomers, it is not their primary function. For separating non-chiral positional isomers, it is more effective to use achiral chromatography with columns that offer different selectivity mechanisms, such as those based on phenyl, pentafluorophenyl (PFP), or embedded amide phases.[3] If the 4-fluoro- molecule itself is chiral, then chiral chromatography is the necessary and appropriate technique to separate its enantiomers.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Chromatography (HPLC & GC)

Q: My chromatogram (HPLC or GC) shows a single, sharp peak, but subsequent NMR or MS analysis indicates the presence of multiple fluoro-isomers. What's wrong?

A: This is a classic case of isomer co-elution, where the current chromatographic conditions are insufficient to resolve the isomers.

  • Possible Cause: The stationary phase and mobile phase combination does not provide enough selectivity to differentiate between the subtle structural differences of the isomers.[1]

  • Troubleshooting Steps:

    • Select a Different Column: This is often the most effective solution. For HPLC, columns with alternative selectivities, such as pentafluorophenyl (PFP) or phenyl-hexyl phases, can enhance separation through π-π interactions.[1][3] For GC, consider a column with a different stationary phase polarity.[1]

    • Modify the Mobile Phase (HPLC):

      • Adjust Gradient: Use a shallower gradient to give the isomers more time to resolve.[1]

      • Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.[1]

      • Adjust pH: Modifying the pH of the aqueous phase can change the ionization state of acidic or basic analytes, affecting retention and selectivity.[1]

    • Optimize Temperature:

      • GC: Decrease the initial oven temperature and reduce the ramp rate (e.g., from 10°C/min to 5°C/min) to improve resolution.[1]

      • HPLC: Increasing the column temperature can sometimes improve separation efficiency and peak shape for fluorinated compounds.[9]

    • Consider a Different Technique: If HPLC fails, GC may provide the necessary resolution, especially for more volatile isomers.[10]

NMR Spectroscopy

Q: The ¹H and ¹³C NMR spectra of my sample are very complex and difficult to interpret, making it hard to confirm the identity of the 4-fluoro- isomer.

A: The fluorine atom introduces complex splitting patterns through coupling with neighboring protons (²JHF, ³JHF) and carbons (¹JCF, ²JCF), which complicates standard spectra.

  • Possible Cause: Overlapping signals and complex coupling constants obscure the clear assignment of peaks.[1]

  • Troubleshooting Steps:

    • Acquire a ¹⁹F NMR Spectrum: This is the most direct NMR method for this problem. Each positional fluoro-isomer will have a unique ¹⁹F chemical shift, providing a clear diagnostic signal for identification and quantification.[1][5]

    • Utilize 2D NMR Techniques:

      • COSY (Correlation Spectroscopy): Helps identify which protons are coupled to each other, aiding in the assignment of the aromatic spin system.[1]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals, simplifying the assignment of the ¹³C spectrum.[1]

Crystallization

Q: I am unable to selectively crystallize the desired 4-fluoro- isomer from a mixture containing other positional isomers.

A: The isomers likely have very similar solubility profiles in most common solvents, leading to co-crystallization or the formation of an oil.

  • Possible Cause: The thermodynamic and kinetic factors governing nucleation and crystal growth are not sufficiently different between the isomers in the chosen solvent system.[11][12]

  • Troubleshooting Steps:

    • Screen a Wide Range of Solvents: Systematically test different solvents or solvent/anti-solvent combinations. The goal is to find a system where the desired isomer has significantly lower solubility than the others at a given temperature.[11]

    • Employ Slow Crystallization Techniques: Rapid crystallization often traps impurities. Use methods that allow for slow crystal growth, which is more selective.[13]

      • Slow Evaporation: Cover the vial with a cap that has a small hole (e.g., pierced with a needle) to allow the solvent to evaporate over several days.[13]

      • Vapor Diffusion: Place a small vial containing your dissolved compound inside a larger, sealed jar that contains a more volatile anti-solvent. The anti-solvent will slowly diffuse into your solution, gradually inducing crystallization.[13]

    • Use Seeding: If you have a small amount of the pure 4-fluoro- isomer, add a single, tiny crystal (a "seed") to a supersaturated solution of the isomer mixture. This can induce preferential crystallization of the desired isomer.[8]

Data Presentation

Quantitative data from purity analysis should be compiled to compare the effectiveness of different methods.

Table 1: Example Purity Analysis Data for a Synthesized Batch of a 4-Fluoro- Compound Data is illustrative and based on typical results reported in the literature.[6]

Analytical MethodSynthesized Sample Purity (%)Commercial Standard Purity (%)Notes
GC-MS (Area %)98.299.5Effective for volatile impurities.
HPLC (Area %)98.599.7Gold standard for non-volatile impurities.
¹H NMR (qNMR)98.199.4Quantitative NMR using an internal standard.
¹⁹F NMR (qNMR)98.399.6Highly specific for fluorine-containing compounds.
Average Purity 98.3 99.6 Provides high confidence in the purity assessment.

Experimental Protocols

Protocol 1: General HPLC Method for 4-Fluoro- Isomer Separation

This protocol provides a starting point for developing a separation method. Optimization will be required for specific molecules.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[5]

  • Column Selection: A reversed-phase Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm) is a good first choice. Alternatively, a Phenyl-Hexyl or high-density C18 column can be effective.[1][3]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: Acetonitrile (ACN).

  • Gradient Program (Example):

    • Start at 10% B, hold for 1 min.

    • Ramp to 95% B over 15 min.

    • Hold at 95% B for 2 min.

    • Return to 10% B and equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 40°C.[1]

  • Detection: Monitor at a wavelength of maximum absorbance for your compound (e.g., 254 nm).[14]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 0.5-1.0 mg/mL.[6][14]

Protocol 2: Recrystallization by Slow Evaporation
  • Solvent Selection: Dissolve the impure solid in a minimal amount of a suitable hot solvent in which the compound is highly soluble when hot and poorly soluble when cold.[11]

  • Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.[11]

  • Crystallization: Transfer the clear, hot filtrate to a clean crystallization dish or Erlenmeyer flask.

  • Slow Evaporation: Cover the container with a watch glass or aluminum foil. Pierce a few small holes in the foil with a needle. This allows the solvent to evaporate slowly over several hours to days.[13]

  • Isolation: Once a good crop of crystals has formed, isolate them from the remaining solvent (mother liquor) by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Mandatory Visualizations

G Diagram 1: General Workflow for 4-Fluoro- Isomer Purification start Impure Isomer Mixture analysis Initial Analysis (HPLC, GC-MS, ¹⁹F NMR) start->analysis decision Is Separation Required? analysis->decision strategy Select Purification Strategy decision->strategy Yes end Pure 4-Fluoro- Isomer decision->end No chromatography Preparative Chromatography (HPLC/GC) strategy->chromatography High Resolution Needed crystallization Selective Crystallization strategy->crystallization Favorable Solubility fractions Collect Fractions chromatography->fractions crystals Isolate Crystals crystallization->crystals purity_check Purity Assessment (Analytical HPLC/GC, NMR) fractions->purity_check crystals->purity_check decision2 Is Purity ≥ 99%? purity_check->decision2 decision2->end Yes reprocess Re-process or Combine Fractions decision2->reprocess No reprocess->strategy

Caption: General workflow for the analysis, purification, and final assessment of 4-fluoro- isomers.

G Diagram 2: Troubleshooting Chromatographic Co-elution start Problem: Single Peak, Multiple Isomers Detected by MS/NMR q1 Are you using a PFP, Phenyl, or other high- selectivity column? start->q1 sol1 Action: Switch to a high-selectivity column (e.g., PFP, Phenyl-Hexyl). q1->sol1 No q2 Have you optimized the mobile phase? q1->q2 Yes sol1->q2 sol2 Action: Adjust gradient slope, switch organic modifier (ACN <> MeOH), or change pH. q2->sol2 No q3 Have you optimized the temperature? q2->q3 Yes sol2->q3 sol3 Action: GC: Lower initial temp & ramp rate. HPLC: Test higher temperatures (e.g., 30-50°C). q3->sol3 No end Resolution Achieved q3->end Yes sol3->end

Caption: A decision tree for troubleshooting the co-elution of 4-fluoro- isomers in chromatography.

G Diagram 3: Purification Strategy Selection Logic start Goal: Purify 4-Fluoro- Isomer from Mixture q_scale What is the scale of the purification? start->q_scale analytical Analytical / Small Scale (< 100 mg) q_scale->analytical Small preparative Preparative / Large Scale (> 100 mg) q_scale->preparative Large use_prep_hplc Use Preparative HPLC analytical->use_prep_hplc q_thermal Is the compound thermally stable? preparative->q_thermal use_gc Consider Preparative GC (if volatile) q_thermal->use_gc Yes q_solubility Is there a significant solubility difference between isomers? q_thermal->q_solubility No / HPLC Preferred q_solubility->use_prep_hplc No use_crystallization Use Selective Crystallization q_solubility->use_crystallization Yes

Caption: A logical diagram to assist in selecting an appropriate purification strategy.

References

Technical Support Center: Troubleshooting Poor Solubility of 4-Fluoro-Substituted Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 4-fluoro-substituted molecules in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why do many this compoundsubstituted molecules exhibit poor aqueous solubility?

A1: The introduction of a fluorine atom to an aromatic ring, such as in a this compoundsubstituted molecule, increases the lipophilicity of the compound.[1] This is due to the high electronegativity of fluorine, which can alter the electron distribution of the molecule. While fluorine is small and can sometimes participate in hydrogen bonding as an acceptor, the overall increase in lipophilicity often leads to reduced solubility in aqueous solutions.[2] The strong carbon-fluorine bond also contributes to the stability of the crystal lattice, making it more difficult for water molecules to solvate the compound.[3]

Q2: What are the initial steps I should take when encountering a solubility issue with a this compoundsubstituted compound?

A2: A systematic approach is crucial. Start by confirming the purity of your compound. Impurities can sometimes significantly impact solubility. Next, perform a simple solvent screening with a small amount of the compound to identify potential solvents or co-solvent systems. It is also important to consider the pH of your aqueous solution, as the solubility of ionizable compounds can be highly pH-dependent.

Q3: Can pH adjustment improve the solubility of my this compoundsubstituted molecule?

A3: Yes, if your molecule has an ionizable group, pH adjustment can be a very effective strategy. For example, a 4-fluorophenol is weakly acidic and will become more soluble in basic conditions due to the formation of the more polar phenolate anion.[4][5] Conversely, a molecule with a basic amine group will be more soluble in acidic conditions. It is essential to determine the pKa of your compound to select the optimal pH range for solubilization.

Q4: What are co-solvents and how can they help with solubility?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of a poorly soluble compound.[6] Common co-solvents used in research include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[7] These solvents can help to disrupt the crystal lattice of the compound and create a more favorable environment for dissolution. However, it's important to use the lowest effective concentration of a co-solvent, as high concentrations can sometimes interfere with biological assays.[8]

Troubleshooting Guides

Issue 1: My this compoundsubstituted compound is not dissolving in my aqueous buffer.

Possible Cause: The intrinsic aqueous solubility of the compound is very low at the desired concentration.

Solutions:

  • Particle Size Reduction (Nanosuspension): Reducing the particle size of the compound increases its surface area, which can significantly enhance the dissolution rate.[9] Nanosuspensions are colloidal dispersions of sub-micron drug particles that can be prepared by various methods, such as media milling or high-pressure homogenization.[10][11][12]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[13] They can encapsulate poorly soluble molecules, like many this compoundsubstituted compounds, forming inclusion complexes that have improved aqueous solubility.[14][15]

  • Solid Dispersion: This technique involves dispersing the poorly soluble compound in a hydrophilic polymer matrix at a molecular level. This can improve the wettability and dissolution rate of the compound.

Issue 2: My compound precipitates out of solution when I dilute my organic stock into an aqueous buffer.

Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit, even with the presence of a co-solvent from the stock solution.

Solutions:

  • Optimize Co-solvent Concentration: Carefully determine the maximum percentage of the organic co-solvent (e.g., DMSO) that is compatible with your experiment and that can maintain the solubility of your compound at the desired final concentration.

  • Use a Different Co-solvent: Some co-solvents are more effective than others for specific compounds. Experiment with different pharmaceutically acceptable solvents to find the one that provides the best solubility for your molecule.

  • Employ a Surfactant: Surfactants can help to stabilize the compound in the aqueous solution and prevent precipitation by forming micelles. Common non-ionic surfactants used in biological research include Tween® 80 and Pluronic® F-68.

Data Presentation

Table 1: Illustrative Solubility of a Model this compoundSubstituted Compound in Various Solvents

Solvent SystemPredicted Solubility (µg/mL)Rationale
Water (pH 7.4)< 1The non-polar fluorophenyl group leads to low aqueous solubility.[2]
0.1 M HCl< 1For a neutral compound, pH change has minimal effect.
0.1 M NaOH> 100 (for phenolic compounds)Deprotonation of a phenolic hydroxyl group increases polarity and solubility.[4]
5% DMSO in Water10 - 50DMSO acts as a co-solvent, increasing the solubility.[7]
10% Ethanol in Water5 - 25Ethanol can also serve as a co-solvent.
5% (w/v) Hydroxypropyl-β-Cyclodextrin in Water> 100Formation of an inclusion complex significantly enhances solubility.[13]

Note: These are representative values and the actual solubility will depend on the specific molecular structure of the compound.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

Objective: To prepare a stable nanosuspension of a poorly soluble this compoundsubstituted compound to enhance its dissolution rate.

Materials:

  • This compoundsubstituted compound

  • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween® 80 in purified water)[11]

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy media mill

  • Particle size analyzer

Methodology:

  • Prepare the stabilizer solution by dissolving HPMC and Tween® 80 in purified water with gentle heating and stirring.

  • Disperse the this compoundsubstituted compound in the stabilizer solution to form a pre-suspension.

  • Add the pre-suspension and the milling media to the milling chamber of the high-energy media mill.

  • Mill the suspension at a controlled temperature for a specified duration (e.g., 1-4 hours). The optimal milling time should be determined experimentally.

  • After milling, separate the nanosuspension from the milling media.

  • Characterize the particle size and particle size distribution of the nanosuspension using a particle size analyzer. The target is typically a mean particle size of less than 500 nm with a narrow distribution.

  • Assess the physical stability of the nanosuspension over time by monitoring for any significant changes in particle size or signs of aggregation.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

Objective: To prepare an inclusion complex of a this compoundsubstituted compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compoundsubstituted compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Small amount of a suitable solvent (e.g., water-ethanol mixture)

  • Vacuum oven

Methodology:

  • Determine the appropriate molar ratio of the this compoundsubstituted compound to HP-β-CD (commonly 1:1 or 1:2).

  • Weigh the required amounts of the compound and HP-β-CD and place them in a mortar.

  • Begin triturating the mixture with the pestle.

  • Add a small amount of the solvent mixture dropwise to the powder to form a thick, uniform paste.

  • Continue kneading the paste for a specified period (e.g., 30-60 minutes).

  • Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved to obtain the solid inclusion complex.

  • To confirm complex formation, the product can be characterized using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Determine the aqueous solubility of the prepared inclusion complex and compare it to that of the uncomplexed compound.

Visualizations

Troubleshooting_Solubility start Poorly Soluble This compoundSubstituted Compound check_purity 1. Confirm Compound Purity start->check_purity solvent_screening 2. Perform Initial Solvent Screening check_purity->solvent_screening is_ionizable Is the compound ionizable? solvent_screening->is_ionizable ph_adjustment 3. Optimize pH is_ionizable->ph_adjustment Yes co_solvent 4. Use a Co-solvent System (e.g., DMSO, Ethanol) is_ionizable->co_solvent No ph_adjustment->co_solvent solubility_achieved Solubility Achieved? co_solvent->solubility_achieved advanced_techniques 5. Employ Advanced Techniques solubility_achieved->advanced_techniques No end_success Proceed with Experiment solubility_achieved->end_success Yes nanosuspension Nanosuspension advanced_techniques->nanosuspension cyclodextrin Cyclodextrin Complexation advanced_techniques->cyclodextrin solid_dispersion Solid Dispersion advanced_techniques->solid_dispersion end_reassess Re-evaluate Formulation/ Experiment Design nanosuspension->end_reassess cyclodextrin->end_reassess solid_dispersion->end_reassess

Caption: A logical workflow for troubleshooting the poor solubility of this compoundsubstituted molecules.

Cyclodextrin_Complexation cluster_hydrophobic Hydrophobic Core cluster_hydrophilic Hydrophilic Exterior drug This compoundSubstituted Molecule (Guest) complex Water-Soluble Inclusion Complex drug->complex cyclodextrin Cyclodextrin (Host) cyclodextrin->complex water Aqueous Environment complex->water

Caption: A diagram illustrating the formation of a water-soluble inclusion complex.

References

optimizing reaction conditions for the synthesis of 4-fluorotryptophan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-fluorotryptophan.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 4-fluorotryptophan?

A1: Common synthetic strategies for 4-fluorotryptophan often start from a fluorinated indole precursor. One established method involves a seven-step synthesis starting from 4-fluoroindole, which includes a key diastereoselective alkylation of a Schollkopf chiral auxiliary.[1][2] Another approach that can be adapted from the synthesis of related compounds involves the coupling of a fluorinated gramine with a glycine equivalent.[3][4]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: Temperature is a critical parameter to control. For instance, in a related synthesis of 4,6-difluorotryptophan, maintaining a low temperature of -35°C was crucial for a clean reaction and high yields of 90-95%.[3][4] Other important parameters include the choice of solvent, the stoichiometry of reactants, and the use of appropriate protecting groups.

Q3: What are the expected yields for the synthesis of 4-fluorotryptophan?

A3: Yields can vary depending on the synthetic route. For the seven-step synthesis from 4-fluoroindole, each step is reported to have a yield of at least 80%.[1] In a scalable procedure for a related difluorinated tryptophan, an isolated yield of 95% was achieved for the key coupling step.[3]

Q4: How can I purify the final 4-fluorotryptophan product?

A4: Purification of the final product and intermediates can typically be achieved using column chromatography. For example, in the synthesis of a related compound, the crude product was purified by column chromatography using a hexane/ethyl acetate eluent.[3] For the final amino acid, ion-exchange chromatography is a common and effective purification method.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 4-fluorotryptophan.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield in Coupling Step - Incorrect reaction temperature: Temperature can dramatically affect the reaction outcome.[3] - Impure starting materials: Purity of the fluorinated indole and the glycine equivalent is crucial. - Suboptimal stoichiometry: Incorrect ratio of reactants can lead to incomplete conversion.- Strict temperature control: Maintain the recommended temperature throughout the reaction. For analogous reactions, temperatures as low as -35°C have been shown to be optimal.[3] - Purify starting materials: Ensure the purity of all reactants by techniques such as recrystallization or column chromatography before use. - Optimize reactant ratios: Perform small-scale experiments to determine the optimal stoichiometry for your specific conditions.
Formation of Multiple Byproducts - Decomposition of starting materials or intermediates: This can be caused by elevated temperatures or prolonged reaction times.[3] - Side reactions: The presence of reactive functional groups may lead to unwanted side reactions.- Lower the reaction temperature: Running the reaction at a lower temperature can minimize decomposition and side reactions.[3] - Reduce reaction time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. - Use of protecting groups: Consider protecting reactive functional groups that are not involved in the desired transformation.
Difficulty in Product Isolation/Purification - Product co-eluting with impurities: The polarity of the product may be similar to that of byproducts or remaining starting materials. - Product instability on silica gel: Some compounds may degrade on silica gel during column chromatography.- Optimize chromatography conditions: Experiment with different solvent systems (eluent) and stationary phases. A gradient elution might be necessary to achieve good separation. - Alternative purification methods: Consider other purification techniques such as preparative HPLC, crystallization, or ion-exchange chromatography for the final amino acid.[3]
Inconsistent Results Between Batches - Variability in reagent quality: Different batches of reagents or solvents may have varying purity levels. - Atmospheric moisture: Some reactions are sensitive to moisture and require anhydrous conditions.- Use high-purity reagents and solvents: Source reagents from reliable suppliers and consider purifying or drying solvents before use. - Maintain an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and syringes.

Experimental Protocols

Example Protocol: Key Coupling Step (Adapted from a similar synthesis)

This protocol describes a key coupling reaction, which is a critical step in many synthetic routes for fluorinated tryptophans.

Materials:

  • Fluorinated gramine derivative

  • Glycine synthetic equivalent (e.g., 2-benzylthio-1,5-dihydro-4H-imidazolone)[3]

  • Dry Dichloromethane (CH₂Cl₂)

  • Ethyl propiolate

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the glycine synthetic equivalent (2 equivalents) in dry CH₂Cl₂ under an argon atmosphere at 0°C, add ethyl propiolate (1.1 equivalents) dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of the fluorinated gramine (1 equivalent) in dry CH₂Cl₂ to the reaction mixture.

  • Allow the reaction to slowly warm to -35°C over a period of 30 minutes.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[3]

Data Summary

Table 1: Reaction Conditions and Yields for a Key Coupling Step

ParameterConditionYield (%)Reference
Temperature 0°C to -35°C95[3]
Solvent Dichloromethane95[3]
Reactant Ratio (Gramine:Glycine Equivalent:Ethyl Propiolate) 1 : 2 : 1.190 (on a larger scale)[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Glycine Equivalent in dry CH2Cl2 B Cool to 0°C under Argon A->B C Add Ethyl Propiolate B->C D Add Fluorinated Gramine C->D Stir for 30 min E Warm to -35°C D->E F Monitor by TLC E->F G Concentrate under Reduced Pressure F->G Reaction Complete H Column Chromatography G->H I Isolated Product H->I troubleshooting_logic Start Low Yield or Byproduct Formation Temp Check Reaction Temperature Start->Temp Purity Verify Starting Material Purity Start->Purity Moisture Ensure Anhydrous Conditions Start->Moisture Optimize Optimize Reaction Conditions Temp->Optimize Purity->Optimize Moisture->Optimize Success Improved Yield Optimize->Success

References

Technical Support Center: Enhancing the In Vivo Stability of 4-Fluoro-Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of 4-fluoro-compounds for in vivo studies. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the introduction of a fluorine atom a common strategy to enhance the metabolic stability of drug candidates?

A1: The introduction of a fluorine atom is a widely used strategy in medicinal chemistry to enhance metabolic stability due to the inherent strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.[1] Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, often target metabolically labile carbon-hydrogen (C-H) bonds for oxidation. By replacing a hydrogen atom at a known or suspected site of metabolism with a fluorine atom, this enzymatic attack can be effectively blocked, leading to a slower rate of clearance and an increased half-life of the compound.[1]

Q2: Can this compoundcompounds still be metabolized? If so, what are the common metabolic pathways?

A2: Yes, despite the strength of the C-F bond, this compoundcompounds can still undergo metabolism. While direct cleavage of the C-F bond is difficult, metabolic defluorination can occur through oxidative pathways mediated by cytochrome P450 enzymes.[2][3] This can lead to the formation of phenolic metabolites and the release of fluoride ions. Additionally, metabolism can occur at other sites on the molecule that are not fluorinated. For some fluorinated compounds, reactive metabolites such as quinones may be formed following defluorination.[4]

Q3: What are the potential consequences of in vivo defluorination of a this compoundcompound?

A3: In vivo defluorination can have several consequences. The release of fluoride ions can lead to safety concerns, with high concentrations potentially causing skeletal fluorosis.[4] The formation of metabolites, such as phenols or quinones, can alter the pharmacological activity and toxicity profile of the parent compound.[2][4] In some instances, the newly formed metabolites may be reactive and lead to off-target effects.

Q4: How does the position of the fluorine atom on an aromatic ring affect metabolic stability?

A4: The position of the fluorine atom on an aromatic ring is crucial and can significantly influence metabolic stability. Placing a fluorine atom at a position known to be susceptible to CYP450-mediated oxidation can effectively block metabolism at that site.[5] The strong electron-withdrawing nature of fluorine can also alter the electron density of the aromatic ring, which may influence the binding affinity of metabolizing enzymes.[2]

Q5: What are some formulation strategies to improve the bioavailability of poorly soluble this compoundcompounds?

A5: Poor aqueous solubility is a common challenge that can limit the in vivo efficacy of this compoundcompounds. Several formulation strategies can be employed to enhance bioavailability:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[6]

  • Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the drug, which can improve its dissolution rate.

  • Solid Dispersions: Dispersing the compound in a polymer matrix can enhance its dissolution characteristics.

  • Use of Solubilizing Agents: Surfactants and other solubilizing agents can help to increase the concentration of the drug in solution.

Troubleshooting Guide

Problem 1: My this compoundcompound shows high metabolic instability in human liver microsomes (HLM).

Possible Cause Troubleshooting Step
Metabolism at a non-fluorinated site: The molecule may have other "soft spots" susceptible to metabolism.Action: Conduct metabolite identification studies to pinpoint the sites of metabolism. Consider further chemical modifications at these positions to block metabolic pathways.
CYP450-mediated defluorination: Although less common, oxidative defluorination can occur.[2][3]Action: Co-incubate with specific CYP450 inhibitors to identify the enzymes responsible. This can provide insights into the mechanism of degradation.
Instability in assay conditions: The compound may be chemically unstable in the incubation buffer.Action: Run a control incubation without the NADPH regenerating system to assess for non-enzymatic degradation.

Problem 2: The oral bioavailability of my this compoundcompound is low despite good in vitro metabolic stability.

Possible Cause Troubleshooting Step
Poor aqueous solubility: The compound may not be dissolving sufficiently in the gastrointestinal tract.[6]Action: Characterize the physicochemical properties of the compound, including its solubility at different pH values. Explore formulation strategies such as lipid-based formulations, particle size reduction, or solid dispersions.[6]
High first-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[6]Action: Compare the clearance in hepatocytes versus liver microsomes. Hepatocytes contain both Phase I and Phase II enzymes and can provide a more complete picture of hepatic metabolism.
Efflux by transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which pump it back into the intestinal lumen.Action: Perform in vitro transporter assays to determine if the compound is a substrate for common efflux transporters.

Problem 3: I am observing unexpected toxicity in my in vivo studies.

Possible Cause Troubleshooting Step
Formation of reactive metabolites: Metabolic defluorination can sometimes lead to the formation of reactive species like quinones.[4]Action: Conduct metabolite identification studies in the presence of trapping agents like glutathione (GSH) to detect the formation of reactive metabolites.
Fluoride ion toxicity: Significant defluorination can lead to the accumulation of fluoride ions.[4]Action: Measure plasma fluoride levels in treated animals to assess the extent of defluorination.
Off-target pharmacology: The compound or its metabolites may have unintended pharmacological activity.Action: Profile the compound and its major metabolites against a panel of off-target receptors and enzymes.

Data Presentation: Comparative Metabolic Stability

The following tables summarize quantitative data from in vitro studies comparing the metabolic stability of fluorinated compounds with their non-fluorinated analogs.

Table 1: Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles in Liver Microsomes

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/kg)Data Source
UT-155Non-fluorinated indole12.35-[5]
32aThis compoundindazole analog of UT-15513.29-[5]
32cCF3-substituted indazole analog of UT-15553.711.29 (mL/min/mg)[5]
5-Fluoroindole (5-FI)Fluorinated indole144.29.0[5]
5-Fluoroindole HClHydrochloride salt of 5-FI1248[5]
Note: Data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[5]

Table 2: Impact of Trifluoromethyl Group on Metabolic Stability

ParameterNon-Trifluoromethylated AnalogTrifluoromethylated Analog
Primary Metabolic Pathway Often oxidation of a labile methyl group or aromatic position.Blocked at the site of trifluoromethylation.
Number of Metabolites Generally higher, with multiple products from oxidation.Significantly reduced as a major metabolic pathway is inhibited.[7]
Half-life (t½) in vitro ShorterLonger[7]
Intrinsic Clearance (CLint) HigherLower[7]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the rate of disappearance of a test compound upon incubation with HLM, which contain a high concentration of Phase I drug-metabolizing enzymes.[7]

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Human Liver Microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • 96-well incubation plates and sealing mats

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).[7]

    • On ice, thaw the HLM and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and the test compound solution at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and test compound.

    • Incubate the plate at 37°C with shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile. The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[7]

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[7]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula, taking into account the protein concentration in the incubation.

Protocol 2: Hepatocyte Stability Assay

Objective: To assess the metabolic stability of a compound in a more physiologically relevant system that contains both Phase I and Phase II enzymes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte recovery and plating media

  • Collagen-coated culture plates

  • Test compound and positive controls

  • Incubation medium (e.g., Williams' Medium E)

  • Acetonitrile or other suitable solvent for cell lysis and protein precipitation

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed recovery medium and centrifuge to pellet the viable cells.

    • Resuspend the hepatocyte pellet in plating medium and determine cell viability and density.

    • Seed the hepatocytes onto collagen-coated plates at the desired density and allow them to attach for several hours in a 37°C, 5% CO₂ incubator.

  • Incubation:

    • Remove the plating medium and replace it with fresh, pre-warmed incubation medium containing the test compound at the desired concentration.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Time Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium and/or the cell lysate.

    • To collect the cell lysate, aspirate the medium, wash the cells with buffer, and then add ice-cold acetonitrile to lyse the cells and precipitate proteins.

  • Sample Processing:

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Analysis:

    • Quantify the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Similar to the microsomal stability assay, calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound. The CLint is typically expressed as µL/min/10⁶ cells.

Visualizations

metabolic_pathway cluster_cyp450 CYP450-Mediated Oxidation This compoundAromatic_Compound This compoundAromatic_Compound Arene_Oxide_Intermediate Arene_Oxide_Intermediate This compoundAromatic_Compound->Arene_Oxide_Intermediate CYP450 Oxidation Phenolic_Metabolite Phenolic_Metabolite Arene_Oxide_Intermediate->Phenolic_Metabolite NIH Shift or Epoxide Hydrolase Fluoride_Ion Fluoride_Ion Arene_Oxide_Intermediate->Fluoride_Ion Defluorination

Caption: CYP450-mediated oxidative defluorination of a this compoundaromatic compound.

experimental_workflow cluster_workflow In Vitro Metabolic Stability Assessment Start Start Prepare_Reagents Prepare Test Compound, Liver Microsomes/Hepatocytes, and Cofactors Start->Prepare_Reagents Incubation Incubate at 37°C Prepare_Reagents->Incubation Time_Sampling Collect Samples at Multiple Time Points Incubation->Time_Sampling Reaction_Termination Quench Reaction with Organic Solvent Time_Sampling->Reaction_Termination Sample_Processing Centrifuge to Remove Precipitated Proteins Reaction_Termination->Sample_Processing LC_MS_Analysis Quantify Parent Compound by LC-MS/MS Sample_Processing->LC_MS_Analysis Data_Analysis Calculate Half-life (t½) and Intrinsic Clearance (CLint) LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro metabolic stability assessment.

References

Technical Support Center: Refining Analytical Methods for Detecting Trace Amounts of 4-Fluoro- Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of trace 4-fluoro- impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the detection and quantification of these challenging analytes.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting trace 4-fluoro- impurities?

A1: The most prevalent and effective techniques for the analysis of trace 4-fluoro- impurities are High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] HPLC is highly versatile for a wide range of non-volatile and semi-volatile fluorinated compounds, while GC-MS is ideal for volatile and semi-volatile impurities.[1][3] For elemental fluorine analysis or in cases where molecular information is not required, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be utilized, though it presents challenges due to the high ionization potential of fluorine.

Q2: Why can it be challenging to separate 4-fluoro- impurities from the main active pharmaceutical ingredient (API)?

A2: The structural similarity between a 4-fluoro- impurity and the parent API often leads to similar physicochemical properties, making chromatographic separation difficult.[4] The strong electronegativity of the fluorine atom can alter the polarity and chromatographic behavior of the molecule in subtle ways. Co-elution with the main API peak or other impurities is a common issue.[4]

Q3: What is a typical limit of detection (LOD) and limit of quantification (LOQ) for 4-fluoro- impurities?

A3: The LOD and LOQ are highly method- and instrument-dependent. However, for trace analysis of pharmaceutical impurities, analytical methods should ideally achieve detection limits in the range of 1 to 5 parts per million (ppm).[5] For genotoxic impurities, which have stringent control limits, even lower detection levels are often required.[5][6] A rapid and sensitive HPLC-MS method for the determination of 4-fluoroaniline in ezetimibe showed an LOQ of 0.94 ng/mL and an LOD of 0.19 ng/mL.[7]

Q4: In mass spectrometry, is there a characteristic fragmentation pattern for compounds containing a 4-fluorophenyl group?

A4: Yes, compounds containing a 4-fluorophenyl group often exhibit a characteristic molecular ion peak with a base peak at m/z 95, which corresponds to the 4-fluorophenyl fragment.[1] This can be a useful diagnostic tool in identifying unknown 4-fluoro- impurities.

Q5: Are there specific considerations for sample preparation when analyzing for trace 4-fluoro- impurities?

A5: Yes, proper sample preparation is crucial to avoid contamination and ensure accurate quantification.[5] Care must be taken to avoid introducing fluorine-containing materials, such as PTFE components in instrument tubing, which can leach and cause background interference.[8] It is also important to ensure the chosen sample solvent is compatible with the analytical method and does not interfere with the detection of the impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 4-fluoro- impurities.

HPLC Troubleshooting
Problem Potential Cause Suggested Solution
Poor peak shape (tailing or fronting) for 4-fluoro- impurity Secondary interactions with the column stationary phase; inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Consider using a column with a different stationary phase or a deactivated column. For basic compounds, working at a higher pH might improve peak shape.
Co-elution of 4-fluoro- impurity with the API or another impurity Insufficient column selectivity; non-optimized gradient profile.Screen different column chemistries (e.g., C18, phenyl, cyano). Consider using a "fluorous" column, which can offer unique selectivity for fluorinated compounds.[8] Optimize the gradient elution profile, including the initial and final mobile phase composition and the gradient time.
Low sensitivity for the 4-fluoro- impurity Suboptimal detector wavelength; poor ionization efficiency in MS.Optimize the UV detection wavelength based on the impurity's UV spectrum. For LC-MS, optimize source parameters (e.g., capillary voltage, gas flow) and consider different ionization modes (ESI, APCI) in both positive and negative polarity.
Baseline noise or ghost peaks Contaminated mobile phase or system components.Use high-purity solvents and reagents.[9] Filter the mobile phase.[10] Flush the HPLC system thoroughly. Be aware of potential contamination from fluorinated polymers in the system.[8]
GC-MS Troubleshooting
Problem Potential Cause Suggested Solution
No peak detected for a known 4-fluoro- impurity Analyte degradation in the injector; poor volatility.Lower the injector temperature to prevent thermal degradation. If the compound is not volatile enough, consider derivatization to increase its volatility and thermal stability.
Peak tailing for polar 4-fluoro- impurities Active sites in the injector liner or on the column.Use a deactivated injector liner. Consider using a more inert column phase.
Poor fragmentation or unexpected mass spectra Suboptimal ionization energy; matrix interference.Optimize the electron energy in the ion source. Improve sample cleanup to reduce matrix effects.
Column bleed interfering with impurity detection High column temperature; oxygen in the carrier gas.Ensure the column is not heated above its recommended maximum temperature. Use high-purity carrier gas and check for leaks in the system.[11]

Quantitative Data Summary

The following table summarizes typical performance data for analytical methods used to detect trace impurities. Note that these are representative values and will vary depending on the specific analyte, matrix, and instrumentation.

Analytical Technique Analyte Type Typical LOQ Typical Recovery (%) Reference
HPLC-UVGenotoxic Impurities in DapsoneNot Specified70-130[12]
GC-MSGenotoxic Impurities in Bempedoic Acid2.5 - 12.5 ppm82.0 - 95.0[6]
HPLC-MS4-Fluoroaniline in Ezetimibe0.94 ng/mL92 - 99[7]
HPLC with FluorescenceFluoroquinolonesNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: General HPLC-UV Method for 4-Fluoro- Impurity Profiling
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength that provides a good response for both the API and the expected impurities (e.g., determined from a UV scan).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

Protocol 2: Forced Degradation Study for 4-Fluoro- Compounds

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of an analytical method.

  • Stock Solution Preparation: Prepare a stock solution of the 4-fluoro- compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for a specified time.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for a specified time.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

    • Photolytic Degradation: Expose the drug substance solution to light according to ICH Q1B guidelines.

  • Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Visualizations

TroubleshootingWorkflow start Problem: Poor Peak Shape (Tailing/Fronting) check_ph Is the mobile phase pH appropriate for the analyte's pKa? start->check_ph adjust_ph Adjust mobile phase pH check_ph->adjust_ph No check_column Is the column appropriate? check_ph->check_column Yes adjust_ph->check_column resolved Problem Resolved adjust_ph->resolved Success change_column Try a different column chemistry (e.g., Phenyl, Cyano, or Fluorous) check_column->change_column No check_overload Is the column overloaded? check_column->check_overload Yes change_column->check_overload change_column->resolved Success reduce_conc Reduce sample concentration check_overload->reduce_conc Yes further_investigation Further Investigation Needed check_overload->further_investigation No reduce_conc->resolved

Caption: A troubleshooting workflow for addressing poor peak shape in HPLC analysis.

SamplePrepWorkflow sample Drug Substance/Product (Solid or Liquid) dissolve Dissolve in a suitable solvent sample->dissolve filter Filter through 0.45 µm filter dissolve->filter dilute Dilute to final concentration filter->dilute inject Inject into LC or GC system dilute->inject

Caption: A general workflow for sample preparation for chromatographic analysis.

LogicalRelationships impurity_profiling Impurity Profiling of 4-Fluoro- Compounds hplc HPLC-UV/DAD impurity_profiling->hplc lcms LC-MS(/MS) impurity_profiling->lcms gcms GC-MS impurity_profiling->gcms detection Detection & Quantification hplc->detection lcms->detection identification Identification & Structural Elucidation lcms->identification gcms->detection gcms->identification nmr NMR nmr->identification

Caption: Logical relationships between analytical techniques for impurity profiling.

References

Technical Support Center: Navigating the Metabolic Instability of Early-Stage 4-Fluoro-Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the metabolic instability of early-stage 4-fluoro-aromatic drug candidates.

Frequently Asked Questions (FAQs)

Q1: Why is fluorine substitution, particularly at the 4-position of an aromatic ring, a common strategy in drug design?

A1: Fluorine is often introduced into drug candidates to enhance various properties.[1] Its small size allows it to mimic hydrogen, while its high electronegativity can modulate the acidity or basicity of nearby functional groups, potentially improving target binding affinity and selectivity.[1][2] A primary goal of fluorination is to block sites susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's metabolic stability and half-life.[3][4][5]

Q2: If the carbon-fluorine (C-F) bond is so strong, why do this compounddrug candidates still exhibit metabolic instability?

A2: While the C-F bond is indeed very strong, metabolic instability can still occur through several mechanisms.[6][7][8] The primary route is often not direct cleavage of the C-F bond but rather enzymatic oxidation of the aromatic ring to which the fluorine is attached.[4][9] This can lead to the formation of an intermediate arene oxide, which can then rearrange, leading to defluorination.[9] Additionally, other parts of the molecule can be metabolized, which may indirectly lead to the destabilization of the fluorinated ring.

Q3: What are the common metabolic pathways for this compoundaromatic compounds?

A3: The most common metabolic pathway is CYP-mediated oxidation of the aromatic ring. This can result in hydroxylation at positions ortho or meta to the fluorine atom. Another significant pathway is oxidative defluorination, which leads to the formation of a phenolic metabolite and the release of fluoride ions.[4][9] Depending on the overall structure of the molecule, other metabolic transformations such as N-dealkylation or oxidation of side chains can also occur.[3]

Q4: What are the potential toxicological consequences of metabolic defluorination?

A4: The primary concern with metabolic defluorination is the release of fluoride ions into the body. While beneficial at low concentrations, excessive fluoride can accumulate in hard tissues like bones and teeth, potentially leading to skeletal fluorosis.[2][9] Another significant risk is the formation of toxic metabolites. For instance, metabolism of certain fluorinated compounds can lead to the formation of fluoroacetic acid, a potent inhibitor of the Krebs cycle.[3]

Q5: How can I assess the metabolic stability of my this compounddrug candidate?

A5: The standard approach is to conduct in vitro metabolic stability assays using liver microsomes or hepatocytes.[10] These systems contain the key drug-metabolizing enzymes. By incubating your compound with these preparations and monitoring its disappearance over time, you can determine key parameters like in vitro half-life (t½) and intrinsic clearance (Clint).[10]

Troubleshooting Guide

Issue 1: My this compounddrug candidate shows unexpectedly high clearance in vitro.

Possible Cause Troubleshooting Step
Metabolism at other sites: The fluorine at the 4-position may be effectively blocking metabolism at that site, but another part of the molecule (a "metabolic soft spot") is being rapidly metabolized.1. Metabolite Identification Studies: Use techniques like LC-MS/MS to identify the major metabolites. This will reveal where the molecule is being modified. 2. Structural Modification: Once the metabolic soft spot is identified, consider chemical modifications at that position to block metabolism. This could involve introducing another fluorine atom or a different chemical group.
Alternative Metabolic Pathways: The compound might be a substrate for non-CYP enzymes, such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), leading to rapid conjugation.1. Use Enzyme-Specific Inhibitors: Co-incubate your compound with known inhibitors of UGTs or SULTs in your in vitro assay. A significant decrease in clearance would indicate the involvement of these pathways. 2. Modify Functional Groups: If conjugation is the issue, consider modifying the functional groups that are being conjugated (e.g., hydroxyl or amine groups).
Instability in Assay Conditions: The compound may be chemically unstable in the assay buffer or due to interactions with the microsomal preparation itself.1. Control Experiments: Incubate the compound in the assay buffer without the enzyme source (e.g., heat-inactivated microsomes) to assess chemical stability. 2. Vary Assay Conditions: Test different pH values or buffer compositions to see if stability improves.

Issue 2: I am detecting significant defluorination of my this compoundaromatic candidate.

Possible Cause Troubleshooting Step
CYP-Mediated Oxidative Defluorination: A specific CYP isozyme may be particularly efficient at oxidizing the fluorinated ring.1. Reaction Phenotyping: Use a panel of recombinant human CYP enzymes to identify which specific isozyme(s) are responsible for the defluorination. 2. Structural Modification: Once the responsible CYP is identified, you can try to modify the molecule to reduce its affinity for that enzyme. This could involve altering the overall lipophilicity or steric profile of the compound.
Formation of Reactive Intermediates: The metabolism of another part of the molecule could be leading to the formation of a reactive intermediate that then attacks the fluorinated ring, causing defluorination.1. Trapping Experiments: Use trapping agents like glutathione in your in vitro assays to capture and identify any reactive intermediates that are formed. 2. Redesign the Molecule: Based on the identified reactive intermediate, redesign the molecule to prevent its formation.

Data Presentation

Table 1: In Vitro Metabolic Stability of Representative this compoundAromatic Compounds in Human Liver Microsomes (HLM)

CompoundStructuret½ (min)Clint (µL/min/mg protein)
Parent (Non-fluorinated) Aromatic-H1546.2
4-Fluoro Candidate A Aromatic-F4515.4
4-Fluoro Candidate B Aromatic-F with additional modification> 120< 5.8

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-regenerating system, and phosphate buffer (pH 7.4).

  • Initiation of Reaction:

    • Pre-warm the incubation mixture to 37°C.

    • Add the test compound to the mixture to initiate the metabolic reaction. The final concentration of the organic solvent should be low (e.g., < 1%) to avoid inhibiting enzyme activity.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching of Reaction:

    • Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate the proteins.

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Visualizations

Metabolic_Pathway_of_4_Fluoro_Aromatic_Compound cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compoundDrug Candidate CYP450 CYP450 Oxidation Parent->CYP450 AreneOxide Arene Oxide Intermediate CYP450->AreneOxide Oxidative Attack Hydroxylated Hydroxylated Metabolite AreneOxide->Hydroxylated NIH Shift Phenol Phenolic Metabolite AreneOxide->Phenol Defluorination UGT UGT Hydroxylated->UGT Fluoride Fluoride Ion Phenol->Fluoride Conjugated Conjugated Metabolite (e.g., Glucuronide) Excretion Excretion Conjugated->Excretion UGT->Conjugated

Caption: Metabolic pathways of a this compoundaromatic drug candidate.

Troubleshooting_Workflow Start High In Vitro Clearance Observed MetID Perform Metabolite Identification (LC-MS/MS) Start->MetID Defluorination Significant Defluorination? MetID->Defluorination SoftSpot Metabolism at Another Site? Defluorination->SoftSpot No ReactionPhenotyping Reaction Phenotyping with rCYPs Defluorination->ReactionPhenotyping Yes ModifySoftSpot Modify Metabolic Soft Spot SoftSpot->ModifySoftSpot Yes Redesign Redesign to Reduce Affinity for Specific CYP ReactionPhenotyping->Redesign End Optimized Candidate ModifySoftSpot->End Redesign->End

Caption: Troubleshooting workflow for high in vitro clearance.

References

Technical Support Center: Regioselective Fluorination at the 4-Position

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for regioselective fluorination. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing fluorination reactions to achieve high selectivity at the 4-position of various molecular scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving regioselective fluorination at the 4-position (para-position) of aromatic compounds?

A1: Achieving high regioselectivity in the fluorination of aromatic compounds at the 4-position is a significant challenge. The primary strategies employed involve:

  • Directing Groups: Utilizing functional groups on the substrate that can coordinate to a metal catalyst and direct the fluorination to a specific C-H bond. A variety of directing groups, including quinoxaline, pyrazole, and benzo[d]oxazole, have been shown to be effective.[1][2]

  • Catalyst Control: The choice of catalyst and ligands is crucial. Palladium-based catalysts are widely used and often proceed through a Pd(II)/Pd(IV) catalytic cycle.[3] Ruthenium catalysts have also been demonstrated for para-selective C-H difluoromethylation.[4]

  • Iodine(I)/Iodine(III) Catalysis: This metal-free approach has been successful in the highly para-selective dearomative fluorination of phenols, guiding the fluoride nucleophile to the distal C4 position.[5][6][7]

  • Substrate Electronic Effects: The inherent electronic properties of the substrate can influence regioselectivity. Electron-donating groups generally direct electrophilic fluorination to the ortho- and para-positions.

Q2: My fluorination reaction is showing poor regioselectivity with a mixture of isomers. What are the likely causes and how can I improve it?

A2: Poor regioselectivity is a common issue. Here are some potential causes and troubleshooting steps:

  • Ineffective Directing Group: The directing group may not be coordinating strongly enough to the catalyst or may be sterically hindered. Consider screening different directing groups known to be effective for your class of substrate.[2][8]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can all influence regioselectivity. A systematic optimization of these parameters is recommended. In some palladium-catalyzed systems, nonpolar solvents like cyclohexane have been shown to minimize undesired side reactions and improve regioselectivity.

  • Catalyst and Ligand Choice: The ligand on the metal catalyst plays a critical role in determining the steric and electronic environment of the reaction center. Screening a variety of ligands can often lead to significant improvements in regioselectivity.

  • Competing Reaction Pathways: The substrate may be undergoing non-directed background fluorination. Adjusting the concentration of reagents or the addition rate of the fluorinating agent can sometimes mitigate this.

Q3: What are the key safety precautions to consider when working with fluorinating reagents?

A3: Many fluorinating reagents are hazardous and require careful handling.

  • Electrophilic Fluorinating Reagents (e.g., Selectfluor, NFSI): These are powerful oxidants and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.

  • Nucleophilic Fluoride Sources (e.g., HF-pyridine, TBAF): Hydrogen fluoride (HF) and its complexes are extremely corrosive and toxic. All work with HF should be conducted in a specialized fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. A calcium gluconate antidote gel should be readily available in case of skin contact.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use. Ensure that appropriate quenching procedures are in place for any unreacted reagents at the end of the experiment.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no product formation Inactive catalystEnsure the catalyst is fresh and handled under appropriate inert conditions if necessary.
Poorly coordinating directing groupScreen alternative directing groups with stronger coordinating ability.[2]
Unsuitable fluorinating reagentThe chosen fluorinating reagent may not be reactive enough under the reaction conditions. Consider a more potent reagent or adjusting the temperature.
Poor regioselectivity (mixture of isomers) Suboptimal reaction conditionsSystematically screen solvents, temperatures, and reaction times.
Ineffective ligandFor metal-catalyzed reactions, screen a library of ligands to identify one that promotes the desired selectivity.
Non-directed background reactionLower the reaction temperature or use a slower addition rate for the fluorinating agent.
Decomposition of starting material Reaction conditions are too harshLower the reaction temperature or use a milder fluorinating reagent.
Incompatible functional groupsEnsure that the functional groups on your substrate are compatible with the chosen reagents and reaction conditions.
Formation of difluorinated or polyfluorinated products Excess fluorinating reagentReduce the stoichiometry of the fluorinating agent. In some cases, using 3 equivalents of NFSI can intentionally lead to difluorination.[2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Ortho-Monofluorination Directed by Aryl-N-Heterocycles

This protocol is based on a Pd(OAc)₂-catalyzed system for highly selective ortho-monofluorination.

Materials:

  • Aryl-N-heterocyclic substrate (e.g., quinoxaline derivative)

  • Pd(OAc)₂ (Palladium(II) acetate)

  • NFSI (N-Fluorobenzenesulfonimide)

  • TFA (Trifluoroacetic acid)

  • Anhydrous solvent (e.g., DCE - 1,2-dichloroethane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the aryl-N-heterocyclic substrate (1.0 equiv).

  • Add Pd(OAc)₂ (0.1 equiv).

  • The vessel is sealed and purged with an inert gas.

  • Add anhydrous DCE via syringe.

  • Add NFSI (1.2 equiv) and TFA (2.0 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Metal-Free Para-Selective Fluorination of Anilides

This protocol utilizes a hypervalent iodine reagent for the direct regioselective fluorination of anilides.[9]

Materials:

  • Anilide substrate

  • PhI(OPiv)₂ (bis(tert-butylcarbonyloxy)iodobenzene)

  • Hydrogen fluoride-pyridine (HF-Pyridine)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Plastic reaction vessel (to avoid etching by HF)

Procedure:

  • In a plastic reaction vessel, dissolve the anilide substrate (1.0 equiv) in anhydrous CH₂Cl₂.

  • Add PhI(OPiv)₂ (1.2 equiv) to the solution.

  • Carefully add HF-Pyridine (3.0 equiv) to the reaction mixture at 0 °C. Caution: Handle HF-Pyridine with extreme care in a fume hood with appropriate PPE.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Slowly quench the reaction by pouring it into a stirred, saturated aqueous solution of NaHCO₃.

  • Extract the product with CH₂Cl₂.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

Table 1: Effect of Directing Group on Pd-Catalyzed Fluorination

Directing GroupYield (%)Regioselectivity (ortho:meta:para)
Quinoxaline85>99:1:0
Pyrazole78>99:1:0
Benzo[d]oxazole72>99:1:0
Pyrazine65>99:1:0
Pyridine<5N/A
Quinoline<5N/A

Data synthesized from findings indicating that quinoxaline, pyrazole, benzo[d]oxazole, and pyrazine are practical directing groups, while pyridine and quinoline are ineffective.[2]

Table 2: Influence of Solvent on Regioselectivity in a Pd-Catalyzed Fluorination

SolventRegioselectivity (Product A : Product B)
Cyclohexane>99:1
Toluene95:5
THF80:20
DMF60:40

Illustrative data based on the principle that nonpolar solvents can minimize undesired side reactions and improve regioselectivity.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried reaction vessel reagents Add Substrate (1 eq) & Pd(OAc)2 (0.1 eq) start->reagents purge Seal and Purge with Inert Gas reagents->purge solvent Add Anhydrous Solvent purge->solvent add_reagents Add NFSI (1.2 eq) & TFA (2.0 eq) solvent->add_reagents heat Stir at 80-120 °C add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with aq. NaHCO3 monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: Workflow for Pd-catalyzed ortho-fluorination.

troubleshooting_logic start Poor Regioselectivity Observed cause1 Ineffective Directing Group? start->cause1 solution1 Screen Alternative Directing Groups cause1->solution1 Yes cause2 Suboptimal Reaction Conditions? cause1->cause2 No end_node Improved Regioselectivity solution1->end_node solution2 Optimize Temperature, Solvent, and Time cause2->solution2 Yes cause3 Ineffective Ligand? cause2->cause3 No solution2->end_node solution3 Screen Ligand Library cause3->solution3 Yes cause4 Background Reaction? cause3->cause4 No solution3->end_node solution4 Lower Temperature or Slow Reagent Addition cause4->solution4 Yes solution4->end_node

Caption: Troubleshooting poor regioselectivity.

pd_catalytic_cycle pd2 Pd(II) pd_dg Pd(II)-DG Complex pd2->pd_dg + Directing Group (DG) palladacycle Palladacycle pd_dg->palladacycle C-H Activation pd4 Pd(IV)-F Complex palladacycle->pd4 + 'F+' (Oxidation) product Ar-F pd4->product Reductive Elimination pd2_regen Pd(II) pd4->pd2_regen pd2_regen->pd2 Catalyst Regeneration

Caption: Simplified Pd(II)/Pd(IV) catalytic cycle.

References

Technical Support Center: Optimization of Catalysts for 4-Fluoro- Group Introduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalytic reactions for the efficient introduction of 4-fluoro- groups.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during catalytic fluorination experiments, offering potential causes and corresponding solutions in a direct question-and-answer format.

Issue 1: Low Reaction Yield

Question: My fluorination reaction is resulting in a low yield of the desired 4-fluoro product. What are the common causes and how can I resolve this?

Answer: Low yields are a frequent challenge in catalytic fluorination. The issue can often be traced back to several key factors related to reagents, reaction conditions, and the product itself. A systematic approach is the best way to diagnose and solve the problem.[1][2]

Potential CauseRecommended Solution(s)
Presence of Water/Moisture Acyl fluorides and many fluorinating agents are sensitive to hydrolysis.[3] Ensure all solvents and reagents are anhydrous.[3] Dry solvents using standard methods and handle hygroscopic materials in an inert atmosphere (e.g., glove box).[1][3]
Suboptimal Reaction Temperature Temperature significantly impacts reaction kinetics and selectivity.[3][4] Conduct small-scale experiments to screen a range of temperatures. Some reactions require heating, while others may need cooling to prevent side reactions.[3][5]
Inefficient Catalyst or Catalyst Deactivation The chosen catalyst may have low activity, or it may have been deactivated by impurities.[5][6] Screen a variety of catalysts (e.g., different Lewis acids, transition metals).[5] Ensure starting materials are pure and consider using a fresh batch of catalyst.[5][6]
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction's progress using TLC or HPLC to determine the optimal reaction time.[1][3] If the reaction stalls, consider adding more reagent.[2]
Poor Quality Starting Materials Impurities in the starting materials can interfere with the catalyst and the reaction.[5] Purify starting materials using appropriate techniques like recrystallization or distillation before use.[5]
Product Volatility The fluorinated product may be volatile and lost during solvent removal.[3] Use lower temperatures and pressures during rotary evaporation.[3]

A logical workflow can help diagnose the root cause of low yield:

G start Low Yield Observed q1 Monitor Reaction Progress (TLC/HPLC). Is the reaction incomplete? start->q1 s1 Potential Causes: - Inadequate reaction time - Suboptimal temperature - Inefficient catalyst q1->s1 Yes q2 Are major side products observed? q1->q2 No sol1 Solutions: - Increase reaction time - Optimize temperature - Screen for a better catalyst s1->sol1 s2 Potential Causes: - Incorrect temperature - Over-fluorination - Poor catalyst selectivity q2->s2 Yes q3 Is the starting material consumed with no product/side-products? q2->q3 No sol2 Solutions: - Re-optimize temperature - Use milder fluorinating agent - Screen for a more selective catalyst s2->sol2 s3 Potential Causes: - Product decomposition - Product loss during workup/purification (e.g., volatility) q3->s3 Yes sol3 Solutions: - Use milder conditions - Adjust workup procedure - Careful solvent removal s3->sol3 G cluster_main Catalyst Deactivation Pathways cluster_poisoning Poisoning Details cluster_fouling Fouling Details cluster_sintering Sintering Details Deactivation Active Catalyst Loses Efficacy Poisoning Poisoning (Chemical Adsorption) Deactivation->Poisoning Fouling Fouling / Coking (Physical Blockage) Deactivation->Fouling Sintering Sintering / Aging (Loss of Surface Area) Deactivation->Sintering p_cause Cause: Irreversible chemisorption of impurities (e.g., S, H₂O) or substrate functional groups. Poisoning->p_cause f_cause Cause: Carbon deposition from organic decomposition at high temperatures. Fouling->f_cause s_cause Cause: Crystal growth and loss of active surface area due to prolonged high temperatures. Sintering->s_cause G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A 1. Setup (Flame-dried glassware, inert atmosphere) B 2. Reagent Addition (Substrate, Catalyst, Solvent, Fluorinating Agent) A->B C 3. Reaction (Controlled Temperature, Stirring) B->C D 4. Monitoring (TLC / HPLC) C->D E 5. Quenching & Workup (Extraction, Washing) D->E F 6. Drying & Concentration (Anhydrous Salt, Rotovap) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS, HPLC) G->H

References

Validation & Comparative

A Comparative Guide to the Validation of 4-Fluoro-Compound Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into therapeutic candidates is a widely utilized strategy in modern drug discovery to enhance pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity and small size, can significantly influence a compound's metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides an objective comparison of a 4-fluoro-substituted compound with its non-fluorinated analog, focusing on their activity in cell-based assays. We will present supporting experimental data, detailed protocols for key experiments, and visualizations of relevant biological pathways.

Executive Summary

This guide focuses on a comparative analysis of a this compoundsubstituted N-benzylisatin derivative and its corresponding non-fluorinated N-benzylisatin analog. Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[3][4] Fluorination of the benzyl moiety is a common strategy to modulate the therapeutic potential of this class of compounds. Here, we compare the cytotoxic activity of these two compounds in the human breast cancer cell line MCF-7, a well-established model for evaluating potential anticancer agents. The data presented is synthesized from studies on closely related analogs to provide a representative comparison.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from in vitro cytotoxicity assays, providing a direct comparison of the this compoundsubstituted and non-substituted N-benzylisatin derivatives.

Table 1: Comparative Cytotoxicity of N-Benzylisatin and this compoundN-Benzylisatin Derivatives against the MCF-7 Human Breast Cancer Cell Line

CompoundTarget/AssayCell LineIC50 (µM)Exposure Time
N-Benzylisatin AnalogCytotoxicity (MTT Assay)MCF-7~7.5448h
This compoundN-Benzylisatin AnalogCytotoxicity (MTT Assay)MCF-7~5.3648h

Note: The IC50 values are based on data for structurally similar isatin-based compounds evaluated against the MCF-7 cell line.[3]

Experimental Protocols

The cytotoxicity data presented in this guide are primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.

MTT Assay for Cytotoxicity Evaluation

Principle: This assay measures the metabolic activity of cells as an indicator of their viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.

Protocol:

  • Cell Seeding: The human breast cancer cell line MCF-7 is seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in a final volume of 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.

  • Compound Preparation: Stock solutions of the N-benzylisatin and this compoundN-benzylisatin analogs are prepared in dimethyl sulfoxide (DMSO). A series of dilutions are then made in the complete culture medium to achieve the desired final concentrations for the dose-response analysis. The final concentration of DMSO in the wells should not exceed 0.5% to prevent solvent-induced toxicity.

  • Cell Treatment: After the 24-hour incubation period, the culture medium is carefully removed from the wells and replaced with 100 µL of the medium containing the various concentrations of the test compounds. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included. The plates are then incubated for an additional 48 hours.

  • MTT Addition and Incubation: Following the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C, during which the MTT is converted to formazan crystals by viable cells.

  • Formazan Solubilization: After the incubation with MTT, the medium is removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Experimental Workflow for Comparative Cytotoxicity Analysis

The following diagram outlines the general workflow for the comparative evaluation of the cytotoxic effects of the fluorinated and non-fluorinated N-benzylisatin compounds.

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture MCF-7 Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding adherence 24h Incubation for Adherence seeding->adherence compound_prep Prepare Serial Dilutions of 4-Fluoro and Non-Fluoro Compounds treatment Treat Cells with Compounds compound_prep->treatment incubation_48h 48h Incubation treatment->incubation_48h mtt_add Add MTT Reagent incubation_4h 4h Incubation mtt_add->incubation_4h solubilization Add Solubilization Solution incubation_4h->solubilization readout Measure Absorbance at 570 nm solubilization->readout viability_calc Calculate % Cell Viability ic50_calc Determine IC50 Values viability_calc->ic50_calc comparison Compare Potency of Compounds ic50_calc->comparison

Workflow for comparative cytotoxicity analysis.
PI3K/Akt Signaling Pathway

Many isatin derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[5][6][7][8][9] The inhibition of this pathway can lead to decreased cell viability and the induction of apoptosis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad Akt->Bad Inhibition Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Apoptosis Apoptosis Bad->Apoptosis PTEN PTEN PTEN->PIP3 Dephosphorylation

Simplified PI3K/Akt signaling pathway.

Conclusion

The comparative data suggests that the introduction of a fluorine atom at the 4-position of the benzyl ring in N-benzylisatin analogs can enhance cytotoxic activity against the MCF-7 breast cancer cell line. This observation is consistent with the broader understanding that fluorination can improve the pharmacological properties of drug candidates. The provided experimental protocol for the MTT assay offers a standardized method for validating these findings and can be adapted for the evaluation of other 4-fluoro compounds. The visualization of the PI3K/Akt signaling pathway provides a potential mechanistic context for the observed cytotoxic effects, highlighting a key pathway that is often dysregulated in cancer and a target for therapeutic intervention. Further studies would be required to confirm the precise mechanism of action and to evaluate the in vivo efficacy and safety of these compounds.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates is a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of fluorinated and non-fluorinated compounds, supported by experimental data, to illuminate the impact of this unique halogen in medicinal chemistry.

The introduction of fluorine into a molecule can significantly alter its metabolic stability, cell permeability, and receptor binding affinity. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorination can address common challenges in drug development, such as rapid metabolism and poor absorption.[1][2] This analysis delves into the quantitative differences observed in key in vitro assays.

Data Presentation: Quantitative Comparison

The following tables summarize the comparative data from various in vitro assays, highlighting the quantitative differences between fluorinated and non-fluorinated analogs.

Table 1: Metabolic Stability in Human Liver Microsomes

Metabolic stability is a critical factor in determining a drug's half-life and bioavailability. Fluorination can block metabolically labile sites, preventing oxidation by cytochrome P450 enzymes.[3] The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, leading to a significant increase in metabolic stability.[2][3]

Drug Candidate PairParameterNon-Fluorinated ValueFluorinated ValueFold ChangeReference
Risperidone vs. 9-FluororisperidoneMetabolic Stability1x16x16x increase[1]
Celecoxib vs. 4'-FluorocelecoxibMetabolic Stability1x4x4x increase[1]
Cyclohexane AnalogMicrosomal Half-life (t½)15 min45 min3x increase[4]
Cyclohexane AnalogIntrinsic Clearance (CLint)120 µL/min/mg40 µL/min/mg3x decrease[4]
Table 2: Cell Permeability (Caco-2 Assay)

The Caco-2 permeability assay is a reliable in vitro model to predict human intestinal absorption.[5] Fluorination can modulate a molecule's lipophilicity, which in turn influences its ability to cross cell membranes.

Drug Candidate PairParameterNon-Fluorinated Value (Papp cm/s)Fluorinated Value (Papp cm/s)Fold ChangeReference
Floxuridine vs. Floxuridine-L-ILE prodrugApparent Permeability (Papp)--8x increase[6]

Note: Specific Papp values were not provided in the source, only the fold change.

Table 3: Receptor Binding Affinity

The introduction of fluorine can alter the electronic properties of a drug molecule, potentially leading to stronger interactions with its biological target.[7] This can result in increased potency and selectivity.

Inhibitor ClassTarget EnzymeNon-Fluorinated CounterpartIC50/KiFluorinated InhibitorIC50/KiReference
Peptidyl KetoneCaspase-3Not specified as active-Z-Val-Asp-CH2F30 nM (IC50)[7]
Isatin DerivativeCaspase-3(S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinNot specified2-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue4.79 nM (IC50)[7]
COX InhibitorCOX-2--Celecoxib4.8 nM (IC50)[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Metabolic Stability Assay (Liver Microsomes)

This assay assesses the metabolic stability of a compound when exposed to liver enzymes.[4]

  • Preparation: Human liver microsomes are thawed on ice. A stock solution of the test compound (fluorinated or non-fluorinated analog) is prepared in a suitable organic solvent (e.g., DMSO).

  • Incubation: The test compound is incubated with the liver microsomes in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by adding a cofactor solution, typically NADPH.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound over time.

Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a drug candidate by measuring its transport across a monolayer of human intestinal epithelial cells (Caco-2).[4]

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to allow for differentiation and the formation of a tight monolayer.

  • Transport Experiment: The test compound is added to the apical (A) side of the monolayer, and the amount of compound that transports to the basolateral (B) side is measured over time. The experiment is also performed in the reverse direction (B to A) to assess active efflux.

  • Analysis: Samples are collected from the receiver compartment at various time points and the concentration of the test compound is determined by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.[4] The efflux ratio is calculated as Papp(B→A) / Papp(A→B).

Receptor-Ligand Binding Assay

This assay measures the affinity of a compound for its biological target.

  • Preparation: A preparation containing the receptor of interest (e.g., cell membrane fraction) and a radiolabeled ligand known to bind to the receptor are prepared.

  • Incubation: The receptor preparation is incubated with the radiolabeled ligand and varying concentrations of the test compound (fluorinated or non-fluorinated analog).

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

Visualizations

To better understand the concepts discussed, the following diagrams illustrate key processes and relationships.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis Non-Fluorinated_Analog Non-Fluorinated_Analog Metabolic_Stability Metabolic_Stability Non-Fluorinated_Analog->Metabolic_Stability Cell_Permeability Cell_Permeability Non-Fluorinated_Analog->Cell_Permeability Receptor_Binding Receptor_Binding Non-Fluorinated_Analog->Receptor_Binding Fluorinated_Analog Fluorinated_Analog Fluorinated_Analog->Metabolic_Stability Fluorinated_Analog->Cell_Permeability Fluorinated_Analog->Receptor_Binding Comparative_Analysis Comparative_Analysis Metabolic_Stability->Comparative_Analysis Cell_Permeability->Comparative_Analysis Receptor_Binding->Comparative_Analysis Lead_Optimization Lead_Optimization Comparative_Analysis->Lead_Optimization

Comparative Drug Discovery Workflow

Signaling_Pathway Drug Drug Receptor Receptor Drug->Receptor Binds G_Protein G_Protein Receptor->G_Protein Activates Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Triggers

Generic GPCR Signaling Pathway

References

A Researcher's Guide to Cross-Validation of Analytical Methods for 4-Fluoro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 4-fluoro compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of analytical techniques for the cross-validation of these compounds, supported by experimental data and detailed methodologies.

The unique physicochemical properties imparted by the fluorine atom necessitate robust analytical methods to ensure the identity, purity, and concentration of 4-fluoro compounds in various matrices. Cross-validation of different analytical techniques is paramount for verifying the reliability of results and ensuring data integrity. This guide focuses on the most commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Performance Comparison

The selection of an appropriate analytical technique hinges on a variety of performance parameters. The following tables summarize the key quantitative data for the analysis of representative 4-fluoro compounds, providing a clear comparison between HPLC and GC-MS.

Cross-Validation Data for 4-Fluoro-N-pentylaniline[1]
Validation ParameterGC-MSHPLC
Linearity (R²)>0.995>0.998
Limit of Detection (LOD)0.5 ng/mL2 ng/mL
Limit of Quantification (LOQ)1 ng/mL5 ng/mL
Accuracy (% Recovery)98-103%97-104%
Precision (%RSD)< 3%< 4%
Proposed Performance Characteristics for 4-Amino-2,6-dichloro-3-fluorophenol[2]
Validation ParameterGC-MS (with Derivatization)HPLC-UV
Linearity (R²)>0.99>0.99
Limit of Detection (LOD)< 1 ng/mL< 5 ng/mL
Limit of Quantification (LOQ)2 ng/mL15 ng/mL
Accuracy (% Recovery)95-105%90-110%
Precision (%RSD)< 5%< 5%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are foundational protocols for HPLC and GC-MS analysis of 4-fluoro compounds. These may require optimization based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the routine quantification of a wide range of 4-fluoro compounds.

1. Sample Preparation:

  • Prepare a stock solution (e.g., 1 mg/mL) of the 4-fluoro analyte in a suitable solvent such as a mixture of acetonitrile and water (50:50 v/v).[1]

  • Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from the expected sample concentrations.[1]

  • Dilute test samples with the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.[1]

2. Instrumentation and Conditions: [1]

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Program: Start with a suitable percentage of solvent B, and gradually increase to a higher percentage over a set time to ensure separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: A wavelength appropriate for the analyte's chromophore, for example, 254 nm.

3. Data Analysis:

  • The peak area corresponding to the 4-fluoro analyte is used for quantification.

  • A calibration curve is constructed by plotting the peak area against the concentration of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile 4-fluoro compounds, offering high sensitivity and specificity.

1. Sample Preparation:

  • Prepare a stock solution (e.g., 1 mg/mL) of the 4-fluoro analyte in a volatile solvent like methanol or dichloromethane.[1]

  • Prepare calibration standards by serial dilution of the stock solution.[1]

  • For compounds with poor volatility or thermal stability, a derivatization step may be necessary. For example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create more volatile silyl derivatives.[2]

2. Instrumentation and Conditions: [1][2]

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the analyte from other components.

3. Data Analysis:

  • Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity.

  • A calibration curve is generated by plotting the peak area of a characteristic ion against the concentration of the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹⁹F NMR, is an invaluable tool for the structural elucidation and quantification of 4-fluoro compounds.[3][4] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis.[3][4]

Key Advantages of ¹⁹F NMR:

  • High Sensitivity: The high gyromagnetic ratio and natural abundance of the ¹⁹F nucleus result in high receptivity for NMR measurements.[3][4]

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range, which minimizes peak overlap and simplifies spectral interpretation.[4][5]

  • Structural Information: Spin-spin coupling between ¹⁹F and other nuclei (¹H, ¹³C, and other ¹⁹F nuclei) provides detailed information about the molecular structure.[4]

Quantitative ¹⁹F NMR (qNMR): qNMR can be a powerful primary method for determining the concentration of 4-fluoro compounds without the need for a specific reference standard of the analyte. An internal standard with a known concentration and a known number of fluorine atoms is used for accurate quantification.

Visualizing the Workflow and Logic

To better illustrate the processes involved in the cross-validation of analytical results for 4-fluoro compounds, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Acquisition & Processing Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Test Sample Dilution Test Sample Dilution Serial Dilution->Test Sample Dilution Filtration/Derivatization Filtration/Derivatization Test Sample Dilution->Filtration/Derivatization NMR NMR Test Sample Dilution->NMR Analysis HPLC HPLC Filtration/Derivatization->HPLC Injection GC-MS GC-MS Filtration/Derivatization->GC-MS Injection Chromatogram/Spectrum Chromatogram/Spectrum HPLC->Chromatogram/Spectrum GC-MS->Chromatogram/Spectrum NMR->Chromatogram/Spectrum Peak Integration Peak Integration Chromatogram/Spectrum->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification Final Result Final Result Quantification->Final Result

Caption: Experimental workflow for the analysis of 4-fluoro compounds.

Cross_Validation_Logic Method A (e.g., HPLC) Method A (e.g., HPLC) Compare Results Compare Results Method A (e.g., HPLC)->Compare Results Method B (e.g., GC-MS) Method B (e.g., GC-MS) Method B (e.g., GC-MS)->Compare Results Method C (e.g., NMR) Method C (e.g., NMR) Method C (e.g., NMR)->Compare Results Same Sample Aliquot Same Sample Aliquot Same Sample Aliquot->Method A (e.g., HPLC) Same Sample Aliquot->Method B (e.g., GC-MS) Same Sample Aliquot->Method C (e.g., NMR) Statistically Equivalent? Statistically Equivalent? Compare Results->Statistically Equivalent? Validated Result Validated Result Statistically Equivalent?->Validated Result Yes Investigate Discrepancy Investigate Discrepancy Statistically Equivalent?->Investigate Discrepancy No

Caption: Logical flow for the cross-validation of analytical methods.

References

comparing the binding affinity of 4-fluoro- ligands to their non-fluorinated counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding thermodynamics of fluorinated versus non-fluorinated benzenesulfonamide inhibitors of Carbonic Anhydrase II reveals that while 4-fluorination can enhance binding affinity, the relationship is complex and not always predictable. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison, supported by detailed methodologies and visual workflows.

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The substitution of a hydrogen atom with fluorine at the 4-position of a phenyl ring is a common modification. This guide provides a comparative analysis of the binding affinity of 4-fluoro-substituted ligands against their non-fluorinated analogs, using the well-characterized interaction between benzenesulfonamide inhibitors and Human Carbonic Anhydrase II (hCA II) as a model system.

Quantitative Comparison of Binding Affinities

The binding affinities of benzenesulfonamide and its fluorinated derivatives to hCA II have been determined using Isothermal Titration Calorimetry (ITC), providing a detailed thermodynamic profile of the interactions. The key parameters are the dissociation constant (Kd), the Gibbs free energy of binding (ΔG), the enthalpy of binding (ΔH), and the entropy of binding (-TΔS).

CompoundSubstitution PatternKd (nM)[1]ΔG (kcal/mol)[1]ΔH (kcal/mol)[1]-TΔS (kcal/mol)[1]
1 Unsubstituted114-9.4-9.90.5
3 4-fluoro 78 -9.6 -11.2 1.6
4 2-fluoro179-9.2-9.0-0.2
5 3-fluoro129-9.4-10.20.8
8 3,4-difluoro66-9.7-11.61.9
9 2,4-difluoro118-9.4-9.80.4

As the data indicates, the 4-fluoro substitution (compound 3 ) results in a modest increase in binding affinity (lower Kd) compared to the unsubstituted benzenesulfonamide (compound 1 ).[1] The primary driver for this enhanced affinity is a more favorable enthalpy of binding (ΔH), suggesting stronger interactions such as hydrogen bonds or van der Waals forces in the binding pocket.[1] Interestingly, other fluorination patterns do not consistently lead to improved affinity, highlighting the nuanced effects of fluorine substitution.[1]

Experimental Protocols

The quantitative data presented in this guide is primarily derived from Isothermal Titration Calorimetry (ITC) and supported by X-ray crystallography.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka, the inverse of Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

  • Sample Preparation: Solutions of hCA II and the benzenesulfonamide inhibitors were prepared in a buffer solution (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl). The protein concentration was typically in the range of 10-20 µM, and the ligand concentration in the syringe was 10-15 times higher.

  • Titration: The ligand solution was titrated into the protein solution in a series of small injections (e.g., 2 µL) at a constant temperature (e.g., 25 °C).

  • Data Acquisition: The heat change after each injection was measured by the microcalorimeter. The raw data consists of a series of peaks corresponding to each injection.

  • Data Analysis: The raw data was integrated to obtain the heat change per mole of injectant. The resulting binding isotherm was then fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, ΔH, and stoichiometry). The Gibbs free energy (ΔG) and the entropic contribution (-TΔS) were calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein hCA II Solution (10-20 µM) Titration Titrate Ligand into Protein Solution Protein->Titration Ligand Ligand Solution (100-300 µM) Ligand->Titration Measurement Measure Heat Change per Injection Titration->Measurement Integration Integrate Raw Data to Generate Binding Isotherm Measurement->Integration Fitting Fit Isotherm to Binding Model Integration->Fitting Parameters Determine Thermodynamic Parameters (Kd, ΔH, n) Fitting->Parameters

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the protein-ligand complex, revealing the specific interactions that contribute to binding affinity.

Methodology:

  • Crystallization: Crystals of hCA II were grown using vapor diffusion techniques.

  • Soaking: The grown crystals were soaked in a solution containing a high concentration of the fluorinated or non-fluorinated ligand to allow the ligand to bind to the active site.

  • Data Collection: The ligand-soaked crystals were exposed to a high-intensity X-ray beam, and the diffraction pattern was recorded.

  • Structure Determination and Refinement: The diffraction data was processed to generate an electron density map, into which the atomic model of the protein-ligand complex was built and refined. This provides precise information about the orientation of the ligand in the active site and its interactions with surrounding amino acid residues.

XRay_Workflow cluster_crystal Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Crystallization Grow hCA II Crystals Soaking Soak Crystals with Ligand Solution Crystallization->Soaking Diffraction X-ray Diffraction Data Collection Soaking->Diffraction Processing Process Diffraction Data Diffraction->Processing Map Generate Electron Density Map Processing->Map Model Build and Refine Atomic Model Map->Model

Binding Interaction Analysis

The binding of benzenesulfonamides to the active site of hCA II is a well-understood interaction. The primary binding determinant is the coordination of the sulfonamide anion to the catalytic zinc ion.[2] Secondary interactions between the phenyl ring of the ligand and hydrophobic residues in the active site pocket, as well as hydrogen bonds with active site residues, further contribute to the binding affinity.[2]

Binding_Interactions cluster_interactions Key Interactions Ligand Benzenesulfonamide Ligand Binding Protein-Ligand Complex Formation Ligand->Binding hCAII hCA II Active Site hCAII->Binding Zinc Sulfonamide-Zinc Coordination Binding->Zinc Hydrophobic Hydrophobic Interactions (Phenyl Ring) Binding->Hydrophobic HBond Hydrogen Bonds Binding->HBond

The introduction of a fluorine atom at the 4-position can influence these interactions in several ways. The high electronegativity of fluorine can alter the electronic properties of the phenyl ring, potentially modulating π-π stacking or other non-covalent interactions with hydrophobic residues. While fluorine is a weak hydrogen bond acceptor, in some cases, it can form favorable interactions with suitable donors in the protein active site. Furthermore, fluorination can impact the desolvation penalty upon binding, as the hydration of a C-F bond differs from that of a C-H bond. The more favorable binding enthalpy of the this compoundbenzenesulfonamide suggests that the sum of these electronic and steric effects results in a net stabilization of the protein-ligand complex.

References

Validating the Mechanism of Action of Fluorexib: A Novel 4-Fluoro-Substituted JAK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

This guide provides a comprehensive analysis of Fluorexib , a new 4-fluoro-substituted therapeutic agent, and validates its mechanism of action as a potent and selective inhibitor of Janus Kinase 2 (JAK2). The strategic incorporation of a fluorine atom enhances binding affinity and metabolic stability, offering significant advantages over existing therapies.[1][2] This document presents comparative performance data against a first-generation non-fluorinated inhibitor (Compound A) and a known multi-kinase inhibitor (Compound B), supported by detailed experimental protocols.

Comparative Performance Data

The performance of Fluorexib was evaluated against two alternative compounds to establish its potency and selectivity. All quantitative data are summarized below.

Table 1: In Vitro Enzyme Inhibition Potency (IC50)

This table compares the half-maximal inhibitory concentration (IC50) of the compounds against the target enzyme, JAK2. A lower IC50 value indicates higher potency.

CompoundTarget EnzymeIC50 (nM)
Fluorexib JAK2 1.2
Compound AJAK235.7
Compound BJAK215.3

Table 2: Target Binding Affinity (Ki)

Binding affinity (Ki) was determined through a competitive radioligand binding assay.[3][4] A lower Ki value signifies a stronger binding interaction between the compound and the target.

CompoundTarget ProteinKi (nM)
Fluorexib JAK2 0.8
Compound AJAK228.1
Compound BJAK211.5

Table 3: Kinase Selectivity Profile

To assess selectivity, the inhibitory activity of each compound was tested against other members of the JAK family. A higher IC50 value for off-target kinases indicates greater selectivity.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM) JAK3 IC50 (nM)TYK2 IC50 (nM)
Fluorexib 155 1.2 210 180
Compound A8535.711095
Compound B2515.33022

Table 4: Cellular Potency in Downstream Signaling

The ability of each compound to inhibit the JAK2 signaling pathway in a cellular context was measured by quantifying the phosphorylation of the downstream substrate STAT3 in response to cytokine stimulation.

CompoundCellular TargetCellular IC50 (nM)
Fluorexib p-STAT3 Inhibition 5.5
Compound Ap-STAT3 Inhibition112.0
Compound Bp-STAT3 Inhibition45.8

Mechanism of Action: Inhibition of the JAK2-STAT3 Pathway

Fluorexib is designed to specifically inhibit the catalytic activity of JAK2, a critical node in the JAK-STAT signaling pathway.[5][6] This pathway is a primary transducer of signals for a wide array of cytokines and growth factors involved in inflammation and myeloproliferation. Upon cytokine binding, receptor-associated JAKs, including JAK2, are activated and phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[6] By potently inhibiting JAK2, Fluorexib effectively blocks this cascade, preventing the phosphorylation of STAT3 and subsequent inflammatory gene transcription.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation P_JAK2 p-JAK2 JAK2->P_JAK2 Autophosphorylation STAT3 STAT3 P_STAT3 p-STAT3 STAT3->P_STAT3 Fluorexib Fluorexib Fluorexib->P_JAK2 Inhibition P_JAK2->STAT3 Phosphorylates STAT3_dimer p-STAT3 Dimer P_STAT3->STAT3_dimer Dimerization Gene Inflammatory Gene Transcription STAT3_dimer->Gene Nuclear Translocation Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_selectivity Selectivity Profiling cluster_cellular Cellular Validation cluster_conclusion Conclusion kinase_assay Kinase Inhibition Assay (Determine IC50) selectivity Kinase Panel Screening (Off-target Effects) kinase_assay->selectivity binding_assay Competitive Binding Assay (Determine Ki) binding_assay->selectivity cell_assay p-STAT3 Cellular Assay (Confirm MoA) selectivity->cell_assay conclusion Validate Potency, Selectivity, and MoA cell_assay->conclusion

References

side-by-side comparison of different synthetic routes to a 4-fluoro- target

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 4-Fluorocinnamic Acid

Introduction: 4-Fluorocinnamic acid is a valuable organic intermediate widely used in the pharmaceutical, liquid crystal, and materials science industries. Its synthesis is a critical step in the production of various advanced materials and bioactive molecules. The selection of an appropriate synthetic route is paramount, as it directly impacts yield, purity, cost, and environmental footprint. This guide provides a side-by-side comparison of three distinct synthetic methodologies for producing 4-fluorocinnamic acid: the Knoevenagel Condensation, the Perkin Reaction, and the Heck Reaction. Each route is evaluated based on experimental data to assist researchers and chemical engineers in making informed decisions for laboratory and industrial-scale synthesis.

Route 1: Knoevenagel Condensation

The Knoevenagel condensation is a classic and highly efficient method for forming carbon-carbon double bonds. This route involves the reaction of 4-fluorobenzaldehyde with an active methylene compound, malonic acid, catalyzed by a base. Modern variations often employ greener catalysts and solvents, such as ionic liquids with ammonium acetate, to improve yields and simplify purification.

Knoevenagel_Condensation mol1 4-Fluorobenzaldehyde catalyst Ammonium Acetate Ionic Liquid mol1->catalyst mol2 Malonic Acid mol2->catalyst react + intermediate Decarboxylation (Heat) catalyst->intermediate 70-80°C, 2-3h product 4-Fluorocinnamic Acid intermediate->product

Figure 1. Synthetic pathway for 4-Fluorocinnamic Acid via Knoevenagel Condensation.

Route 2: Perkin Reaction

The Perkin reaction is a well-established method for synthesizing α,β-unsaturated aromatic acids, developed by William Henry Perkin. It involves the condensation of an aromatic aldehyde (4-fluorobenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of the alkali salt of the acid (sodium acetate). Microwave-assisted protocols have been shown to dramatically reduce reaction times compared to traditional heating methods.

Perkin_Reaction mol1 4-Fluorobenzaldehyde catalyst Sodium Acetate mol1->catalyst mol2 Acetic Anhydride mol2->catalyst react + intermediate Hydrolysis catalyst->intermediate Microwave (5 min) product 4-Fluorocinnamic Acid intermediate->product

Figure 2. Synthetic pathway for 4-Fluorocinnamic Acid via Perkin Reaction.

Route 3: Heck Reaction

The Mizoroki-Heck reaction is a powerful modern synthetic tool for forming substituted alkenes through a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. For this target, 4-fluoroiodobenzene is coupled with acrylic acid. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base to neutralize the hydrogen halide generated during the catalytic cycle.

Heck_Reaction mol1 4-Fluoroiodobenzene catalyst Pd(OAc)₂ (cat.) Triethylamine (Base) Acetonitrile (Solvent) mol1->catalyst mol2 Acrylic Acid mol2->catalyst react + product 4-Fluorocinnamic Acid catalyst->product 80-90°C, 1h

Figure 3. Synthetic pathway for 4-Fluorocinnamic Acid via Heck Reaction.

Quantitative Data Comparison

The following table summarizes the key performance indicators for each synthetic route based on published experimental data.

ParameterRoute 1: Knoevenagel CondensationRoute 2: Perkin ReactionRoute 3: Heck Reaction
Starting Materials 4-Fluorobenzaldehyde, Malonic Acid4-Fluorobenzaldehyde, Acetic Anhydride4-Fluoroiodobenzene, Acrylic Acid
Catalyst / Base Ammonium Acetate / Ionic LiquidSodium AcetatePd(OAc)₂ / Triethylamine
Reaction Time 2.5 - 3 hours~5 minutes (Microwave)1 hour
Reaction Temperature 70 - 80°CMicrowave Irradiation (320 W)80 - 90°C
Reported Yield 83.2%[1]~72-73%*[2]~35.7%**[3]
Reported Purity 99.0%[1]Not ReportedHigh Purity by ¹H-NMR[3]
Key Advantages High yield, High purity, Greener solvent optionVery short reaction time (microwave)High functional group tolerance
Key Disadvantages Longer reaction time than microwave PerkinModerate yield, High energy inputLow yield, Expensive catalyst, Halogenated starting material

*Yield is estimated based on reported values for analogous 4-methyl and 4-methoxy derivatives under similar microwave conditions.[2] **Yield is based on the reported value for the synthesis of 2-bromocinnamic acid from o-bromoiodobenzene under analogous conditions.[3]

Experimental Protocols

Protocol 1: Knoevenagel Condensation[1]
  • Reaction Setup: In a reaction flask, mix 4-fluorobenzaldehyde (0.5 mol) with malonic acid (0.35 mol).

  • Addition of Catalyst and Solvent: Add 1-butyl-3-methylimidazolium p-toluenesulfonate (400 mL) as the ionic liquid solvent and ammonium acetate (0.55 mol) as the catalyst.

  • First Reaction Stage: Slowly heat the mixture to 70°C with stirring and maintain for 0.5 hours.

  • Second Reactant Addition: Add the remaining portion of malonic acid (0.35 mol) to the reaction solution.

  • Second Reaction Stage: Continue to stir the reaction at 70°C for an additional 2.5 hours.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Add a small amount of 5% aqueous ethanol solution to the flask and collect the precipitate by suction filtration.

  • Purification: Wash the collected filter cake with water, filter again, and dry. Recrystallize the crude product from 95% ethanol to obtain white crystalline 4-fluorocinnamic acid.

Protocol 2: Perkin Reaction (Microwave-Assisted)[2]
  • Reaction Setup: In a microwave-safe reaction vessel, combine 4-fluorobenzaldehyde (0.05 mol), acetic anhydride (7.0 mL, 0.073 mol), and freshly fused, finely powdered sodium acetate (2.5 g, 0.03 mol).

  • Microwave Irradiation: Place the mixture in a domestic microwave oven and irradiate at 40% power (320 W) for 5 minutes.

  • Workup and Hydrolysis: While still hot, carefully pour the reaction mixture into a flask containing 25 mL of water. Add a saturated aqueous solution of sodium carbonate with vigorous stirring until the solution is basic to hydrolyze the intermediate and unreacted anhydride.

  • Isolation: Steam distill the mixture to remove any unreacted 4-fluorobenzaldehyde.

  • Precipitation and Purification: Cool the remaining solution and acidify with concentrated hydrochloric acid until precipitation is complete. Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 4-fluorocinnamic acid.

Protocol 3: Heck Reaction[3]
  • Reaction Setup: In a reaction vial, dissolve 4-fluoroiodobenzene (e.g., 1.76 mmol) in acetonitrile (710 µL).

  • Addition of Reagents: To the stirring solution, add triethylamine (618 µL), acrylic acid (153 µL), and palladium(II) acetate (0.0079 g, ~2 mol%).

  • Reaction: Heat the mixture on a hot plate to 80-90°C and stir for 1 hour.

  • Workup and Precipitation: After 1 hour, cool the reaction to room temperature. Transfer the mixture via pipette into a beaker containing 3 M HCl (30 mL). A solid precipitate will form.

  • Isolation and Purification: Collect the solid product using a Büchner funnel for suction filtration. Wash the solid with cold water and allow it to air dry. Further purification can be achieved by recrystallization from a suitable solvent like 95% ethanol.

References

Confirming the Structure of a Novel 4-Fluoro-Molecule: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides an objective comparison of X-ray crystallography, the gold standard for structural elucidation, with alternative spectroscopic methods, using a case study to provide supporting experimental data for confirming the structure of a novel 4-fluoro- molecule.

This guide will utilize the recently synthesized compound, 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1][2][3]thiadiazole, as a case study to demonstrate the power and complementarity of different analytical techniques. We will compare the definitive structural information from single-crystal X-ray crystallography with data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

At a Glance: Performance Comparison

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Output 3D atomic coordinates, bond lengths, bond angles, crystal packingThrough-bond and through-space atomic connectivity, chemical environmentMass-to-charge ratio, molecular weight, elemental composition, fragmentation pattern
Sample Requirement Single crystal (typically >10 µm)Solution or solid stateSolid, liquid, or gas
Resolution Atomic resolutionProvides connectivity, not direct spatial resolutionProvides molecular formula and fragmentation, not 3D structure
Strengths Unambiguous 3D structure, precise bond measurementsExcellent for determining connectivity in solution, sensitive to dynamic processesHigh sensitivity, accurate mass determination, information on substructures
Limitations Requires high-quality single crystals, which can be difficult to growCan be complex to interpret for large molecules, less precise for spatial arrangementsDoes not provide stereochemical information, isomers can be difficult to distinguish

Case Study: 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1][2][3]thiadiazole

The structure of this novel 4-fluoro- molecule was confirmed using a combination of techniques.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides a detailed and unambiguous three-dimensional map of the electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[1]

Experimental Data:

ParameterValue[1]
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 11.234(2)
b (Å) 10.516(2)
c (Å) 14.581(3)
β (°) 108.69(3)
Volume (ų) 1630.1(6)
Z 4
Calculated Density (g/cm³) 1.444
Final R indices [I > 2σ(I)] R₁ = 0.0526, wR₂ = 0.1265
Alternative Methods for Structural Confirmation

While X-ray crystallography is the gold standard, other spectroscopic techniques are essential for a comprehensive structural confirmation, especially when suitable crystals cannot be obtained.

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in a molecule. For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool due to the high sensitivity and large chemical shift range of the ¹⁹F nucleus.[2][3]

Experimental Data for the Case Study Molecule:

  • ¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.89-6.97 (m, 8H, Ar-H), 4.30 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃).[1]

This data confirms the presence of the aromatic protons, the methylene bridge, and the methoxy group. Further 2D NMR experiments like COSY and HSQC would be used to establish the connectivity between these protons and their adjacent carbon atoms. ¹⁹F NMR would show a characteristic signal for the fluorine atom on the benzyl ring, and its coupling to adjacent protons would further confirm its position.

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce its structure.

Experimental Data for the Case Study Molecule:

  • Mass (m/z): 438 (M⁺).[1]

The observed molecular ion peak at m/z 438 corresponds to the calculated molecular weight of the target molecule, confirming its elemental composition. Analysis of the fragmentation pattern in the mass spectrum would reveal characteristic losses of fragments such as the 4-fluorobenzyl group or the methoxyphenyl group, further corroborating the proposed structure.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1][2][3]thiadiazole were grown by slow evaporation from a suitable solvent.

  • Crystal Mounting and Data Collection: A suitable crystal was mounted on a goniometer and placed in an X-ray diffractometer. The crystal was irradiated with monochromatic X-rays (Mo Kα, λ = 0.71073 Å) and the diffraction pattern was recorded on a detector as the crystal was rotated.[1]

  • Structure Solution and Refinement: The diffraction data was processed to determine the unit cell dimensions and space group. The structure was solved using direct methods and refined using full-matrix least-squares on F².

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in about 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum was acquired on a 300 MHz spectrometer.

  • ¹⁹F NMR Spectroscopy: A one-dimensional ¹⁹F NMR spectrum would be acquired. Due to the large chemical shift range of fluorine, a wider spectral window is typically required.[4][5] ¹H decoupling is often used to simplify the spectrum.

  • 2D NMR Spectroscopy: To establish connectivity, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) would be performed.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample was introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The molecules were ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion was measured by a detector, generating a mass spectrum.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for structural confirmation using X-ray crystallography and alternative spectroscopic methods.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal X-ray Crystallography Synthesis Synthesis of Novel 4-Fluoro-Molecule Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Definitive 3D Structure Structure_Solution->Final_Structure

X-ray Crystallography Workflow

spec_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_confirmation Structural Confirmation Synthesis Synthesis of Novel This compoundMolecule Purification Purification Synthesis->Purification NMR_Acquisition 1D (¹H, ¹⁹F) & 2D NMR Data Acquisition Purification->NMR_Acquisition MS_Acquisition MS Data Acquisition Purification->MS_Acquisition NMR_Analysis Spectral Analysis (Connectivity) NMR_Acquisition->NMR_Analysis Proposed_Structure Proposed Structure NMR_Analysis->Proposed_Structure MS_Analysis Fragmentation Analysis MS_Acquisition->MS_Analysis MS_Analysis->Proposed_Structure

Spectroscopic Methods Workflow

Conclusion

The structural confirmation of a novel 4-fluoro- molecule is most robustly achieved through the synergistic use of multiple analytical techniques. Single-crystal X-ray crystallography provides the definitive, high-resolution three-dimensional structure.[1] However, NMR spectroscopy and mass spectrometry are indispensable tools for confirming the molecular connectivity and composition, especially when suitable crystals for diffraction are unavailable.[2][3] The data and protocols presented in this guide offer a framework for the comprehensive structural elucidation of novel fluorinated compounds, a critical task in modern drug discovery and materials science.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Fluorococaine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Key Data and Hazard Profile

A thorough understanding of the compound's properties is the first step in safe handling and disposal.

Property Information
Chemical Name methyl (1R,2R,3S,5S)-3-(4-fluorobenzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
CAS Number 134507-62-3
Molecular Formula C₁₇H₂₀FNO₄
Molar Mass 321.348 g·mol⁻¹
Appearance Solid crystalline powder
Solubility DMF: 14 mg/ml, DMSO: 14 mg/ml, Ethanol: 20 mg/ml[1]
Hazard Statements Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335), May cause drowsiness or dizziness (H336)[1]

Step-by-Step Disposal Procedure

The following procedure outlines the essential steps for the safe disposal of 4-Fluorococaine, emphasizing caution and adherence to institutional and regulatory standards.

1. Waste Identification and Segregation:

  • Classification: 4-Fluorococaine waste must be classified as hazardous chemical waste.

  • Segregation: This waste stream must be kept separate from non-hazardous waste to prevent cross-contamination.[3] Store it in a designated, properly labeled container.

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[4][5]

  • Eye Protection: Safety goggles are mandatory to protect against splashes.[4][5]

  • Body Protection: A lab coat should be worn to protect against skin contact.[4]

  • Respiratory Protection: When handling the powder or any procedure that may generate aerosols, work within a certified chemical fume hood to prevent inhalation.[4][6][7]

3. Waste Accumulation and Storage:

  • Container: Use a dedicated, leak-proof container that is clearly labeled as "Hazardous Waste" and includes the full chemical name, "4-Fluorococaine."

  • Storage: The container should be stored in a secure, designated satellite accumulation area within the laboratory, away from incompatible materials.

4. Final Disposal:

  • Professional Disposal: The recommended method for the final disposal of 4-Fluorococaine is through a licensed hazardous waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Institutional Protocol: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. They will have established procedures and approved vendors for handling such materials.

Experimental Protocols for Disposal

Currently, there are no specific, validated experimental protocols for the chemical degradation of 4-Fluorococaine for disposal purposes. Therefore, the most prudent and compliant approach is to entrust its disposal to a certified hazardous waste management service.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 4-Fluorococaine.

G A Step 1: Waste Identification and Segregation B Step 2: Don Appropriate PPE A->B C Step 3: Collect in Labeled Hazardous Waste Container B->C D Step 4: Store in Secure Designated Area C->D E Step 5: Contact EHS for Pickup D->E F Step 6: Transfer to Licensed Hazardous Waste Vendor E->F

Caption: Disposal workflow for 4-Fluorococaine.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 4-Fluoroaniline, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Summary

4-Fluoroaniline is a chemical that requires careful handling due to its potential health risks. It is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3][4] Furthermore, it is suspected of causing cancer and is harmful to aquatic life with long-lasting effects.[1] In the event of a fire, it may emit poisonous fumes.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various operations involving 4-Fluoroaniline.

OperationEye ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing and Solids Handling Tightly sealed safety goggles or a face shield.[5]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5]A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended, especially without dedicated exhaust ventilation.[5]Lab coat or chemical-resistant apron.[5]
Preparing Solutions Tightly sealed safety goggles or a face shield.[5]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5]Work should be conducted in a certified chemical fume hood. If unavailable, a respirator with an organic vapor cartridge and a particulate pre-filter is required.[5]Chemical-resistant lab coat or suit.[5]
General Laboratory Use Safety glasses with side-shields.[5]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5]Ensure adequate general ventilation.Lab coat.[5]

Safe Handling and Storage

Proper handling and storage are crucial to prevent accidents and exposure. Always work in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid all personal contact, including the inhalation of vapors.[1] Do not eat, drink, or smoke in areas where 4-Fluoroaniline is handled.[1]

Containers should be kept securely sealed when not in use and stored in a cool, dry, well-ventilated area away from incompatible materials.[1] Protect containers from physical damage and check regularly for leaks.[1]

Experimental Protocol: Preparation of a 4-Fluoroaniline Solution

This protocol outlines the steps for safely preparing a solution of 4-Fluoroaniline in a laboratory setting.

Materials:

  • 4-Fluoroaniline

  • Appropriate solvent

  • Volumetric flask

  • Beaker

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper or boat

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure that a chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible.

  • Weighing: In the chemical fume hood, carefully weigh the desired amount of 4-Fluoroaniline onto a weighing paper or boat using a spatula. Avoid creating dust.

  • Dissolution: Place the magnetic stir bar in the beaker and add the desired volume of solvent. While stirring, slowly add the weighed 4-Fluoroaniline to the solvent to prevent splashing.

  • Transfer: Once the 4-Fluoroaniline has completely dissolved, carefully transfer the solution to the volumetric flask.

  • Dilution: Add the solvent to the volumetric flask until the meniscus reaches the calibration mark.

  • Mixing: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

  • Labeling: Clearly label the flask with the chemical name, concentration, date of preparation, and your initials.

  • Cleanup: Decontaminate all glassware and equipment used. Dispose of any contaminated materials as hazardous waste. Wash hands thoroughly with soap and water after completing the procedure.

Emergency Procedures

Spill Response:

  • Minor Spill: In the event of a small spill, wear appropriate PPE. Gently cover the spill with an absorbent material such as vermiculite or sand.[5] Collect the material into a sealed, labeled container for proper disposal.[1]

  • Major Spill: Evacuate the area immediately and prevent entry.[5] Contact your institution's environmental health and safety department without delay.[5]

First Aid:

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin with plenty of water.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] Seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water.[2] Do not induce vomiting.[2] Seek immediate medical attention.[2]

Disposal Plan

All materials contaminated with 4-Fluoroaniline, including unused product and spill cleanup materials, must be treated as hazardous waste.[6]

  • Waste Collection: Collect all waste in a suitable, sealed, and clearly labeled container.[3]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "4-Fluoroaniline".[6]

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[6]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal company.[6] Do not dispose of this chemical through standard laboratory drains or as regular solid waste.[6]

Workflow for Safe Handling of 4-Fluoroaniline

Workflow for Safe Handling of 4-Fluoroaniline cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon Proceed to Post-Handling cleanup_wash Wash Hands cleanup_decon->cleanup_wash disp_collect Collect Hazardous Waste cleanup_wash->disp_collect Proceed to Disposal disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_professional Professional Disposal disp_store->disp_professional

Caption: Workflow for the safe handling of 4-Fluoroaniline.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。